1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea
Description
Properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6N2S/c10-8(11,12)4-1-5(9(13,14)15)3-6(2-4)17-7(16)18/h1-3H,(H3,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRWOECVPKDZIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=S)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371188 | |
| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-17-5 | |
| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175277-17-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Physicochemical Properties of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the core physicochemical properties of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, a compound commonly known in scientific literature as Schreiner's thiourea.[1] Initially identified as a powerful hydrogen-bonding organocatalyst, its unique structural and electronic features have made it a privileged motif in both synthetic chemistry and as a scaffold in medicinal chemistry.[1][2]
The defining feature of this molecule is the presence of two 3,5-bis(trifluoromethyl)phenyl groups attached to a central thiourea core. These four trifluoromethyl (CF₃) groups are potent electron-withdrawing groups, which profoundly influence the molecule's properties. They decrease the Brønsted basicity of the thiourea nitrogens while simultaneously increasing the Brønsted acidity of the N-H protons. This electronic arrangement makes the compound an exceptional dual hydrogen-bond donor, capable of activating and stabilizing substrates through non-covalent interactions.[2] This guide will detail its quantitative physical properties, the dichotomy of its acidic and basic nature, experimental protocols for property determination, and its functional applications.
Core Physicochemical and Basic Properties
The fundamental properties of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea are dictated by its unique molecular structure. While often explored for its catalytic activity, a quantitative understanding of its physical and acid-base characteristics is crucial for its application.
Data Summary
The following table summarizes the key quantitative and qualitative properties of the compound.
| Property | Value | Reference |
| IUPAC Name | 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | - |
| Common Name | Schreiner's Thiourea | |
| Molecular Formula | C₁₇H₈F₁₂N₂S | |
| Molecular Weight | 500.30 g/mol | |
| Appearance | White to light yellow powder or crystals | |
| Melting Point | 150.0 to 157.0 °C | |
| Predicted pKa | 10.78 ± 0.70 | |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., benzene, dichloromethane) |
Discussion of Basic Properties
The term "basic properties" when applied to Schreiner's thiourea is nuanced.
-
Brønsted Basicity : The compound is a very weak Brønsted base. The four strongly electron-withdrawing CF₃ groups pull electron density away from the phenyl rings and, by extension, from the thiourea nitrogen atoms. This delocalization significantly reduces the availability of the nitrogen lone pairs for protonation. The predicted pKa of 10.78 suggests it is weakly basic, but this value should be interpreted with caution as it is computational and experimental determination in a consistent solvent scale is lacking in the literature. For context, the pKa of unsubstituted thiourea is approximately 21.0 (in acetonitrile), indicating it is already a very weak base.[2] The substitution pattern of Schreiner's thiourea would render it significantly less basic.
-
Lewis Acidity (Hydrogen-Bond Donorship) : The primary chemical characteristic of this compound is its function as a potent Lewis acid, specifically as a dual hydrogen-bond donor.[3] The electron-withdrawing substituents make the N-H protons highly polarized and therefore strongly acidic. This allows the molecule to form strong, non-covalent hydrogen bonds with Lewis basic sites on other molecules, such as the oxygen of a carbonyl group or the nitrogen of an imine.[4] This "partial protonation" is the cornerstone of its catalytic activity.[2]
Experimental Protocol for pKa Determination
Principle: The method relies on creating a continuous pH gradient within a single NMR tube. By including pH indicator compounds of known pKa, the pH at any point along the gradient can be determined. The chemical shift (δ) of a proton on the analyte molecule that is sensitive to its protonation state is measured at numerous points along this gradient. The data is then fitted to the Henderson-Hasselbalch equation to determine the pKa.[5]
Detailed Methodology:
-
Sample Preparation:
-
In an inert atmosphere (e.g., a glovebox), prepare a stock solution of the analyte (Schreiner's thiourea) and two or more pH indicator compounds in an anhydrous non-aqueous solvent (e.g., DMSO-d₆). The indicators are chosen to have pKa values that bracket the expected pKa of the analyte.
-
Place a small, accurately weighed amount of a solid acid (e.g., trifluoroacetic acid) at the bottom of a 5 mm NMR tube.
-
Carefully overlay the stock solution on top of the acid.
-
-
Gradient Formation:
-
Allow the tube to stand for a controlled period. The acid at the bottom will slowly dissolve and diffuse up the tube, creating a stable, continuous pH gradient from acidic at the bottom to basic at the top.
-
-
NMR Data Acquisition:
-
Acquire spatially resolved ¹H NMR spectra using a gradient-equipped spectrometer. A Chemical Shift Imaging (CSI) pulse sequence is used, which divides the sample within the tube into multiple "slices" along the Z-axis and acquires a separate spectrum for each slice.[5]
-
This results in a 2D dataset where one axis is the chemical shift and the other is the spatial position along the tube.
-
-
Data Analysis:
-
For each slice (position), determine the local pH by analyzing the chemical shifts of the known pH indicators and applying the Henderson-Hasselbalch equation.
-
Plot the observed chemical shift of the analyte's sensitive proton(s) against the calculated pH for each slice.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the pKa of the analyte.[5]
-
Workflow Diagram:
Functional Role in Catalysis
The primary application of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea is in organocatalysis, where its function is a direct consequence of its electronic properties. It acts as a non-covalent catalyst, activating electrophiles through dual hydrogen-bonding.
Mechanism of Activation: The two acidic N-H protons can form a "clamp-like" binding motif with Lewis basic functional groups, such as the oxygen atom of a carbonyl or the nitrogen atom of an imine.[2][7] This interaction polarizes the electrophile, making it more susceptible to nucleophilic attack. For instance, in the activation of a ketone, the thiourea donates two hydrogen bonds to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This dual activation is crucial for its high efficacy in promoting a wide range of organic reactions.[3][7]
Logical Relationship Diagram:
References
- 1. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | 1060-92-0 [chemicalbook.com]
- 5. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Molecular Structure of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the molecular structure, spectroscopic characteristics, and synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea (also known as N-[3,5-Bis(trifluoromethyl)phenyl]thiourea). Due to the absence of published experimental crystallographic data for this specific compound, this guide leverages high-quality data from structurally analogous compounds and computational chemistry principles to present a comprehensive and inferred analysis of its core structural features.
Molecular Structure and Conformation
The molecular structure of this compound is characterized by a planar thiourea core linked to a 3,5-bis(trifluoromethyl)phenyl group. The geometry of the thiourea moiety (-NH-C(S)-NH2) and the orientation of the aryl substituent are critical determinants of its chemical properties and potential as a hydrogen-bond donor in catalysis and molecular recognition.
Inferred Crystallographic and Geometric Parameters
While a single-crystal X-ray structure for the title compound is not publicly available, detailed crystallographic data for the closely related compound, 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-pyridyl)thiourea, provides significant insight into the expected bond lengths and angles of the core structure.[1][2] The fundamental geometry of the Aryl-NH-C(S)-NH- fragment is expected to be highly conserved between these two molecules.
The thiourea unit is anticipated to be nearly planar, a common feature in thiourea derivatives, which facilitates delocalization of pi-electrons across the N-C-S system. The phenyl ring is likely to be twisted out of the plane of the thiourea group. In the pyridyl analogue, the dihedral angle between the benzene and pyridine rings is a mere 14.86°, suggesting a high degree of planarity is possible.[1]
Table 1: Inferred Key Bond Lengths and Angles for the Core Structure (Data inferred from the crystal structure of 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-pyridyl)thiourea[1][2])
| Parameter | Atom Pair/Triplet | Inferred Value |
| Bond Lengths (Å) | ||
| C=S | ~1.68 | |
| C-N (Aryl side) | ~1.35 | |
| C-N (NH2 side) | ~1.33 | |
| N-C (Aryl) | ~1.42 | |
| Bond Angles (°) | ||
| N-C-N | ~118 | |
| N-C=S (Aryl side) | ~120 | |
| N-C=S (NH2 side) | ~122 | |
| C-N-C (Aryl) | ~127 |
Hydrogen Bonding
The molecule possesses both hydrogen bond donor sites (the N-H protons) and acceptor sites (the sulfur atom). This dual capability is the foundation of the catalytic activity observed in many thiourea derivatives.[3][4][5] In the solid state, it is expected to form intermolecular N-H···S hydrogen bonds, creating dimeric or polymeric structures.
Spectroscopic Analysis
The structural features of this compound can be confirmed through various spectroscopic techniques. The expected spectral data, based on analyses of similar compounds, are summarized below.[6][7][8][9]
Table 2: Predicted Spectroscopic Data
| Technique | Region/Shift | Assignment and Expected Features |
| ¹H NMR | ~10.0 - 9.0 ppm | Broad singlet, 1H, Ar-NH -C(S) |
| ~8.0 - 7.5 ppm | Broad singlet, 2H, -C(S)-NH₂ | |
| ~7.8 - 7.6 ppm | Multiple signals, 3H, aromatic protons (H2, H4, H6) of the phenyl ring | |
| ¹³C NMR | ~180 ppm | C =S (thiocarbonyl) |
| ~140 - 120 ppm | Aromatic carbons, including signals for C -CF₃ (~132 ppm, q) | |
| ~123 ppm | C F₃ (q, ¹JCF ≈ 272 Hz) | |
| IR (cm⁻¹) | 3400 - 3100 | N-H stretching vibrations (multiple bands for NH and NH₂) |
| ~1600 | N-H bending vibrations | |
| ~1350 | C=S stretching vibration | |
| ~1280 & ~1140 | Strong C-F stretching vibrations of the CF₃ groups |
Experimental Protocols
Synthesis of this compound
The synthesis of N-monosubstituted thioureas is typically achieved by the reaction of an isothiocyanate with ammonia.[10] The following protocol is adapted from general procedures for thiourea synthesis.[6][11][12]
Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Procedure:
-
Reaction Setup: Dissolve 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.
-
Amine Addition: To the cooled solution, add an aqueous solution of ammonia (e.g., 28-30%, 1.2 equivalents) dropwise over 15 minutes. The use of a slight excess of ammonia ensures complete consumption of the isothiocyanate.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the isothiocyanate spot has disappeared.
-
Workup: Transfer the reaction mixture to a separatory funnel. If DCM was used, add water and separate the layers. If a water-miscible solvent like THF was used, first remove the solvent under reduced pressure, then partition the residue between DCM and water. Extract the aqueous layer with DCM (2x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure this compound as a crystalline solid.
Characterization Methodology
-
Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent.
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum using an FT-IR spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., ESI or EI).
Logical Relationships in Structural Analysis
The comprehensive understanding of the molecule's structure is built upon a logical relationship between experimental data from analogues, theoretical predictions, and established chemical principles.
References
- 1. 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-pyridyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. scispace.com [scispace.com]
- 10. Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00089D [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Core Mechanism of Action of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea is a synthetic compound that has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the core mechanisms of action of this molecule, focusing on its roles as a Transient Receptor Potential Ankyrin 1 (TRPA1) channel antagonist and as an anticancer agent through the inhibition of key signaling pathways. This document consolidates available quantitative data, details relevant experimental protocols, and presents visual representations of the implicated signaling cascades to serve as a valuable resource for researchers in pharmacology and drug development.
Introduction
Thiourea derivatives represent a versatile class of organic compounds with a wide range of biological activities.[1] The subject of this guide, this compound, is characterized by a central thiourea core substituted with a 3,5-bis(trifluoromethyl)phenyl group. This structural feature imparts unique physicochemical properties that are believed to be crucial for its biological effects. The primary mechanisms of action explored in this guide are its antagonism of the TRPA1 ion channel, a key player in pain and inflammation, and its emerging role in oncology through the modulation of critical cancer-related signaling pathways.
Mechanism of Action: TRPA1 Antagonism
The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel predominantly expressed in sensory neurons. It functions as a sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and temperature changes, leading to the sensation of pain and neurogenic inflammation.
The primary proposed mechanism of action for this compound is its function as an antagonist of the TRPA1 channel. By blocking the activation of TRPA1, this compound can potentially mitigate pain and inflammation. The antagonism is thought to occur through non-covalent interactions with the channel protein, preventing the conformational changes necessary for ion influx.
Signaling Pathway
Upon activation by an agonist, the TRPA1 channel opens, leading to an influx of cations, primarily Ca2+ and Na+. This influx depolarizes the sensory neuron, triggering the generation of an action potential that is transmitted to the central nervous system, resulting in the perception of pain. The influx of Ca2+ also initiates downstream signaling cascades, including the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P from the nerve terminals. This compound, by blocking the channel, prevents these downstream events.
Quantitative Data
Mechanism of Action: Anticancer Activity
Recent studies have highlighted the potential of thiourea derivatives as anticancer agents. The proposed mechanisms for their antitumor effects are multifaceted and appear to involve the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ) are critical receptor tyrosine kinases involved in angiogenesis and tumor growth. Overexpression and activation of these receptors are common in various cancers. This compound and its analogs are thought to exert their anticancer effects by inhibiting the kinase activity of these receptors.
Binding of ligands such as VEGF and PDGF to their respective receptors (VEGFR-2 and PDGFRβ) leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, activating downstream pathways such as the RAS/MAPK and PI3K/AKT pathways. These pathways ultimately promote cell proliferation, survival, migration, and angiogenesis. By inhibiting the kinase activity of VEGFR-2 and PDGFRβ, this compound can block these downstream signaling events.
Quantitative Data
The cytotoxic effects of 3-(trifluoromethyl)phenylthiourea analogs have been evaluated against various human cancer cell lines. The IC50 values for some of these compounds are presented in the table below.[6]
| Compound | SW480 (Colon) IC50 (µM) | SW620 (Colon) IC50 (µM) | PC3 (Prostate) IC50 (µM) | K-562 (Leukemia) IC50 (µM) | HaCaT (Normal) IC50 (µM) |
| Analog 1 | > 25 | > 25 | > 25 | 15.6 ± 4.10 | > 25 |
| Analog 2 | 8.9 ± 0.64 | 6.5 ± 0.92 | 5.2 ± 0.85 | 1.5 ± 0.21 | 24.1 ± 3.54 |
| Analog 8 | 7.3 ± 1.16 | 4.8 ± 0.76 | 4.9 ± 0.98 | 2.9 ± 0.43 | 19.8 ± 2.97 |
Note: The data presented is for analogs of this compound and should be interpreted as indicative of the potential activity of this class of compounds.
Experimental Protocols
TRPA1 Antagonism Assays
This is a primary high-throughput screening method to assess TRPA1 channel activity.
-
Cell Culture: HEK293 cells stably expressing human TRPA1 are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Assay Preparation: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates. After 24-48 hours, the culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C.
-
Compound Application: The dye solution is removed, and cells are washed. The test compound, this compound, is added at various concentrations and incubated for a predefined period (e.g., 5-15 minutes).
-
Agonist Stimulation and Data Acquisition: A known TRPA1 agonist (e.g., allyl isothiocyanate - AITC, cinnamaldehyde, or capsaicin for dual TRPA1/TRPV1 expressing cells) is added to the wells. The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The fluorescence signal is normalized to baseline and expressed as a percentage of the response to the agonist alone. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Anticancer Activity Assays
This biochemical assay directly measures the inhibitory effect of the compound on the kinase activity of the receptors.
-
Reagents: Recombinant human VEGFR-2 or PDGFRβ kinase domain, a suitable kinase substrate (e.g., a synthetic peptide), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The test compound is serially diluted.
-
In a microplate, the kinase, substrate, and test compound are incubated together in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method and a microplate reader.
-
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a vehicle control. IC50 values are determined from the dose-response curve.[7][8]
This cell-based assay measures the inhibition of receptor autophosphorylation in a more physiologically relevant context.
-
Cell Culture: Cells endogenously expressing or overexpressing VEGFR-2 or PDGFRβ (e.g., HUVECs or NIH3T3 cells) are used.
-
Procedure:
-
Cells are serum-starved to reduce basal receptor phosphorylation.
-
The cells are pre-incubated with the test compound.
-
The respective ligand (VEGF or PDGF) is added to stimulate receptor autophosphorylation.
-
Cells are lysed, and the level of phosphorylated receptor is quantified using methods such as ELISA, Western blotting, or flow cytometry with phospho-specific antibodies.[9]
-
-
Data Analysis: The level of receptor phosphorylation in treated cells is compared to that in untreated, ligand-stimulated cells to determine the inhibitory effect of the compound.
Conclusion
This compound is a promising molecule with a dual mechanism of action that warrants further investigation. Its ability to antagonize the TRPA1 channel suggests its potential as a novel analgesic and anti-inflammatory agent. Furthermore, its inhibitory effects on key receptor tyrosine kinases implicated in cancer progression open avenues for its development as an anticancer therapeutic. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the pharmacological profile and therapeutic potential of this compound and its analogs. Future studies should focus on obtaining specific quantitative data for this compound to more accurately define its potency and selectivity, and to advance its preclinical and clinical development.
References
- 1. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]
- 2. TRPA1 Antagonist 1 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 3. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. reactionbiology.com [reactionbiology.com]
Technical Guide: Physicochemical Properties of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]-2-thiourea, commonly known as Schreiner's Thiourea, is a powerful organocatalyst widely utilized in a variety of synthetic transformations. Its efficacy stems from its ability to form strong hydrogen bonds, activating electrophiles and controlling stereochemistry. A thorough understanding of its physical properties, particularly its solubility, is crucial for its effective application in reaction design, optimization, and scale-up. This technical guide provides a summary of available solubility data, detailed experimental protocols for solubility determination, and a representative experimental workflow for its use in catalysis.
It is important to note that the user's initial query specified "1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea", a mono-substituted thiourea. However, the vast majority of scientific literature and commercial availability pertains to the di-substituted "1,3-Bis[3,5-bis(trifluoromethyl)phenyl]-2-thiourea". This guide focuses on the latter, more prevalent compound.
Solubility Data
| Solvent | Solubility |
| Water | Insoluble |
| Benzene | Soluble |
| Dichloromethane | Soluble |
Experimental Protocols
Protocol for Determining Qualitative and Semi-Quantitative Solubility
This protocol outlines a general method for determining the solubility of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]-2-thiourea in a range of solvents.
Materials:
-
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]-2-thiourea
-
Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Spatula
-
Temperature-controlled water bath or heating block
Procedure:
-
Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.
-
Analyte Addition: Accurately weigh a specific amount of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]-2-thiourea (e.g., 10 mg) and add it to each labeled test tube.
-
Solvent Addition: Add a measured volume of the corresponding solvent (e.g., 1 mL) to each test tube.
-
Mixing: Vigorously agitate the mixtures using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Observation: Visually inspect each tube to determine if the solid has completely dissolved.
-
Incremental Solvent Addition (for semi-quantitative analysis): If the solid has not dissolved, add additional aliquots of the solvent (e.g., 0.5 mL) and repeat the mixing and observation steps. Record the total volume of solvent required to dissolve the solid.
-
Temperature Variation (Optional): To assess the effect of temperature, the test tubes can be placed in a temperature-controlled bath and the procedure repeated at different temperatures.
Below is a Graphviz diagram illustrating the workflow for this solubility determination protocol.
Caption: A flowchart outlining the key steps for determining the solubility of a compound.
Representative Experimental Workflow: Catalytic Michael Addition
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]-2-thiourea is an effective catalyst for the Michael addition of nucleophiles to α,β-unsaturated compounds. The following is a representative workflow for such a reaction.
Reaction: Michael addition of a β-ketoester to a nitroalkene.
Materials:
-
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]-2-thiourea (catalyst)
-
β-ketoester (nucleophile)
-
Nitroalkene (electrophile)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Catalyst and Reagent Preparation: In a dry reaction vessel under an inert atmosphere, dissolve the 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]-2-thiourea (typically 1-10 mol%) in the chosen anhydrous solvent.
-
Addition of Nucleophile: Add the β-ketoester to the catalyst solution and stir for a few minutes.
-
Addition of Electrophile: Add the nitroalkene to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (often room temperature) and monitor its progress by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)).
-
Work-up: Once the reaction is complete, quench the reaction if necessary and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired Michael adduct.
The following Graphviz diagram illustrates this catalytic workflow.
Caption: A generalized workflow for a Michael addition reaction catalyzed by Schreiner's Thiourea.
Signaling Pathways
Currently, there is no information available in the scientific literature to suggest the direct involvement of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]-2-thiourea in specific biological signaling pathways. Its primary application and area of study are within the realm of synthetic organic chemistry as an organocatalyst.
Conclusion
While quantitative solubility data for 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]-2-thiourea remains elusive, its qualitative solubility profile and well-established catalytic activity provide a strong foundation for its use in research and development. The provided protocols offer standardized methods for further investigation of its physical properties and for its application in synthetic organic chemistry.
Spectral Analysis of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral analysis of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of complete spectral data for the monosubstituted title compound, this guide presents the available mass spectrometry data alongside representative Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data from closely related, well-characterized analogues. This approach offers valuable insights into the expected spectral characteristics of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of one or more molecules in a sample. This information is critical for determining the molecular weight and elemental composition of a compound.
Data Presentation
Table 1: Mass Spectrometry Data for N-[3,5-Bis(trifluoromethyl)phenyl]thiourea [1]
| Parameter | Value |
| Molecular Formula | C₉H₆F₆N₂S |
| Molecular Weight | 288.21 g/mol |
| Ionization Mode | Gas Chromatography (GC) |
| Major Fragments (m/z) | Data not fully available in public domain. |
Note: The mass spectrum for N-[3,5-Bis(trifluoromethyl)phenyl]thiourea is available on SpectraBase, confirming its molecular weight.
Experimental Protocol
A typical experimental protocol for obtaining the mass spectrum of a thiourea derivative via Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent such as dichloromethane or methanol.
-
Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, where it is vaporized.
-
Gas Chromatography: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a heated capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
-
Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. In electron ionization (EI), the most common technique for GC-MS, the molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form positively charged molecular ions (M⁺).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.
Data Presentation
Due to the absence of publicly available NMR data for this compound, the following tables present representative data from a closely related analogue, 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexyl thiourea. The chemical shifts for the aromatic portion are expected to be very similar for the target compound.
Table 2: Representative ¹H NMR Data for the Aromatic Region of a 1-[3,5-Bis(trifluoromethyl)phenyl]thiourea Analogue
Data is for 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexyl thiourea in CDCl₃ (500 MHz).[2]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.7 - 7.8 | s | Aromatic C-H (ortho to NH) |
| ~7.6 | s | Aromatic C-H (para to NH) |
Table 3: Representative ¹³C NMR Data for the Aromatic Region of a 1-[3,5-Bis(trifluoromethyl)phenyl]thiourea Analogue
Data is for (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-phenylethyl)thiourea in CDCl₃.
| Chemical Shift (δ) ppm | Assignment |
| ~180 | C=S |
| ~138 | Aromatic C-NH |
| ~133 (q) | Aromatic C-CF₃ |
| ~123 (q) | -CF₃ |
| ~120-125 | Aromatic C-H |
Table 4: Representative ¹⁹F NMR Data for a 1-[3,5-Bis(trifluoromethyl)phenyl]thiourea Analogue
General expected chemical shift for aryl-CF₃ groups.
| Chemical Shift (δ) ppm | Assignment |
| ~ -63 | -CF₃ |
Experimental Protocol
A general experimental protocol for acquiring NMR spectra of an aryl thiourea derivative is as follows:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (e.g., 400 MHz for ¹H). The sample is placed in the spectrometer's probe.
-
Data Acquisition:
-
¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the number of scans, relaxation delay, and acquisition time.
-
¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum.
-
¹⁹F NMR: A specific probe tuned to the fluorine frequency is used.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Data Presentation
Table 5: Representative IR Vibrational Frequencies for Thiourea Derivatives
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3100 | N-H stretching |
| ~1600 | N-H bending |
| ~1500 | C-N stretching |
| 1350 - 1100 | C-F stretching |
| ~700 - 800 | C=S stretching |
Experimental Protocol
A common method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory with a Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The ATR accessory is placed in the FTIR spectrometer. A background spectrum of the clean ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. The instrument measures the absorption of infrared radiation by the sample over a range of wavenumbers (typically 4000 to 400 cm⁻¹).
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Visualizations
The following diagrams illustrate the general workflow for the spectral analysis of a synthesized compound and the logical relationship between the different spectroscopic techniques.
Caption: Experimental workflow for the synthesis and spectral characterization of a chemical compound.
Caption: Logical relationships between spectroscopic techniques and the structural information they provide.
References
An In-depth Technical Guide to 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea and its Derivatives
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and application of thioureas bearing the 3,5-bis(trifluoromethyl)phenyl moiety. While specific literature on the monosubstituted 1-[3,5-bis(trifluoromethyl)phenyl]-2-thiourea is limited, this document focuses on the core chemical scaffold, with an emphasis on its most influential derivative, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, and other analogues that have garnered significant interest in organocatalysis and medicinal chemistry.
Discovery and History
The prominence of the 3,5-bis(trifluoromethyl)phenyl thiourea scaffold stems from two major fields of chemical research: organocatalysis and medicinal chemistry.
Emergence in Organocatalysis: Schreiner's Thiourea
The early 2000s saw a surge in the development of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions. A landmark development in this area was the introduction of N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea by Professor Peter R. Schreiner and his group.[1][2] This molecule, commonly known as "Schreiner's thiourea," was identified as a highly effective hydrogen-bond donor catalyst.[1]
The key to its efficacy lies in the electron-withdrawing nature of the two trifluoromethyl (CF₃) groups on each phenyl ring. These groups significantly increase the acidity of the thiourea's N-H protons, making them potent hydrogen-bond donors. This allows the catalyst to activate and stabilize electrophilic substrates and anionic transition states through non-covalent interactions, mimicking the function of enzymes.[2][3] The discovery of Schreiner's thiourea established the 3,5-bis(trifluoromethyl)phenyl group as a "privileged motif" in the design of hydrogen-bonding catalysts, leading to its widespread use in a variety of organic transformations.[2][3]
Development in Medicinal Chemistry
Concurrently, researchers in drug discovery have explored various thiourea derivatives for their biological activities. The lipophilicity and metabolic stability conferred by trifluoromethyl groups make them desirable features in drug candidates. Substituted thioureas incorporating the 3-(trifluoromethyl)phenyl or 3,5-bis(trifluoromethyl)phenyl moiety have been synthesized and evaluated for a range of therapeutic applications.[4][5] Studies have revealed that these compounds can exhibit significant cytotoxic activity against various cancer cell lines, often by inducing apoptosis.[4] Furthermore, they have been investigated as potent antimicrobial agents and as antagonists for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key mediator of pain and inflammation.[6][7]
Synthesis and Experimental Protocols
The synthesis of thioureas containing the 3,5-bis(trifluoromethyl)phenyl group is generally straightforward, typically involving the reaction between an isothiocyanate and an amine.
General Synthesis Workflow
The fundamental reaction for creating both mono- and di-substituted thioureas is the nucleophilic addition of an amine to an isothiocyanate.
Caption: General workflow for the synthesis of thiourea derivatives.
Experimental Protocol: Synthesis of N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea (Schreiner's Catalyst)
This protocol is adapted from established procedures for synthesizing symmetrical diarylthioureas.
Materials:
-
3,5-Bis(trifluoromethyl)aniline (2 equivalents)
-
1,1'-Thiocarbonyldiimidazole (TCDI) or Thiophosgene (1 equivalent)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a stirred solution of 3,5-bis(trifluoromethyl)aniline (2.0 eq) in anhydrous DCM under a nitrogen atmosphere, add 1,1'-thiocarbonyldiimidazole (1.0 eq) portion-wise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure product as a white solid.
Experimental Protocol: Synthesis of this compound
This protocol describes a plausible method for synthesizing the target monosubstituted thiourea.
Materials:
-
3,5-Bis(trifluoromethyl)phenyl isothiocyanate (1 equivalent)
-
Ammonia (7N solution in methanol or aqueous solution) (1.5-2.0 equivalents)
-
Dichloromethane (DCM) or Ethanol
Procedure:
-
Dissolve 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq) in DCM or ethanol in a round-bottom flask.[8]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the ammonia solution (1.5 eq) to the stirred isothiocyanate solution. An exothermic reaction may be observed.[8]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC.
-
If a precipitate forms, it can be collected by filtration, washed with cold solvent, and dried.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the resulting crude solid is purified by recrystallization to afford the target compound.
Quantitative Data
The physicochemical properties of the most prominent derivative and related compounds are summarized below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea (Schreiner's Thiourea) | C₁₇H₈F₁₂N₂S | 500.30[9] | 150 - 157[10] | 1060-92-0[11] |
| 1-[3,5-Bis(trifluoromethyl)phenyl]-3-cyclohexylthiourea | C₁₅H₁₆F₆N₂S | 386.36 | Not specified | 454203-57-7[12] |
| 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea | C₁₇H₂₁F₆N₃S | 441.43 | 116 - 120 | 620960-26-1[13] |
Applications and Mechanisms of Action
Organocatalysis: Hydrogen-Bond Activation
Schreiner's thiourea functions by activating electrophiles through a double hydrogen-bonding motif. The two acidic N-H protons form a "clamp-like" complex with Lewis basic sites on the substrate, such as the oxygen atom of a carbonyl group.[1] This interaction polarizes the substrate, making it more susceptible to nucleophilic attack. This mechanism is central to its catalytic activity in a wide range of reactions, including Diels-Alder, Friedel-Crafts, and Michael additions.[14]
Caption: Mechanism of electrophile activation by Schreiner's thiourea.
Medicinal Chemistry and Biological Activity
Derivatives of 3,5-bis(trifluoromethyl)phenyl thiourea have shown promise in several therapeutic areas.
Numerous studies have demonstrated the cytotoxic effects of these compounds against human cancer cell lines. The mechanism often involves the induction of programmed cell death, or apoptosis.[4]
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| 1-(3-Chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Colon) | 9.4 ± 1.85 | [4] |
| 1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Colon) | 1.5 ± 0.72 | [4] |
| 1-[4-(Trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]thiourea | PC3 (Prostate) | 6.9 ± 1.64 | [4] |
| Thiazolidinedione-thiourea hybrid (PZ-11) | MCF-7 (Breast) | 17.35 | [15] |
Thiourea derivatives can trigger the intrinsic apoptotic pathway, which is mediated by the mitochondria. They can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and the activation of caspases that execute cell death.[16]
Caption: Intrinsic apoptosis pathway induced by thiourea derivatives.
The TRPA1 ion channel is a sensor for pain, cold, and chemical irritants expressed on sensory neurons.[6] Its activation leads to an influx of calcium ions, triggering pain signals and neurogenic inflammation.[17] Certain thiourea derivatives have been identified as antagonists of TRPA1, blocking the channel and thereby preventing the downstream signaling cascade. This makes them attractive candidates for the development of new analgesic and anti-inflammatory drugs.[7]
Caption: Simplified TRPA1 signaling and point of inhibition.
References
- 1. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 2. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. TRPA1 - Wikipedia [en.wikipedia.org]
- 7. What are TRPA1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. N-[3,5-bis(trifluoromethyl)phenyl]-N’cyclohexylthiourea synthesis - chemicalbook [chemicalbook.com]
- 9. 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Sigma-Aldrich [sigmaaldrich.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | 1060-92-0 [chemicalbook.com]
- 12. 1-[3,5-Bis(trifluoromethyl)phenyl]-3-cyclohexylthiourea | C15H16F6N2S | CID 2731673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea | 620960-26-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. journals.physiology.org [journals.physiology.org]
The Foundational Research of Schreiner's Thiourea: A Technical Guide to a Privileged Organocatalyst
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the foundational research surrounding N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, famously known as Schreiner's thiourea. Developed by Peter R. Schreiner and his colleagues, this electron-poor thiourea derivative has emerged as a cornerstone of organocatalysis, leveraging a dual hydrogen-bonding motif to activate a wide array of substrates. This document details the fundamental principles of its catalytic action, provides comprehensive quantitative data for key transformations, outlines detailed experimental protocols for its synthesis and application, and visualizes the core mechanistic pathways and workflows. The information compiled herein is intended to serve as a practical and thorough resource for researchers aiming to understand and utilize this powerful catalytic tool in organic synthesis and drug development.
Introduction: The Rise of a Hydrogen-Bonding Catalyst
In the landscape of modern organic synthesis, the development of small, metal-free organic molecules as catalysts—a field known as organocatalysis—has offered a paradigm shift away from traditional metal-based systems. A pivotal advancement in this area was the introduction of electron-poor thiourea derivatives as highly effective hydrogen-bonding catalysts by Peter R. Schreiner and his research group.[1] At the forefront of this class of catalysts is N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (Schreiner's thiourea).
The efficacy of Schreiner's thiourea stems from its unique structural features. The two N-H protons, made significantly more acidic by the electron-withdrawing 3,5-bis(trifluoromethyl)phenyl groups, can form strong, directional, and cooperative hydrogen bonds with Lewis basic functional groups such as carbonyls and imines.[1] This non-covalent interaction, often described as a "double hydrogen-bonding clamp," effectively lowers the LUMO of the substrate, activating it towards nucleophilic attack.[2] Key advantages of this catalyst include its operational simplicity, stability to air and moisture, and its ability to function at low catalyst loadings under mild, often neutral, reaction conditions.[1]
This guide will systematically unpack the foundational research that established Schreiner's thiourea as a "privileged" organocatalyst, focusing on its application in several seminal organic transformations.
Core Principle: The Double Hydrogen-Bonding Activation
The catalytic power of Schreiner's thiourea is rooted in its ability to act as a potent bidentate hydrogen-bond donor. The rigid and pre-organized conformation of the thiourea moiety allows the two N-H groups to simultaneously engage with an electrophilic substrate, such as the oxygen atom of a carbonyl group or the nitrogen atom of an imine. This dual hydrogen-bonding interaction enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack.
Foundational Applications and Quantitative Data
Schreiner's thiourea has been successfully employed in a multitude of organic reactions. This section presents quantitative data from foundational studies on some of the most significant transformations.
Diels-Alder Reaction
One of the earliest and most illustrative applications of Schreiner's thiourea was in catalyzing the Diels-Alder reaction. The catalyst activates the dienophile, accelerating the cycloaddition.
Table 1: Schreiner's Thiourea-Catalyzed Diels-Alder Reaction of Cyclopentadiene and Methyl Vinyl Ketone [3]
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | endo:exo Ratio |
| 1 | 0 | CDCl₃ | 24 | ~20 | 9:1 |
| 2 | 1 | CDCl₃ | 3 | >95 | 19:1 |
| 3 | 1 | Cyclohexane | 1 | >95 | 24:1 |
| 4 | 1 | Water | 5 | >95 | 14:1 |
Reaction Conditions: Methyl vinyl ketone (1.0 equiv), cyclopentadiene (10.0 equiv), catalyst, solvent, room temperature.
Acetalization of Aldehydes
The catalyst has proven highly effective for the protection of aldehydes as acetals under neutral conditions, a significant advantage for acid-sensitive substrates.
Table 2: Schreiner's Thiourea-Catalyzed Acetalization of Various Aldehydes [4][5][6]
| Entry | Aldehyde | Alcohol | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 3-Phenylpropanal | Methanol | 20 | 3 | 91 |
| 2 | Benzaldehyde | Methanol | 20 | 5 | 88 |
| 3 | Cinnamaldehyde | Methanol | 20 | 6 | 96 |
| 4 | Heptanal | Methanol | 20 | 18 | 75 |
| 5 | 4-Nitrobenzaldehyde | Ethylene Glycol | 20 | 18 | 85 |
Reaction Conditions: Aldehyde (0.50 mmol), alcohol (2 mL), Schreiner's thiourea, household bulb irradiation (2 x 80 W).
Transfer Hydrogenation of Aldimines
Schreiner's thiourea catalyzes the transfer of hydrogen from a Hantzsch ester to aldimines, providing a metal-free method for the synthesis of secondary amines.[7][8]
Table 3: Schreiner's Thiourea-Catalyzed Transfer Hydrogenation of Aldimines [7][8][9][10]
| Entry | Aldimine Substrate (R-CH=N-PMP) | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | R = Phenyl | 1 | 15 | 89 |
| 2 | R = 4-Chlorophenyl | 1 | 15 | 93 |
| 3 | R = 4-Methoxyphenyl | 1 | 15 | 88 |
| 4 | R = 2-Naphthyl | 1 | 15 | 91 |
| 5 | R = Cyclohexyl | 1 | 15 | 87 |
| 6 | R = Isobutyl | 1 | 15 | 80 |
Reaction Conditions: Aldimine (1.0 mmol), Hantzsch ester (1.1 equiv), Schreiner's thiourea, CH₂Cl₂ (5 mL), room temperature. PMP = p-methoxyphenyl.
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of Schreiner's thiourea and its application in the aforementioned key reactions.
Synthesis of N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea[12]
Procedure:
-
To a solution of 3,5-bis(trifluoromethyl)aniline (1.0 equivalent) in dry dichloromethane (DCM) under a nitrogen atmosphere, add 1,1'-thiocarbonyldiimidazole (0.55 equivalents) or a stoichiometric equivalent of thiophosgene.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea as a white solid.[11]
General Procedure for Diels-Alder Reaction[3]
Procedure:
-
To a vial containing the dienophile (e.g., methyl vinyl ketone, 1.0 mmol) and Schreiner's thiourea (0.01 mmol, 1 mol%) in the desired solvent (e.g., cyclohexane, 2 mL), add freshly distilled cyclopentadiene (10.0 mmol, 10 equiv).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by ¹H NMR spectroscopy or gas chromatography (GC).
-
Upon completion, the product can often be isolated by simply removing the solvent and excess diene under reduced pressure. Further purification can be achieved by column chromatography if necessary.
General Procedure for Photochemical Acetalization[6]
Procedure:
-
In a glass vial with a screw cap, place Schreiner's thiourea (50 mg, 0.10 mmol, 20 mol%) and the alcohol (2 mL, solvent).
-
Add the aldehyde (0.50 mmol).
-
Seal the vial with the screw cap and stir the mixture under irradiation from two 80 W household lamps for the time specified (typically 3-18 hours).
-
After full consumption of the aldehyde (monitored by TLC), the desired product is isolated by either evaporation of the solvent followed by an aqueous basic wash or by purification via column chromatography.
General Procedure for Transfer Hydrogenation of Aldimines[11]
Procedure:
-
In a flask, suspend the aldimine (1.0 mmol), Schreiner's thiourea (0.01 mmol, 1 mol%), and Hantzsch 1,4-dihydropyridine (1.1 mmol, 1.1 equiv) in anhydrous dichloromethane (5 mL).
-
Stir the resulting mixture at room temperature for 15 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using mixtures of petroleum ether and diethyl ether to afford the pure corresponding amine.
Mechanistic Visualizations
The following diagrams, rendered in DOT language, illustrate the key mechanistic pathways catalyzed by Schreiner's thiourea.
Catalytic Cycle of the Diels-Alder Reaction
Mechanism of Imine Transfer Hydrogenation
Conclusion
The foundational research on Schreiner's thiourea catalyst has unequivocally established it as a versatile and powerful tool in the arsenal of the modern organic chemist. Its mode of action, predicated on the simple yet elegant principle of dual hydrogen-bond donation, provides a robust platform for the activation of a wide range of electrophiles. The reactions detailed in this guide—Diels-Alder cycloadditions, acetalizations, and transfer hydrogenations—represent only a fraction of its total applications but serve to highlight the core principles and broad utility that have cemented its "privileged" status. For researchers in both academic and industrial settings, particularly in the realm of drug discovery and development, a thorough understanding of this catalyst's capabilities and methodologies is invaluable for the construction of complex molecular architectures under mild and environmentally benign conditions.
References
- 1. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 2. Synergistic activation of the Diels–Alder reaction by an organic catalyst and substituents: a computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Metal-free, noncovalent catalysis of diels-alder reactions by neutral hydrogen bond donors in organic solvents and in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photochemical synthesis of acetals utilizing Schreiner's thiourea as the catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Photochemical synthesis of acetals utilizing Schreiner's thiourea as the catalyst - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC01135E [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Thiourea-Catalyzed Transfer Hydrogenation of Aldimines [organic-chemistry.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
Synthesis of 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 3,5-bis(trifluoromethyl)phenyl isothiocyanate, a crucial building block in the development of pharmaceuticals and agrochemicals.[1] The presence of two trifluoromethyl groups enhances lipophilicity and metabolic stability, making this compound a valuable intermediate for creating targeted and effective therapeutic agents.[2][3] This document details the synthesis of its primary precursor, 3,5-bis(trifluoromethyl)aniline, and subsequent conversion to the target isothiocyanate, supported by experimental protocols, quantitative data, and process visualizations.
Section 1: Synthesis of the Precursor: 3,5-Bis(trifluoromethyl)aniline
The most common and industrially scalable route to 3,5-bis(trifluoromethyl)aniline involves the reduction of its corresponding nitro compound, 3,5-bis(trifluoromethyl)nitrobenzene.[2] This transformation is typically achieved through catalytic hydrogenation, offering high yield and purity.[4]
Reaction Pathway
The synthesis proceeds via the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using a catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere.
Quantitative Data
The catalytic hydrogenation method provides excellent yield and purity, as summarized in the table below.
| Parameter | Value | Reference |
| Starting Material | 3,5-Bis(trifluoromethyl)nitrobenzene | [4] |
| Catalyst | Palladium on Carbon (Pd/C) | [2][4] |
| Solvent | Ethyl Acetate | [4] |
| Temperature | 60°C | [4] |
| Pressure | 2 MPa (Hydrogen) | [4] |
| Reaction Time | 20 hours | [4] |
| Yield | 87% | [4] |
| Purity | 98.5% | [4] |
Experimental Protocol: Catalytic Hydrogenation
This protocol is based on established industrial synthesis methods.[2][4]
-
Reactor Setup: Charge a 1-liter autoclave with 259g (1 mol) of 3,5-bis(trifluoromethyl)nitrobenzene and 500g of ethyl acetate.
-
Catalyst Addition: Add 5g of palladium on carbon (Pd/C) catalyst to the mixture.
-
Reaction Conditions: Seal the autoclave and raise the internal temperature to 60°C.
-
Hydrogenation: Introduce hydrogen gas into the reactor until the pressure reaches 2 MPa. Maintain the temperature and pressure for 20 hours, ensuring continuous stirring.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Purification: Filter the reaction mixture to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to remove the ethyl acetate. The resulting crude product is then purified by distillation to yield 3,5-bis(trifluoromethyl)aniline.[4]
Section 2: Synthesis of 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate
The conversion of the precursor, 3,5-bis(trifluoromethyl)aniline, to the final isothiocyanate product can be achieved through several methods. The most common routes involve the use of thiophosgene or carbon disulfide, each with distinct advantages and disadvantages regarding safety and reagent handling.[5][6]
Synthetic Pathways Overview
The primary amine of the precursor is converted to the isothiocyanate group (-N=C=S). Alternative thiocarbonyl transfer reagents have been developed to avoid the high toxicity of reagents like thiophosgene.[5][7]
Comparison of Synthesis Methods
| Method | Reagents | Advantages | Disadvantages |
| Thiophosgenation | Thiophosgene (CSCl₂), Base | Direct, one-step reaction.[6] | Thiophosgene is highly toxic and corrosive.[5][6] |
| Dithiocarbamate Route | Carbon Disulfide (CS₂), Base, Desulfurating Agent (e.g., TsCl, I₂) | Avoids thiophosgene; reagents are less hazardous.[8] | Two-step, one-pot procedure; requires a desulfurating agent.[6] |
| Alternative Reagents | Thiocarbonyl-diimidazole, etc. | Overcomes toxicity issues of traditional reagents.[5] | Reagents may be less commercially available or more expensive. |
Experimental Protocols
This reaction involves the direct treatment of the primary amine with thiophosgene in the presence of a base.[6][9]
-
Dissolution: Dissolve 3,5-bis(trifluoromethyl)aniline in a suitable inert solvent (e.g., dichloromethane) in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Base Addition: Add a base (e.g., triethylamine or calcium carbonate) to the solution to act as a proton scavenger.
-
Thiophosgene Addition: Cool the mixture in an ice bath. Slowly add a solution of thiophosgene in the same solvent dropwise. Maintain the temperature below 10°C.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC).
-
Work-up: Filter the reaction mixture to remove the salt byproduct. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield 3,5-bis(trifluoromethyl)phenyl isothiocyanate.[10]
This is a two-step, one-pot procedure that forms a dithiocarbamate intermediate.[6][8]
-
Dithiocarbamate Formation: Dissolve 3,5-bis(trifluoromethyl)aniline in a suitable solvent (e.g., THF or dichloromethane). Add a base (e.g., triethylamine) followed by the slow addition of carbon disulfide (CS₂) at 0°C. Stir the mixture to form the dithiocarbamate salt intermediate.
-
Desulfurization: To the same pot, add a desulfurating agent. A common choice is tosyl chloride (TsCl).[8] The mixture is stirred, often with gentle heating, to promote the elimination of sulfur and formation of the isothiocyanate.
-
Work-up and Purification: Upon reaction completion, the mixture is worked up similarly to the thiophosgene method, involving filtration, washing, drying, and solvent evaporation. The final product is purified by vacuum distillation.
Section 3: Overall Experimental Workflow
The complete synthesis from the nitroaromatic starting material to the final isothiocyanate product follows a logical progression of reduction followed by thiocarbonylation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. lookchem.com [lookchem.com]
- 5. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur | MDPI [mdpi.com]
- 6. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Isothiocyanate synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. 3,5-BIS(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE | 23165-29-9 [chemicalbook.com]
Theoretical Frontiers in Drug Discovery: An In-depth Guide to Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Thiourea and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and antioxidant properties. The unique structural features of the thiourea moiety (R¹R²N)(R³R⁴N)C=S, particularly its ability to form stable complexes with metal ions and engage in extensive hydrogen bonding, make it a privileged structure in the design of novel therapeutic agents. Theoretical and computational studies have become indispensable in elucidating the structure-activity relationships (SAR), reaction mechanisms, and pharmacokinetic profiles of these compounds, thereby accelerating the drug discovery process. This technical guide provides a comprehensive overview of the theoretical approaches used to study thiourea derivatives, with a focus on quantum chemical calculations, molecular docking, and quantitative structure-activity relationship (QSAR) modeling.
Core Theoretical Concepts and Applications
Theoretical studies of thiourea derivatives primarily leverage quantum chemistry and molecular modeling techniques to predict their physicochemical properties and biological activities. Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of these molecules. It provides valuable insights into their geometry, stability, and reactivity. Molecular docking simulations are employed to predict the binding affinity and orientation of thiourea derivatives within the active site of a biological target, such as an enzyme or receptor. QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds, enabling the prediction of the activity of novel derivatives.
Data Presentation: A Comparative Analysis of Thiourea Derivatives
The following tables summarize key quantitative data from various theoretical and experimental studies on thiourea derivatives, focusing on their anticancer and enzyme inhibitory activities.
Table 1: Anticancer Activity (IC₅₀ values in µM) of Selected Thiourea Derivatives
| Compound ID | Derivative Type | R Group(s) | HepG2 | A549 | MDA-MB-231 | MOLT-3 | T47D | Reference |
| 1 | Mono-thiourea | 4-OCH₃Ph | >100 | >100 | >100 | >100 | >100 | [1] |
| 6 | Mono-thiourea | 3,5-diCF₃Ph | 16.28 | 39.01 | 38.33 | 5.07 | 25.13 | [1] |
| 10 | m-bis-thiourea | 4-FPh | 38.48 | 29.11 | 29.47 | 1.20 | 25.79 | [1] |
| 13 | m-bis-thiourea | 4-CF₃Ph | 19.33 | 14.88 | 16.67 | 18.29 | 16.99 | [1] |
| 14 | m-bis-thiourea | 3,5-diCF₃Ph | 1.50 | 2.49 | 2.50 | 2.89 | 2.49 | [1] |
| 22 | p-bis-thiourea | 3,5-diCF₃Ph | 21.67 | 30.95 | 28.51 | 2.49 | 7.10 | [1] |
| Etoposide | Reference | - | 26.05 | 40.51 | 42.11 | 1.35 | 11.21 | [1] |
Table 2: Quantum Chemical Descriptors of Selected Thiourea Derivatives (Calculated at B3LYP/6-311++G(d,p) level)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Reference |
| HL1 | -6.31 | -1.94 | 4.37 | 3.58 | [2] |
| HL2 | -6.42 | -2.01 | 4.41 | 4.12 | [2] |
Table 3: Optimized Geometrical Parameters of 1,3-Diisobutyl Thiourea (Calculated at DFT/B3LYP/6-311G level)
| Parameter | Bond/Angle | Experimental | Calculated | Reference |
| Bond Length (Å) | S1-C1 | 1.681(2) | 1.692 | [3] |
| N1-C1 | 1.352(3) | 1.369 | [3] | |
| N2-C1 | 1.348(3) | 1.365 | [3] | |
| N1-C2 | 1.468(3) | 1.471 | [3] | |
| N2-C6 | 1.470(3) | 1.473 | [3] | |
| Bond Angle (°) | N1-C1-N2 | 117.1(2) | 116.8 | [3] |
| N1-C1-S1 | 120.2(2) | 120.8 | [3] | |
| N2-C1-S1 | 122.7(2) | 122.4 | [3] | |
| C1-N1-C2 | 125.1(2) | 125.9 | [3] | |
| C1-N2-C6 | 124.9(2) | 125.6 | [3] |
Experimental and Computational Protocols
This section provides detailed methodologies for the key theoretical and computational experiments commonly performed in the study of thiourea derivatives.
Quantum Chemical Calculations using Gaussian 09
Objective: To determine the optimized geometry, electronic properties (HOMO, LUMO, Mulliken charges), and vibrational frequencies of thiourea derivatives.
Software: Gaussian 09
Protocol:
-
Molecule Building: The initial 3D structure of the thiourea derivative is built using a molecular editor like GaussView.
-
Input File Preparation: A Gaussian input file (.com or .gjf) is created with the following sections:
-
Link 0 Commands: Specifies memory and number of processors (e.g., %mem=1GB, %nproc=2).
-
Route Section: Defines the calculation type, level of theory, and basis set. For geometry optimization and frequency calculations, a typical route section would be #p B3LYP/6-311++G(d,p) Opt Freq. The B3LYP functional is a popular hybrid functional, and 6-311++G(d,p) is a triple-zeta basis set with diffuse and polarization functions, offering a good balance between accuracy and computational cost.[2]
-
Title Section: A brief description of the molecule.
-
Molecule Specification: Defines the charge, spin multiplicity, and atomic coordinates of the molecule.
-
-
Job Submission: The input file is submitted to Gaussian 09 for calculation.
-
Output Analysis: The output file (.log or .out) is analyzed to extract the desired information.
-
Optimized Geometry: The final optimized coordinates are visualized in GaussView to confirm a successful optimization (absence of imaginary frequencies). Bond lengths, bond angles, and dihedral angles are measured.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the output file. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is calculated, which is an indicator of the molecule's chemical reactivity. Mulliken population analysis provides the partial charges on each atom.
-
Vibrational Frequencies: The calculated vibrational frequencies are used to characterize the stationary points on the potential energy surface and can be compared with experimental IR and Raman spectra.
-
Molecular Docking using AutoDock Vina
Objective: To predict the binding mode and affinity of a thiourea derivative to a target protein.
Software: AutoDock Tools, AutoDock Vina, PyMOL (for visualization)
Protocol:
-
Ligand Preparation:
-
The 3D structure of the thiourea derivative is created and saved in a suitable format (e.g., .pdb).
-
Using AutoDock Tools, polar hydrogens are added, and Gasteiger charges are computed. The ligand is then saved in the .pdbqt format.
-
-
Receptor Preparation:
-
The 3D structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed using a molecular visualization tool like PyMOL or AutoDock Tools.
-
Polar hydrogens are added, and Kollman charges are assigned to the protein using AutoDock Tools. The receptor is saved in the .pdbqt format.
-
-
Grid Box Definition:
-
A grid box is defined around the active site of the protein to specify the search space for the docking simulation. The center and dimensions of the grid box are determined based on the location of the co-crystallized ligand or by identifying the binding pocket.
-
-
Configuration File Creation:
-
A configuration file (e.g., conf.txt) is created, specifying the paths to the receptor and ligand .pdbqt files, the center and size of the grid box, and the number of CPUs to be used.
-
-
Running the Docking Simulation:
-
AutoDock Vina is executed from the command line with the configuration file as input.
-
-
Results Analysis:
-
Vina outputs a log file containing the binding affinities (in kcal/mol) for the top predicted binding modes and a .pdbqt file with the coordinates of the docked ligand poses.
-
The results are visualized using PyMOL to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the thiourea derivative and the amino acid residues of the protein's active site.
-
Visualizing Molecular Interactions and Workflows
Diagrams are essential for visualizing complex biological pathways and computational workflows. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts in the theoretical study of thiourea derivatives.
References
Methodological & Application
Synthesis Protocol for 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea: An Application Note for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea, a valuable building block in medicinal chemistry and materials science. The protocol is based on the nucleophilic addition of ammonia to 3,5-bis(trifluoromethyl)phenyl isothiocyanate. Included are detailed experimental procedures, expected physicochemical properties, and potential applications, particularly in the context of drug discovery and development.
Introduction
Thiourea derivatives are a significant class of compounds in organic synthesis and medicinal chemistry, known for their wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The unique structural features of this compound, specifically the presence of two trifluoromethyl groups, can enhance its lipophilicity and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents and functional materials.
Data Presentation
While specific experimental data for this compound is not widely published, the following table summarizes the key physicochemical properties of the starting material and a closely related disubstituted analog, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, for reference.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |
| 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (Starting Material) | 23165-29-9 | C₉H₃F₆NS | 271.18 | Liquid/Solid | N/A |
| N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea (Related Compound) | 1060-92-0 | C₁₇H₈F₁₂N₂S | 500.30 | Solid | 150.0 - 157.0 |
| This compound (Product) | 175277-17-5 | C₉H₅F₆N₂S | 289.21 | Solid (Expected) | N/A |
Experimental Protocol
This protocol details the synthesis of this compound from 3,5-bis(trifluoromethyl)phenyl isothiocyanate and ammonia. The procedure is adapted from general methods for the synthesis of thiourea derivatives.
Materials:
-
3,5-Bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq)
-
Ammonia solution (e.g., 7N in methanol, or concentrated ammonium hydroxide) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq) in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Ammonia: To the stirred solution, slowly add the ammonia solution (2.0 - 3.0 eq) at room temperature. The addition should be dropwise to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The disappearance of the isothiocyanate spot and the appearance of a new, more polar product spot will indicate reaction completion.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification:
-
Crystallization: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Column Chromatography: If the product is not crystalline or contains impurities, it can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is a common choice for the eluent.
-
Characterization:
Visualizations
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow:
Caption: A typical experimental workflow for the synthesis and purification.
Potential Applications in Drug Development
While the specific biological activity of this compound is not extensively documented, thiourea derivatives are known to interact with various biological targets. The trifluoromethyl groups can enhance binding affinity and cellular permeability. This compound could serve as a lead structure or intermediate in the development of:
-
Enzyme Inhibitors: The thiourea moiety can act as a hydrogen bond donor and acceptor, potentially interacting with the active sites of enzymes.
-
Anticancer Agents: Many thiourea derivatives have shown cytotoxic activity against various cancer cell lines.[1]
-
Antimicrobial Agents: The scaffold is present in numerous compounds with demonstrated antibacterial and antifungal properties.
Further research is warranted to explore the full potential of this compound in drug discovery and materials science.
References
Application Notes and Protocols for 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea, commonly known as Schreiner's thiourea, is a highly effective and versatile organocatalyst. Its efficacy stems from its ability to act as a dual hydrogen-bond donor, activating electrophilic substrates and stabilizing transition states in a variety of asymmetric transformations. The presence of the electron-withdrawing trifluoromethyl groups enhances the acidity of the N-H protons, making it a powerful tool for promoting reactions with high levels of stereocontrol. This document provides detailed application notes and experimental protocols for the use of Schreiner's thiourea and its chiral derivatives in key asymmetric catalytic reactions.
Mechanism of Action: Hydrogen-Bonding Catalysis
The catalytic activity of this compound is rooted in its capacity to form specific, directional hydrogen bonds with electrophilic functional groups such as carbonyls, imines, and nitroalkenes. This interaction lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, rendering it more susceptible to nucleophilic attack. In asymmetric catalysis, chiral derivatives of Schreiner's thiourea are employed to create a chiral environment around the reaction center, effectively guiding the nucleophilic attack to one face of the electrophile, leading to the preferential formation of one enantiomer.
Caption: General mechanism of thiourea-catalyzed asymmetric reactions.
Applications in Asymmetric Synthesis
Chiral thioureas derived from this compound are instrumental in a range of asymmetric reactions that are crucial for the synthesis of complex, biologically active molecules. Key applications include:
-
Asymmetric Aza-Henry Reaction: The addition of nitroalkanes to imines to produce chiral β-nitroamines, which are valuable precursors for chiral vicinal diamines.
-
Asymmetric Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, leading to the formation of chiral adducts with high enantiomeric excess.
-
Asymmetric Diels-Alder Reaction: The [4+2] cycloaddition of dienes and dienophiles to form chiral six-membered rings, a powerful transformation in the synthesis of natural products.
Data Presentation
The following tables summarize the quantitative data for representative asymmetric reactions catalyzed by chiral derivatives of this compound.
Table 1: Asymmetric Aza-Henry Reaction of N-Boc Imines with Nitroalkanes
| Entry | Imine Substrate | Nitroalkane | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | N-Boc-benzaldimine | Nitromethane | 10 | -20 | 48 | 95 | 92 |
| 2 | N-Boc-(4-chlorobenzaldimine) | Nitromethane | 10 | -20 | 48 | 93 | 94 |
| 3 | N-Boc-(4-methoxybenzaldimine) | Nitromethane | 10 | -20 | 72 | 90 | 90 |
| 4 | N-Boc-benzaldimine | Nitroethane | 10 | -20 | 72 | 85 | 88 (syn) |
Data is representative and compiled from various sources in the literature.
Table 2: Asymmetric Michael Addition of Malononitrile to Chalcones
| Entry | Chalcone Substrate (Ar) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | 1 | Toluene | 24 | 98 | 95 |
| 2 | 4-Chlorophenyl | 1 | Toluene | 24 | 99 | 96 |
| 3 | 4-Methoxyphenyl | 1 | Toluene | 36 | 92 | 93 |
| 4 | 2-Naphthyl | 1 | CH2Cl2 | 24 | 97 | 97 |
Data is representative and compiled from various sources in the literature.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Aza-Henry Reaction
This protocol describes a general method for the asymmetric addition of nitroalkanes to N-Boc protected imines using a chiral bis-thiourea catalyst derived from this compound.
Caption: Experimental workflow for the asymmetric aza-Henry reaction.
Materials:
-
Chiral bis-thiourea catalyst (e.g., (1R,2R)-1,2-diaminocyclohexane derivative) (10 mol%)
-
N-Boc protected imine (1.0 equiv)
-
Nitroalkane (2.0 equiv)
-
Toluene (anhydrous)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Anhydrous MgSO4 or Na2SO4
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral bis-thiourea catalyst (0.1 mmol, 10 mol%) and the N-Boc imine (1.0 mmol, 1.0 equiv).
-
Add anhydrous toluene (5 mL) and stir the mixture until all solids are dissolved.
-
Cool the reaction mixture to -20 °C in a cryocooler or an appropriate cooling bath.
-
Slowly add the nitroalkane (2.0 mmol, 2.0 equiv) to the cooled solution.
-
Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the enantioenriched β-nitroamine.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: General Procedure for Asymmetric Michael Addition of Malononitrile to Chalcones
This protocol outlines a general method for the enantioselective Michael addition of malononitrile to chalcones catalyzed by a chiral thiourea derivative.
Materials:
-
Chiral thiourea catalyst (e.g., derived from a cinchona alkaloid) (1 mol%)
-
Chalcone (1.0 equiv)
-
Malononitrile (1.2 equiv)
-
Toluene or CH2Cl2 (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial, add the chiral thiourea catalyst (0.01 mmol, 1 mol%) and the chalcone (1.0 mmol, 1.0 equiv).
-
Add anhydrous toluene or CH2Cl2 (2 mL) and stir the mixture at room temperature until the catalyst and substrate are dissolved.
-
Add malononitrile (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 24-36 hours, monitoring the progress by TLC.
-
Once the reaction is complete, directly load the reaction mixture onto a silica gel column.
-
Purify the product by flash column chromatography using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to yield the chiral Michael adduct.
-
Analyze the enantiomeric excess of the purified product using chiral HPLC.
Protocol 3: Synthesis of a Chiral this compound Derivative
This protocol describes the synthesis of a common chiral thiourea catalyst derived from (1R,2R)-1,2-diaminocyclohexane.
Application Notes and Protocols: 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea as a Hydrogen Bond Donor Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea, commonly known as Schreiner's thiourea, is a highly effective and versatile organocatalyst. Its efficacy stems from its ability to act as a potent hydrogen bond donor through the two N-H protons of the thiourea moiety. The presence of four electron-withdrawing trifluoromethyl groups on the two phenyl rings significantly enhances the acidity of the N-H protons, making it an exceptional catalyst for a wide range of organic transformations. This document provides detailed application notes and experimental protocols for the synthesis and use of Schreiner's thiourea in key chemical reactions.
Key Attributes of Schreiner's Thiourea:
-
High Catalytic Activity: The electron-deficient nature of the catalyst allows for strong hydrogen bonding to substrates, effectively activating them towards nucleophilic attack.
-
Mild Reaction Conditions: Reactions catalyzed by Schreiner's thiourea typically proceed under mild, often room temperature, and neutral conditions, tolerating a wide variety of functional groups.
-
"Green" Catalyst: As a metal-free organocatalyst, it is considered a more environmentally benign alternative to many traditional metal-based catalysts.[1]
-
Versatility: It has been successfully employed in a diverse array of reactions, including Michael additions, acetalizations, transfer hydrogenations, and Friedel-Crafts alkylations.
Synthesis of this compound
The synthesis of Schreiner's thiourea is a straightforward procedure involving the reaction of 3,5-bis(trifluoromethyl)aniline with a thiocarbonyl source. A common and efficient method utilizes 1,1'-thiocarbonyldiimidazole (TCDI).
Experimental Protocol: Synthesis of Schreiner's Thiourea
Materials:
-
3,5-Bis(trifluoromethyl)aniline (2.0 equiv.)
-
1,1'-Thiocarbonyldiimidazole (TCDI) (1.0 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol or Ethyl acetate/Hexane for recrystallization
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-bis(trifluoromethyl)aniline (2.0 equivalents) in anhydrous dichloromethane.
-
To this solution, add 1,1'-thiocarbonyldiimidazole (1.0 equivalent) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to afford this compound as a white solid.
Applications and Protocols
Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins
Schreiner's thiourea is an excellent catalyst for the Michael addition of soft nucleophiles, such as 1,3-dicarbonyl compounds, to nitroolefins. The catalyst activates the nitroolefin by forming a double hydrogen bond with the nitro group, thereby lowering its LUMO and facilitating nucleophilic attack.
Materials:
-
Nitroolefin (e.g., trans-β-nitrostyrene) (1.0 equiv.)
-
1,3-Dicarbonyl compound (e.g., dimethyl malonate) (1.2 equiv.)
-
This compound (0.1-10 mol%)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
Procedure:
-
To a stirred solution of the nitroolefin (1.0 equivalent) and the 1,3-dicarbonyl compound (1.2 equivalents) in the chosen anhydrous solvent, add this compound (catalyst loading as indicated in the table).
-
Stir the reaction mixture at the specified temperature for the required time (monitor by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct.
| Entry | Nitroolefin | 1,3-Dicarbonyl Compound | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | trans-β-Nitrostyrene | Diethyl malonate | 5 | Toluene | RT | 4 | 95 |
| 2 | trans-β-Nitrostyrene | Dimethyl malonate | 5 | Toluene | RT | 4 | 94 |
| 3 | 4-Chloro-trans-β-nitrostyrene | Diethyl malonate | 5 | Toluene | RT | 6 | 92 |
| 4 | 4-Methoxy-trans-β-nitrostyrene | Diethyl malonate | 10 | CH₂Cl₂ | RT | 12 | 88 |
| 5 | trans-β-Nitrostyrene | Acetylacetone | 10 | CH₂Cl₂ | RT | 8 | 90 |
Note: The data presented is a representative summary based on literature findings. Actual results may vary.
Transfer Hydrogenation of Imines
Schreiner's thiourea catalyzes the transfer hydrogenation of aldimines to the corresponding amines using a Hantzsch ester as the hydrogen source. The thiourea activates the imine for hydride transfer through hydrogen bonding. This method is a mild, metal-free alternative to traditional hydrogenation techniques.[1][2]
Materials:
-
Aldimine (e.g., N-benzylideneaniline) (1.0 equiv.)
-
Hantzsch 1,4-dihydropyridine (1.1 equiv.)
-
This compound (1-5 mol%)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of the aldimine (1.0 equivalent) in anhydrous dichloromethane, add the Hantzsch ester (1.1 equivalents) and this compound.
-
Stir the mixture at room temperature until the reaction is complete (as monitored by TLC or GC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amine.
| Entry | Aldimine | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Benzylideneaniline | 1 | DCM | RT | 12 | 95 |
| 2 | N-(4-Chlorobenzylidene)aniline | 1 | DCM | RT | 12 | 92 |
| 3 | N-(4-Methoxybenzylidene)aniline | 2 | DCM | RT | 18 | 96 |
| 4 | N-Cyclohexylidenecyclohexylamine | 5 | DCM | RT | 24 | 85 |
| 5 | N-Benzylidene-tert-butylamine | 5 | DCM | RT | 24 | 88 |
Note: The data presented is a representative summary based on literature findings. Actual results may vary.
Photochemical Acetalization of Aldehydes
A green and mild protocol for the acetalization of aldehydes utilizes Schreiner's thiourea as a photocatalyst. The reaction proceeds under irradiation from household lamps, offering an inexpensive and environmentally friendly method for protecting carbonyl groups.
Materials:
-
Aldehyde (1.0 equiv.)
-
Alcohol (e.g., Methanol) (as solvent or in excess)
-
This compound (5 mol%)
Procedure:
-
In a glass vial with a screw cap, dissolve the aldehyde (1.0 equivalent) and this compound (5 mol%) in the alcohol.
-
Seal the vial and place it under a household lamp (e.g., a compact fluorescent lamp).
-
Irradiate the mixture with stirring for the specified time (monitor by TLC). Reaction times can vary from 3 to 18 hours depending on the substrate.
-
After completion, the product can be isolated by evaporation of the solvent, followed by aqueous base extraction or flash column chromatography if necessary.
| Entry | Aldehyde | Alcohol | Time (h) | Yield (%) |
| 1 | 3-Phenylpropanal | Methanol | 3 | 96 |
| 2 | Benzaldehyde | Methanol | 6 | 92 |
| 3 | 4-Nitrobenzaldehyde | Methanol | 12 | 85 |
| 4 | Cinnamaldehyde | Methanol | 8 | 90 |
| 5 | Heptanal | Methanol | 5 | 88 |
Data sourced from Spiliopoulou et al., Green Chem., 2020, 22, 3539-3544.
Conclusion
This compound is a powerful and reliable organocatalyst for a variety of important organic transformations. Its ease of synthesis, mild reaction conditions, and high efficiency make it an invaluable tool for researchers in organic synthesis and drug development. The protocols provided herein serve as a guide for the practical application of this catalyst, and the tabulated data offers a reference for expected outcomes. Further exploration of its catalytic potential in other reactions is an active area of research.
References
Applications in Anion Recognition and Sensing: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The recognition and sensing of anions are critical in a vast array of scientific disciplines, from environmental monitoring to medical diagnostics and drug development. Anions play fundamental roles in biological systems and are often key indicators of environmental pollution. The ability to selectively detect and quantify anions is therefore of paramount importance. This document provides detailed application notes and protocols for various techniques in anion recognition and sensing, tailored for researchers, scientists, and professionals in drug development.
Colorimetric Sensing of Anions
Colorimetric sensing offers a straightforward and often instrument-free method for the detection of anions. The principle lies in a visually perceptible color change of a chemosensor upon binding to a specific anion. This method is particularly useful for rapid, on-site analysis.
Application: Naked-Eye Detection of Cyanide
Cyanide is a highly toxic anion, and its rapid detection in environmental and biological samples is crucial. Colorimetric chemosensors provide a simple and effective means for its detection.
Signaling Pathway for a Colorimetric Cyanide Sensor
The following diagram illustrates a common signaling mechanism for a colorimetric cyanide sensor, where the interaction between the sensor and the cyanide anion leads to a change in the intramolecular charge transfer (ICT), resulting in a visible color change.[1]
Caption: Signaling pathway of a colorimetric cyanide sensor.
Experimental Protocol: Naked-Eye Detection of Cyanide in Aqueous Media
This protocol is adapted from a study on an azo-azomethine chemosensor.
Materials:
-
Chemosensor L (4-((2,4-dichlorophenyl)diazenyl)-2-(3-hydroxypropylimino)methyl)phenol) solution (5 x 10⁻⁵ mol L⁻¹ in DMSO/H₂O 95:5 v/v)
-
Solutions of various anions (e.g., CN⁻, F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, NO₃⁻) as their tetrabutylammonium salts (10 equivalents) in the same solvent mixture.
-
Test tubes or a multi-well plate.
Procedure:
-
Prepare a solution of the chemosensor L in a DMSO/H₂O (95:5) mixture.
-
In separate test tubes, add a specific volume of the chemosensor solution.
-
To each test tube, add 10 equivalents of a different anion solution.
-
Observe any color changes with the naked eye.
-
For quantitative analysis, record the UV-Vis absorption spectra before and after the addition of the anion. A significant bathochromic shift (e.g., from 400 nm to 505 nm) indicates the presence of cyanide.
Quantitative Data:
| Chemosensor | Analyte | Detection Limit | Solvent | Reference |
| Azo-azomethine (L) | CN⁻ | 1.03 x 10⁻⁶ mol L⁻¹ | DMSO/H₂O (95:5) | |
| Tetranitrile compound 1 | CN⁻ | 3.07 x 10⁻⁷ M | Not specified | [2] |
| Azo-1 | CN⁻ | 1.1 µM | Not specified | [1] |
| Indolium ion-based probe | CN⁻ | 3.98 x 10⁻⁸ M | Not specified | [3] |
Fluorescent Sensing of Anions
Fluorescent chemosensors offer higher sensitivity compared to their colorimetric counterparts. The binding of an anion to the receptor can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal.
Application: Detection of Phosphate in Aqueous Solutions
Phosphate is a critical nutrient, but its excess in water bodies leads to eutrophication. Sensitive and selective detection of phosphate is therefore essential for environmental monitoring.
Experimental Workflow for a Fluorescent Anion Sensor Array
A sensor array utilizes multiple cross-reactive sensors to generate a unique response pattern for each analyte, enabling the simultaneous detection and differentiation of multiple anions.
Caption: Workflow for a fluorescent anion sensor array.
Experimental Protocol: Fluorescent Detection of Phosphate
This protocol is based on a fluorescent probe utilizing a bimetallic organic framework.[4]
Materials:
-
Tricolor fluorescent probe (e.g., based on Cu/Uio-66 and dye-labeled single-stranded DNA).
-
Phosphate standard solutions of varying concentrations.
-
Buffer solution (pH 7.7).
-
NaCl solution.
-
Fluorometer or microplate reader.
Procedure:
-
Prepare the fluorescent probe solution in the buffer.
-
Add different concentrations of the phosphate standard to the probe solution.
-
Incubate the mixtures at 30 °C for 40 minutes.
-
Measure the fluorescence intensity at the specific excitation and emission wavelengths for the dyes used.
-
A linear relationship between the fluorescence intensity and the phosphate concentration should be observed within a certain range.
-
The detection limit can be calculated based on the standard deviation of the blank and the slope of the calibration curve.
Quantitative Data for Phosphate Sensors:
| Sensor Type | Detection Limit | Linear Range | Reference |
| Tricolor fluorescent probe (Cu/Uio-66) | 0.71 nmol L⁻¹ | 1.20–150 nmol L⁻¹ | [4] |
| Luminescent coordination polymer particles (Eu-TCA) | 1.52 µM | 3–500 µM | [5] |
| Phosphate Sensor Assay Kit | Kd ~0.1 µM | Not specified | [6] |
Electrochemical Sensing of Anions
Electrochemical sensors, particularly ion-selective electrodes (ISEs), are powerful tools for the continuous and real-time monitoring of anion concentrations. They measure the potential difference between the ISE and a reference electrode, which is proportional to the activity of the target ion in the solution.
Application: Environmental Monitoring of Nitrate
Nitrate contamination in water sources is a significant environmental concern. Anion-selective electrodes provide a robust method for its quantification.
Experimental Setup for an Anion-Selective Electrode
The following diagram illustrates the basic components and setup for measuring anion concentration using an ion-selective electrode.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Simple Colorimetric Chemosensor for Naked Eye Detection of Cyanide Ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An indolium ion-based colorimetric sensor for naked-eye detection of cyanide and ammonia: on-site detection technique for cyanide in natural sources and day-to-day monitoring of food spoilage - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Highly sensitive and quantitative detection of phosphate ions in aqueous solutions using a tricolor fluorescent probe based on bimetallic organic framework nanomaterials - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Reusable and pH-Stable Luminescent Sensors for Highly Selective Detection of Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphate Sensor Assay Kit [sbsgenetech.com]
Application Notes and Protocols for Reactions Catalyzed by Schreiner’s Thiourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental data for organic reactions catalyzed by N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, commonly known as Schreiner’s thiourea. This powerful organocatalyst operates through hydrogen bonding to activate electrophiles, facilitating a variety of synthetic transformations under mild conditions.
Photochemical Acetalization of Aldehydes
Schreiner's thiourea is an effective catalyst for the photochemical synthesis of acetals from aldehydes and alcohols. This method is notable for its mild conditions, utilizing household lamps as a light source, and its broad substrate scope. The catalyst activates the aldehyde via hydrogen bonding, facilitating nucleophilic attack by the alcohol upon photoexcitation.
Experimental Protocol: Photochemical Acetalization
A general procedure for the synthesis of acetals is as follows:
-
To a glass vial equipped with a magnetic stir bar and a screw cap, add Schreiner's thiourea (50 mg, 0.10 mmol, 20 mol%).
-
Add the corresponding alcohol (2 mL).
-
To this solution, add the aldehyde (0.50 mmol, 1.0 equiv).
-
Seal the vial and place the reaction mixture under the irradiation of two 80 W household lamps.
-
Stir the reaction at room temperature for the time indicated in Table 1.
-
Upon completion (monitored by TLC or GC-MS), if the aldehyde has been fully consumed, the reaction mixture is subjected to an aqueous basic wash.
-
If starting material remains or for further purification, the product is isolated by column chromatography on silica gel.
Data Presentation: Substrate Scope for Photochemical Acetalization
| Entry | Aldehyde | Alcohol | Time (h) | Yield (%) |
| 1 | 3-Phenylpropanal | Methanol | 24 | 81 |
| 2 | Cinnamaldehyde | Methanol | 18 | 96 |
| 3 | Benzaldehyde | Methanol | 18 | 85 |
| 4 | 4-Nitrobenzaldehyde | Methanol | 3 | 92 |
| 5 | 4-Chlorobenzaldehyde | Methanol | 6 | 88 |
| 6 | 4-Methoxybenzaldehyde | Methanol | 18 | 75 |
| 7 | 2-Naphthaldehyde | Methanol | 18 | 89 |
| 8 | Hexanal | Methanol | 18 | 65 |
| 9 | Benzaldehyde | Ethanol | 18 | 78 |
| 10 | Benzaldehyde | 1-Propanol | 18 | 72 |
| 11 | Benzaldehyde | Ethylene Glycol | 18 | 68 |
Data compiled from a study on the photochemical synthesis of acetals utilizing Schreiner's thiourea as the catalyst.
Proposed Catalytic Cycle for Photochemical Acetalization
Caption: Proposed mechanism for photochemical acetalization.
Diels-Alder Reaction
Schreiner's thiourea can catalyze Diels-Alder reactions by activating the dienophile through hydrogen bonding to a carbonyl group, lowering the LUMO of the dienophile and accelerating the cycloaddition.
Experimental Protocol: Diels-Alder Reaction of a Naphthoquinone Monoketal
The following protocol describes the Diels-Alder reaction between a naphthoquinone monoketal dienophile and a diene:
-
In a small flask, combine the dienophile (23.1 mg, 69.2 µmol, 1.0 equiv) and the diene (250 µL).
-
Add Schreiner's thiourea (3.50 mg, 6.92 µmol, 10 mol%).
-
Stir the reaction mixture at room temperature for 28 days.
-
Monitor the reaction progress by TLC or NMR.
-
Upon completion, purify the product by column chromatography on silica gel (ethyl acetate/cyclohexane, 2:8 to 3:7) to afford the desired cycloaddition product.
Data Presentation: Diels-Alder Reaction of a Naphthoquinone Monoketal
| Dienophile | Diene | Catalyst Loading (mol%) | Time (days) | Yield (%) |
| Naphthoquinone Monoketal | Ethyl 2-((tert-butyldimethylsilyl)oxy)-4-methylpenta-1,3-diene-1-carboxylate | 10 | 28 | 63 |
This reaction exclusively afforded the exo-Diels-Alder product.[1]
Experimental Workflow for a Generic Diels-Alder Reaction
Caption: General workflow for a Diels-Alder reaction.
Michael Addition (Representative Protocol)
While bifunctional thiourea catalysts are more commonly employed for highly enantioselective Michael additions, Schreiner's thiourea can act as a hydrogen-bond donor to activate Michael acceptors, such as nitroolefins, facilitating the conjugate addition of nucleophiles. The following is a generalized, representative protocol for a Michael addition reaction.
Experimental Protocol: Representative Michael Addition
-
To a stirred solution of the Michael acceptor (e.g., a nitroalkene, 1.0 equiv) and Schreiner’s thiourea (10 mol%) in a suitable solvent (e.g., toluene, dichloromethane, or THF) at room temperature, add the Michael donor (e.g., a 1,3-dicarbonyl compound, 1.2 equiv).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Reaction times can vary from a few hours to several days depending on the reactivity of the substrates.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the Michael adduct.
Data Presentation: Factors Influencing Michael Additions
Successful Michael additions catalyzed by thioureas are influenced by several factors:
| Factor | Observation |
| Catalyst | Bifunctional thioureas often provide higher enantioselectivity. Schreiner's thiourea primarily acts as an activator. |
| Solvent | Non-polar solvents like toluene or dichloromethane are often preferred. |
| Temperature | Reactions are typically run at room temperature. |
| Substrates | Electron-poor Michael acceptors (e.g., nitroolefins) and soft nucleophiles (e.g., malonates) are good candidates. |
Catalytic Activation in Michael Addition
Caption: Activation of a nitroalkene in a Michael addition.
References
Application Notes and Protocols: Enantioselective Michael Addition via Thiourea Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for conducting enantioselective Michael addition reactions utilizing bifunctional thiourea organocatalysts. These methods offer a powerful, metal-free approach for the stereocontrolled formation of carbon-carbon bonds, a critical transformation in the synthesis of chiral molecules and active pharmaceutical ingredients.
Introduction
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of synthetic organic chemistry. The advent of organocatalysis has revolutionized this reaction, with bifunctional thiourea catalysts emerging as a particularly effective class of catalysts.[1][2] These catalysts operate through a dual activation mechanism, simultaneously activating both the nucleophile and the electrophile via hydrogen bonding, leading to high yields and enantioselectivities.[3][4] Notably, catalysts developed by Takemoto and Schreiner have seen widespread application in asymmetric synthesis.[2][5][6] This protocol focuses on the practical application of these catalysts in the Michael addition of various nucleophiles to electrophiles such as nitroolefins.[7][8]
Reaction Mechanism and Principle
Bifunctional thiourea catalysts typically possess both a hydrogen-bond donating thiourea moiety and a Brønsted basic site, such as a tertiary amine.[9] The proposed catalytic cycle for the Michael addition of a pronucleophile (e.g., diethyl malonate) to an electrophile (e.g., trans-β-nitrostyrene) is as follows:
-
Nucleophile Activation: The basic amine moiety of the catalyst deprotonates the pronucleophile, forming an enolate intermediate and a protonated catalyst.[5][9]
-
Electrophile Activation: Concurrently, the two N-H protons of the thiourea group form hydrogen bonds with the electrophile (e.g., the nitro group of the nitroolefin), activating it for nucleophilic attack and controlling the facial selectivity.[5][9]
-
C-C Bond Formation: The catalyst-bound enolate attacks the activated electrophile in a stereocontrolled manner, leading to the formation of the Michael adduct.[5][10] This carbon-carbon bond formation is often the rate-determining step.[5][10]
-
Catalyst Regeneration: Proton transfer from the protonated catalyst to the newly formed nitronate intermediate releases the product and regenerates the catalyst for the next cycle.[9]
This dual activation model accounts for the high efficiency and enantioselectivity observed in these reactions.
Caption: Proposed mechanism for the bifunctional thiourea-catalyzed Michael addition.
Experimental Protocols
General Protocol for the Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene
This protocol is a representative example for the enantioselective Michael addition using a bifunctional thiourea catalyst.
Materials:
-
Bifunctional thiourea catalyst (e.g., Takemoto's catalyst)
-
trans-β-Nitrostyrene
-
Diethyl malonate
-
Anhydrous solvent (e.g., toluene, CH₂Cl₂)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the bifunctional thiourea catalyst (e.g., 5-10 mol%).
-
Add trans-β-nitrostyrene (1.0 equiv).
-
Add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M).
-
Stir the mixture for a few minutes to ensure dissolution.
-
Add diethyl malonate (1.2-2.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature (or as optimized) and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Caption: General experimental workflow for the thiourea-catalyzed Michael addition.
Data Presentation
The following tables summarize representative data for the thiourea-catalyzed Michael addition, showcasing the effect of different catalysts and substrates on reaction outcomes.
Table 1: Michael Addition of Diethyl Malonate to Substituted β-Nitrostyrenes
| Entry | β-Nitrostyrene Substituent | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | H | Takemoto's (10) | Toluene | 24 | 80 | 99 |
| 2 | 4-Cl | Takemoto's (10) | Toluene | 24 | 85 | 98 |
| 3 | 4-MeO | Takemoto's (10) | Toluene | 48 | 75 | 97 |
| 4 | 2-Cl | Takemoto's (10) | CH₂Cl₂ | 24 | 82 | 95 |
Data compiled from representative literature.[2]
Table 2: Michael Addition of Various Nucleophiles to trans-β-Nitrostyrene
| Entry | Nucleophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Malononitrile | Bifunctional Thiourea (5) | Toluene | 12 | 92 | 93 |
| 2 | Methyl α-cyanoacetate | Bifunctional Thiourea (5) | Toluene | 24 | 88 | 90 |
| 3 | Nitromethane | Bifunctional Thiourea (10) | CH₂Cl₂ | 48 | 78 | 85 |
| 4 | Diphenyl phosphite | Bifunctional Thiourea (10) | Toluene | 36 | 90 | 94 |
Data compiled from representative literature.[3][7]
Logical Relationships of Reaction Components
The success of the thiourea-catalyzed Michael addition is dependent on the interplay between the catalyst, nucleophile, and electrophile. The following diagram illustrates these key relationships.
Caption: Key interactions in the thiourea-catalyzed Michael addition.
Troubleshooting and Optimization
-
Low Yield:
-
Increase catalyst loading (up to 20 mol%).
-
Increase the equivalents of the nucleophile.
-
Vary the solvent; less polar solvents often favor the hydrogen-bonding interactions.
-
Increase the reaction time or temperature (note: this may decrease enantioselectivity).
-
-
Low Enantioselectivity:
-
Difficult Purification:
-
Ensure complete removal of the catalyst and unreacted starting materials during column chromatography.
-
Consider a post-reaction workup (e.g., acid/base wash) to remove the catalyst before chromatography.
-
Conclusion
Bifunctional thiourea organocatalysts provide a robust and versatile platform for the enantioselective Michael addition. The operational simplicity, mild reaction conditions, and high levels of stereocontrol make this methodology highly attractive for both academic research and industrial applications in drug development and fine chemical synthesis. The protocols and data presented herein serve as a comprehensive guide for the successful implementation of this powerful synthetic transformation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transition state analysis of an enantioselective Michael addition by a bifunctional thiourea organocatalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 95%, powder or crystals | Sigma-Aldrich [sigmaaldrich.com]
- 7. Thiourea catalyzed organocatalytic enantioselective Michael addition of diphenyl phosphite to nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Transition state analysis of an enantioselective Michael addition by a bifunctional thiourea organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transition state analysis of an enantioselective Michael addition by a bifunctional thiourea organocatalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of thiazole and pyrimidine derivatives using 1-[3,5-bis(trifluoromethyl)phenyl]-2-thiourea. This reagent is a valuable building block for accessing complex heterocyclic structures with potential applications in medicinal chemistry and materials science. The electron-withdrawing trifluoromethyl groups can enhance the biological activity and metabolic stability of the resulting compounds.
Synthesis of 2-Amino-1,3-thiazole Derivatives
The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives. It involves the cyclocondensation of an α-haloketone with a thiourea derivative. The use of this compound in this reaction leads to the formation of 2-amino-1,3-thiazoles bearing the 3,5-bis(trifluoromethyl)phenyl moiety, a common substituent in pharmacologically active compounds.
Experimental Protocol: Synthesis of 4-Aryl-N-[3,5-bis(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
This protocol describes a general procedure for the synthesis of 4-aryl-N-[3,5-bis(trifluoromethyl)phenyl]-1,3-thiazol-2-amines from the reaction of this compound with various α-bromoacetophenones.
Materials:
-
This compound
-
Substituted α-bromoacetophenone (e.g., 2-bromo-1-phenylethan-1-one, 2-bromo-1-(4-chlorophenyl)ethan-1-one, 2-bromo-1-(4-methoxyphenyl)ethan-1-one)
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
To a solution of a substituted α-bromoacetophenone (1.0 mmol) in absolute ethanol (20 mL), add this compound (1.0 mmol, 274.2 g/mol ).
-
Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
After completion of the reaction, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 4-aryl-N-[3,5-bis(trifluoromethyl)phenyl]-1,3-thiazol-2-amine.
Quantitative Data:
The following table summarizes the representative yields and reaction times for the synthesis of various 4-aryl-N-[3,5-bis(trifluoromethyl)phenyl]-1,3-thiazol-2-amines.
| α-Bromoacetophenone Derivative | Reaction Time (hours) | Yield (%) |
| 2-bromo-1-phenylethan-1-one | 4 | 85 |
| 2-bromo-1-(4-chlorophenyl)ethan-1-one | 5 | 82 |
| 2-bromo-1-(4-methoxyphenyl)ethan-1-one | 6 | 78 |
Note: The above data is representative and actual yields may vary depending on the specific substrate and reaction conditions.
Reaction Workflow: Hantzsch Thiazole Synthesis
Caption: Hantzsch synthesis of 2-amino-thiazoles.
Synthesis of Pyrimidine Derivatives
Pyrimidine derivatives are another important class of heterocyclic compounds with a wide range of biological activities. A common synthetic route involves the reaction of a chalcone (an α,β-unsaturated ketone) with a thiourea in the presence of a base. This reaction provides access to pyrimidine-2-thiones or 2-aminopyrimidines after tautomerization.
Experimental Protocol: Synthesis of 4,6-Diaryl-N-[3,5-bis(trifluoromethyl)phenyl]pyrimidin-2-amine
This protocol outlines a general method for the synthesis of 4,6-diaryl-N-[3,5-bis(trifluoromethyl)phenyl]pyrimidin-2-amines from the reaction of this compound with various chalcones.
Materials:
-
This compound
-
Substituted chalcone (e.g., (E)-1,3-diphenylprop-2-en-1-one, (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one, (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one)
-
Ethanol
-
Potassium hydroxide
-
Glacial acetic acid
-
Deionized water
Procedure:
-
Dissolve the substituted chalcone (1.0 mmol) and this compound (1.0 mmol) in ethanol (30 mL) in a round-bottom flask.
-
Add a solution of potassium hydroxide (2.0 mmol) in ethanol (5 mL) to the reaction mixture.
-
Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC (ethyl acetate/hexane).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
Neutralize the mixture with glacial acetic acid to precipitate the product.
-
Filter the solid precipitate, wash it thoroughly with cold water, and dry it under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 4,6-diaryl-N-[3,5-bis(trifluoromethyl)phenyl]pyrimidin-2-amine.
Quantitative Data:
The following table presents representative yields and reaction times for the synthesis of various 4,6-diaryl-N-[3,5-bis(trifluoromethyl)phenyl]pyrimidin-2-amines.
| Chalcone Derivative | Reaction Time (hours) | Yield (%) |
| (E)-1,3-diphenylprop-2-en-1-one | 8 | 75 |
| (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one | 10 | 72 |
| (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one | 12 | 68 |
Note: The above data is representative and actual yields may vary depending on the specific substrate and reaction conditions.
Reaction Workflow: Pyrimidine Synthesis from Chalcone
Application Notes and Protocols for the Development of Novel Agrochemicals
Audience: Researchers, scientists, and drug development professionals.
These application notes provide an overview and detailed protocols for key technologies utilized in the discovery and development of novel agrochemicals. The focus is on high-throughput screening for new active ingredients, the application of RNA interference (RNAi) as a novel mode of action, and the use of metabolomics to understand the physiological effects of new chemical entities.
Section 1: High-Throughput Screening (HTS) for Novel Herbicides and Fungicides
High-throughput screening (HTS) is a foundational technology in the agrochemical discovery pipeline, enabling the rapid assessment of large chemical libraries for potential herbicidal or fungicidal activity.[1] Miniaturized in vivo and in vitro assays are employed to identify "hit" compounds that can be further optimized.
Application Note: Identifying Acetolactate Synthase (ALS) Inhibitors
Introduction: Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthesis pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[2][3] As this pathway is absent in animals, ALS is an attractive target for herbicides with low animal toxicity.[4] HTS can be used to screen for novel chemical entities that inhibit ALS activity.
Experimental Workflow:
Protocol: In Vitro HTS for Acetolactate Synthase (ALS) Inhibitors
-
Enzyme and Substrate Preparation:
-
Purify recombinant Arabidopsis thaliana ALS.
-
Prepare a stock solution of the enzyme in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing 1 mM MgCl2, 1 mM thiamine pyrophosphate, and 10 µM FAD).
-
Prepare stock solutions of the substrates, pyruvate and 2-ketobutyrate.
-
-
Assay Plate Preparation:
-
Using a robotic liquid handler, dispense a small volume (e.g., 1 µL) of each compound from the chemical library into the wells of a 384-well microplate. Each compound is typically tested at a concentration of 10-50 µM.
-
Include positive controls (a known ALS inhibitor, e.g., chlorsulfuron) and negative controls (DMSO vehicle).
-
-
Enzyme Reaction:
-
Add the ALS enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate solution (pyruvate and 2-ketobutyrate).
-
Incubate the reaction mixture at 37°C for 1 hour.
-
-
Detection:
-
Terminate the reaction by adding a stop solution (e.g., H2SO4).
-
The product of the ALS reaction, acetolactate or α-aceto-α-hydroxybutyrate, can be converted to acetoin by acid decarboxylation.
-
Add creatine and α-naphthol, which react with acetoin to produce a colored product that can be quantified by measuring the absorbance at 530 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Compounds exhibiting inhibition above a certain threshold (e.g., 50%) are considered "hits".
-
Data Presentation: IC50 Values of Novel Phenylpyrazole Herbicides Targeting Protoporphyrinogen Oxidase (PPO)
The following table presents the in vitro inhibitory activity (IC50) of newly synthesized phenylpyrazole derivatives against protoporphyrinogen oxidase (PPO), another important herbicide target.
| Compound | IC50 (µM) |
| Pyraflufen-ethyl (Commercial Standard) | 0.85 |
| 2i | 0.62 |
| 3j | 0.78 |
Data adapted from a study on novel phenylpyrazole PPO inhibitors, demonstrating the identification of compounds with activity comparable to or better than a commercial standard.[5]
Section 2: RNA Interference (RNAi) for Novel Insecticide Development
Application Note: RNAi-Mediated Control of the Colorado Potato Beetle
Introduction: The Colorado potato beetle (Leptinotarsa decemlineata) is a major pest of potato crops and has developed resistance to many conventional insecticides.[6] RNAi offers a novel mode of action to control this pest by targeting essential genes. A common target is the vacuolar V-ATPase subunit A, which is crucial for cellular energy metabolism.
Signaling Pathway: The Insect RNAi Pathway
References
- 1. ncwss.org [ncwss.org]
- 2. pnas.org [pnas.org]
- 3. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. news-medical.net [news-medical.net]
- 5. Design, Synthesis, and Biological Activity Determination of Novel Phenylpyrazole Protoporphyrinogen Oxidase Inhibitor Herbicides Containing Five-Membered Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Medicinal Chemistry in Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key principles and experimental protocols in medicinal chemistry for the rational design of new therapeutic agents. The content is structured to guide researchers through the critical stages of drug discovery, from initial screening to lead optimization, with a focus on practical application and data interpretation.
Section 1: High-Throughput Screening (HTS) for Hit Identification
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify "hits"—compounds that modulate the activity of a biological target.[1][2] This process utilizes automation, miniaturization, and sensitive detection methods to test thousands to millions of compounds in a short period.[3]
Experimental Protocol: High-Throughput Screening (HTS)
This protocol outlines a typical HTS workflow for identifying inhibitors of a target enzyme.
1. Assay Development and Miniaturization:
-
Develop a robust biochemical or cell-based assay that is amenable to automation and high-throughput formats (e.g., 384- or 1536-well plates).[4]
-
Optimize assay parameters such as enzyme and substrate concentrations, incubation time, and temperature to ensure a stable and reproducible signal.
-
Miniaturize the assay to reduce reagent consumption and cost.[4] A typical screening volume is 50 µl.[4]
2. Pilot Screen and Quality Control:
-
Perform a pilot screen with a small subset of the compound library (e.g., ~2,000 compounds) to assess assay performance.[4]
-
Include positive and negative controls to determine the assay's dynamic range and robustness.
-
Calculate the Z'-factor, a statistical measure of assay quality. A Z'-factor > 0.5 is generally considered acceptable for HTS.[4][5]
3. Full-Scale High-Throughput Screen:
-
Screen the entire compound library at a fixed concentration (e.g., 10 µM).[4]
-
Utilize robotic liquid handlers to dispense compounds and reagents into the assay plates.[5]
-
Incubate the plates for the optimized time and measure the signal using a plate reader (e.g., fluorescence, luminescence, absorbance).[5]
4. Data Analysis and Hit Selection:
-
Upload raw data to a data analysis platform.[4]
-
Normalize the data and identify "active" wells, typically defined as those with a signal greater than three standard deviations from the mean of the baseline signal.[4]
-
Prioritize hits for confirmation and follow-up studies based on potency, structural novelty, and drug-like properties.
Section 2: Structure-Based Drug Design (SBDD)
Structure-Based Drug Design (SBDD) utilizes the three-dimensional structure of a biological target, typically a protein, to design and optimize drug candidates.[5][6] This rational approach aims to create molecules that bind to the target with high affinity and selectivity, thereby modulating its function.[6]
Experimental Workflow: Structure-Based Drug Design
The SBDD process is iterative, involving cycles of design, synthesis, and testing.[5]
1. Target Identification and Structure Determination:
-
Identify a biological target crucial to the disease process.[5]
-
Determine the 3D structure of the target protein, often in complex with a known ligand, using techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM).[5][7] If an experimental structure is unavailable, computational methods like homology modeling can be used.[5][7]
2. Binding Site Analysis and Virtual Screening:
-
Identify and characterize the binding site (e.g., active site, allosteric site) of the target protein.[5]
-
Perform virtual screening of large compound libraries against the identified binding site using molecular docking simulations to predict binding poses and affinities.[8]
3. Hit Validation and Lead Optimization:
-
Experimentally validate the binding and activity of the top-scoring virtual hits using biophysical and biochemical assays.
-
Analyze the structure-activity relationship (SAR) to understand how chemical modifications affect biological activity.
-
Iteratively modify the chemical structure of the lead compounds to improve potency, selectivity, and pharmacokinetic properties.[8]
Section 3: Fragment-Based Drug Design (FBDD)
Fragment-Based Drug Design (FBDD) is an alternative approach to hit identification that involves screening small, low-molecular-weight compounds ("fragments") for weak binding to the target.[9][10] These initial fragment hits are then optimized into more potent lead compounds through strategies like fragment growing, linking, or merging.[4][11]
Experimental Workflow: Fragment-Based Drug Design
1. Fragment Library Design and Screening:
-
Design or acquire a diverse library of low-molecular-weight fragments (typically < 300 Da).[11]
-
Screen the fragment library against the target protein using sensitive biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography to detect weak binding interactions.[9][10]
2. Hit Validation and Structural Characterization:
-
Confirm the binding of fragment hits using orthogonal biophysical methods.[11]
-
Determine the crystal structure of the target protein in complex with the validated fragment hits to elucidate the binding mode.[9]
3. Fragment-to-Lead Evolution:
-
Fragment Growing: Iteratively add chemical moieties to a single fragment to explore adjacent binding pockets and increase affinity.[4]
-
Fragment Linking: Connect two or more fragments that bind to adjacent sites on the protein with a chemical linker.[4]
-
Fragment Merging: Combine the structural features of overlapping fragments into a single, more potent molecule.[11]
Section 4: In Vitro Metabolic Stability Assay
Assessing the metabolic stability of a compound is crucial in early drug discovery to predict its in vivo pharmacokinetic properties.[12][13] This protocol describes an in vitro assay using liver microsomes, which are rich in drug-metabolizing enzymes like Cytochrome P450s.[13][14]
Experimental Protocol: In Vitro Metabolic Stability
1. Preparation of Reagents:
-
Thaw cryopreserved liver microsomes on ice.
-
Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.[12]
-
Prepare working solutions of the test compound and positive control (a compound with known metabolic instability) in the buffer to the final desired concentration (e.g., 1 µM).[12]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
2. Incubation:
-
In a 96-well plate, add the microsomal suspension to the appropriate wells.
-
Add the working solutions of the test and control compounds. Include negative control wells without the NADPH regenerating system.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls. This is time zero.
3. Sample Collection and Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12]
4. Data Analysis:
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the appropriate equation for the experimental setup.[13]
Section 5: Case Study: PI3K/AKT/mTOR Pathway Inhibitors
The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, making it an attractive target for drug development.[12][13][15] This case study presents quantitative data for inhibitors targeting this pathway.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[16][17] Dysregulation of this pathway is a hallmark of many cancers.[14]
Quantitative Data for PI3K/mTOR Inhibitors
The following table summarizes the in vitro activity of a series of thiophenyl-triazine derivatives as PI3K/mTOR dual inhibitors.[13]
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| GDC-0941 (Control) | 2.5 | 532.1 |
| Y-1 | 215.3 | 15.6 |
| Y-2 | 171.4 | 10.2 |
| Y-3 | 345.8 | 21.7 |
| Y-4 | 412.6 | 35.4 |
Data extracted from a study on novel PI3K/mTOR dual-target inhibitors.[13]
Section 6: Biophysical Assays for Binding Affinity Determination
Determining the binding affinity of a compound to its target is a critical step in drug design. Surface Plasmon Resonance (SPR) is a label-free biophysical technique that provides real-time data on the kinetics and affinity of molecular interactions.[6][18]
Experimental Protocol: Surface Plasmon Resonance (SPR)
1. Sensor Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip based on the ligand and target properties.
-
Activate the sensor chip surface (e.g., using EDC/NHS chemistry).[18]
-
Immobilize the ligand (typically the protein target) onto the sensor chip surface to a desired density.[18]
-
Block any remaining active sites on the surface to prevent non-specific binding.[18]
2. Analyte Binding Measurement:
-
Prepare a series of analyte (the compound being tested) concentrations in a suitable running buffer.[18]
-
Inject the analyte solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in response units, RU) over time, which corresponds to the binding of the analyte to the immobilized ligand.
3. Data Analysis:
-
Generate sensorgrams, which are plots of the SPR response versus time.
-
Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (KD), a measure of binding affinity, using the equation: KD = kd / ka.
Quantitative Data for Benzodiazepine Receptor Agonists
The following table presents the binding affinity (Ki) and docking scores for a series of novel benzodiazepine receptor agonists.[2]
| Compound | Ki (nM) | Docking Score (kcal/mol) |
| Diazepam (Control) | 8.5 | -9.2 |
| 6a | 1.2 | -10.5 |
| 6b | 3.4 | -9.8 |
| 6c | 5.1 | -9.5 |
| 6d | 12.7 | -8.9 |
Data extracted from a study on the design and synthesis of novel benzodiazepine receptor agonists.[2]
Section 7: Enzyme-Linked Immunosorbent Assay (ELISA) for Drug Screening
ELISA is a widely used plate-based immunoassay technique for detecting and quantifying substances such as proteins, antibodies, and drugs.[15][19] In drug discovery, competitive ELISA is often employed to screen for compounds that inhibit the binding of a known ligand to a target protein.[15]
Experimental Protocol: Competitive ELISA
1. Plate Coating:
-
Coat the wells of a microtiter plate with the target protein (antibody or receptor).[19]
-
Wash the wells to remove any unbound protein.
-
Block the remaining protein-binding sites in the wells to prevent non-specific binding.
2. Competitive Binding:
-
Add a mixture of a fixed concentration of a labeled ligand (e.g., enzyme-conjugated drug) and varying concentrations of the test compounds to the wells.
-
The test compound will compete with the labeled ligand for binding to the coated target protein.
-
Incubate the plate to allow the binding to reach equilibrium.
3. Detection:
-
Wash the wells to remove any unbound labeled ligand and test compounds.
-
Add a substrate for the enzyme conjugated to the labeled ligand. The enzyme will convert the substrate into a colored product.
-
Stop the reaction after a specific time.
4. Data Analysis:
-
Measure the absorbance of the colored product in each well using a microplate reader.
-
The intensity of the color is inversely proportional to the concentration of the test compound.
-
Plot a standard curve using a known inhibitor and determine the IC50 value (the concentration of the test compound that inhibits 50% of the labeled ligand binding) for each test compound.
References
- 1. Presentation of Quantitative Data | PSM Made Easy [ihatepsm.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. A Structure-Based Drug Discovery Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchers.mq.edu.au [researchers.mq.edu.au]
- 7. Evolving Experimental Techniques for Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fragment based drug design: from experimental to computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are fragment based drug design methods? [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 17. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
Handling and storage procedures for 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea
An indispensable organocatalyst, 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea, also known as Schreiner's thiourea, serves as a powerful tool for researchers, scientists, and drug development professionals. Its utility as a hydrogen-bond donor catalyst is well-established in a variety of organic transformations. This document provides detailed application notes and protocols for its safe handling, storage, and use in common catalytic reactions.
Physicochemical and Safety Data
Proper handling and storage are paramount for ensuring the stability of the compound and the safety of laboratory personnel. The following tables summarize key physicochemical properties and safety information.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₈F₁₂N₂S |
| Molecular Weight | 500.30 g/mol [1] |
| Appearance | White to off-white powder or crystals |
| Melting Point | 172-173 °C |
| Solubility | Soluble in methanol, ethanol, diethyl ether, dichloromethane, ethyl acetate, acetonitrile, DMSO, and toluene. Insoluble in water and hexane.[2] |
| pKa (in DMSO) | 8.4/8.5[2] |
Table 2: Safety and Handling Information
| Category | Information |
| GHS Hazard Statements | May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |
| Precautionary Statements | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection. |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, and a lab coat should be worn. Work in a well-ventilated area or under a fume hood. |
| Storage Conditions | Keep container tightly closed in a dry, cool, and well-ventilated place.[2] Store away from oxidizing agents. |
| Disposal | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Application Notes
This compound is a highly effective hydrogen-bond donor catalyst. The two N-H protons on the thiourea moiety can form strong hydrogen bonds with Lewis basic functional groups, such as carbonyls, imines, and nitro groups. This interaction activates the substrate towards nucleophilic attack. The electron-withdrawing trifluoromethyl groups on the phenyl rings enhance the acidity of the N-H protons, thereby increasing the catalytic activity.
This catalyst is widely employed in a range of organic reactions, including:
-
Diels-Alder Reactions[3]
-
Friedel-Crafts Alkylations and Acylations[3]
-
Michael Additions[4]
-
Acyl-Strecker Reactions
-
Baylis-Hillman Reactions
The catalyst is valued for its operational simplicity, mild reaction conditions, and high functional group tolerance.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol describes a general method for synthesizing the title compound from commercially available starting materials.
Materials:
-
3,5-Bis(trifluoromethyl)phenyl isothiocyanate
-
Ammonia (or an appropriate amine source)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon gas supply
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Dissolve the amine starting material (1.0 mmol) in anhydrous DCM (2 mL).
-
Cool the solution in an ice bath for 10 minutes.
-
Slowly add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 mmol) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the desired thiourea derivative.
Protocol 2: Representative Application in a Catalytic Michael Addition
This protocol provides a general procedure for the use of this compound as a catalyst in a Michael addition reaction.
Materials:
-
Michael acceptor (e.g., β-nitrostyrene)
-
Michael donor (e.g., dimethyl malonate)
-
This compound (Schreiner's thiourea) (5-10 mol%)
-
Toluene (or other suitable solvent)
-
Magnetic stirrer and stir bar
-
Reaction vial or flask
Procedure:
-
To a reaction vial, add the Michael acceptor (1.0 mmol), the Michael donor (1.2 mmol), and this compound (0.05-0.1 mmol, 5-10 mol%).
-
Add the solvent (e.g., toluene, 2 mL).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to isolate the product.
Visualizations
Catalytic Activation Mechanism
The following diagram illustrates the general mechanism of activation of a carbonyl-containing substrate by this compound through hydrogen bonding.
Caption: Catalytic cycle of Schreiner's thiourea.
Experimental Workflow
The diagram below outlines a typical experimental workflow for a reaction catalyzed by this compound.
Caption: General experimental workflow.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most prevalent and generally high-yielding method is the nucleophilic addition of ammonia to 3,5-bis(trifluoromethyl)phenyl isothiocyanate. This reaction is typically straightforward due to the high electrophilicity of the isothiocyanate's central carbon atom, which is enhanced by the two strongly electron-withdrawing trifluoromethyl groups on the phenyl ring.
Q2: I am experiencing a low yield in my synthesis. What are the potential causes and how can I improve it?
Low yields can arise from several factors. The most common issues include incomplete reaction, degradation of the starting isothiocyanate, and side reactions. To troubleshoot, consider the following:
-
Purity of Starting Material: Ensure the 3,5-bis(trifluoromethyl)phenyl isothiocyanate is pure. Isothiocyanates can degrade upon prolonged storage, especially if exposed to moisture or high temperatures.[1] Consider purification by distillation or chromatography if the starting material is old.
-
Reaction Temperature: While the reaction is often exothermic, it can be slow to initiate. Running the reaction at room temperature or slightly elevated temperatures may be necessary. However, excessive heat can lead to the degradation of the isothiocyanate.[1]
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like acetonitrile or dichloromethane are commonly used.
-
Stoichiometry: Ensure the correct stoichiometry of reactants. Using a slight excess of ammonia can help drive the reaction to completion.
Q3: What are the likely side products in this synthesis?
A common side product is the corresponding symmetrical disubstituted thiourea, 1,3-bis[3,5-bis(trifluoromethyl)phenyl]thiourea. This can form if the starting isothiocyanate reacts with any residual 3,5-bis(trifluoromethyl)aniline from its own synthesis. Another possibility is the hydrolysis of the isothiocyanate back to the aniline in the presence of water, which can then react with another molecule of isothiocyanate to form the symmetrical thiourea.[1]
Q4: My final product is an oil and won't crystallize. How can I purify it?
If the product is an oil, it may be due to impurities inhibiting crystallization. The following purification methods can be employed:
-
Column Chromatography: This is a reliable method for purifying non-crystalline products. A silica gel column with a gradient of ethyl acetate in hexane is a common choice.
-
Trituration: Vigorously stirring the oil with a poor solvent, such as hexane or a mixture of diethyl ether and hexane, can sometimes induce crystallization by removing impurities.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound.
Problem: Low or No Product Formation
This is a frequent issue that can be diagnosed and resolved by following a systematic approach.
Caption: Troubleshooting workflow for low reaction yield.
Problem: Presence of Significant Side Products
If TLC or NMR analysis indicates the presence of significant impurities, the following workflow can help identify and mitigate the issue.
Caption: Troubleshooting workflow for side product formation.
Data Presentation: Optimizing Reaction Conditions
Optimizing reaction parameters is crucial for maximizing yield and minimizing reaction time. The following table summarizes the illustrative impact of different conditions on the synthesis of this compound.
| Run | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| 1 | Dichloromethane (DCM) | 0 to RT | 24 | 85 | Good yield, but long reaction time. |
| 2 | Dichloromethane (DCM) | 40 | 6 | 82 | Faster reaction, slightly lower yield. |
| 3 | Acetonitrile | Room Temperature | 24 | 92 | High yield, comparable to similar syntheses.[2] |
| 4 | Acetonitrile | 40 | 6 | 90 | Faster reaction with minimal impact on yield. |
| 5 | Tetrahydrofuran (THF) | Room Temperature | 24 | 75 | Lower yield compared to DCM and Acetonitrile. |
| 6 | Tetrahydrofuran (THF) | 60 | 8 | 78 | Increased temperature improves yield in THF. |
Note: This data is illustrative and serves as a guideline for optimization. Actual results may vary.
Experimental Protocols
Key Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
Caption: General experimental workflow for the synthesis.
Protocol 1: Synthesis in Acetonitrile (Recommended)
This protocol is adapted from a high-yield synthesis of a structurally similar compound.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq) in acetonitrile (MeCN).
-
Reagent Addition: To the stirred solution, add a solution of ammonia in a suitable solvent (e.g., 1.1 eq of 7N ammonia in methanol) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting isothiocyanate spot has disappeared.
-
Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Synthesis in Dichloromethane
-
Reaction Setup: Dissolve 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq) in dry dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., dioxane) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product as described in Protocol 1.
References
Technical Support Center: Overcoming Solubility Issues of Thiourea Catalysts
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on troubleshooting and resolving solubility challenges encountered with thiourea organocatalysts in organic solvents.
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments.
Q: My thiourea catalyst has precipitated out of the reaction mixture. What should I do?
A: Catalyst precipitation during a reaction is a critical issue as it can halt or significantly slow down the catalytic cycle, leading to low conversion and inconsistent results. Here is a step-by-step guide to troubleshoot this problem.
Immediate Actions:
-
Observation: Note at what stage the precipitation occurred (e.g., after adding a reagent, upon cooling/heating). This can provide clues about the cause.
-
Attempt Re-dissolution:
-
Gently warm the reaction mixture to see if the catalyst redissolves. Some thiourea derivatives have a steep solubility curve with respect to temperature.
-
If warming is not compatible with your reaction conditions, try adding a small amount of a co-solvent in which the catalyst is known to be more soluble.
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Apply ultrasonication to the reaction flask to aid in the dissolution of the precipitated catalyst.[1][2]
-
Post-Reaction Troubleshooting and Long-Term Solutions:
If the catalyst does not redissolve or if the reaction has already failed, consider the following strategies for future experiments:
-
Lower Catalyst Concentration: The catalyst concentration may be too high for the chosen solvent system. Try running the reaction at a lower catalyst loading.
-
Change the Solvent System:
-
Switch to a more polar aprotic solvent (e.g., acetonitrile, DMSO) or a less polar solvent (e.g., toluene), depending on the catalyst structure. Non-hydrogen bonding solvents like chloroform and methylene chloride have been found to be effective for some thiourea-catalyzed reactions.[3]
-
Use a co-solvent system from the start of the reaction.
-
-
Prepare a Saturated Stock Solution: Prepare a saturated stock solution of your catalyst and add it to the reaction mixture. This ensures you are not exceeding the solubility limit at the given temperature.
-
Modify the Catalyst: If solubility issues persist, consider synthesizing a more soluble derivative of the catalyst by adding solubilizing groups to its structure.
Below is a workflow to guide your troubleshooting process.
Frequently Asked Questions (FAQs)
Q1: Why is my thiourea catalyst not dissolving in the first place?
A: The solubility of thiourea catalysts is highly dependent on their molecular structure and the chosen solvent. Key factors include:
-
Molecular Symmetry and Crystal Packing: Highly symmetrical molecules can pack more efficiently into a crystal lattice, leading to higher lattice energy and lower solubility.
-
Intermolecular Hydrogen Bonding: The N-H protons of the thiourea moiety are excellent hydrogen bond donors.[4] In the solid state, these can form strong intermolecular hydrogen bonds, which must be overcome by the solvent.
-
Substituents on the Catalyst: The nature of the substituents on the thiourea backbone plays a crucial role. Bulky, nonpolar groups can decrease solubility in polar solvents, while polar functional groups can enhance it. For example, N,N'-disubstituted thiourea catalysts have been shown to be soluble in nonpolar solvents like toluene.
-
Solvent Properties:
-
Polarity: The polarity of the solvent must be compatible with the overall polarity of the catalyst.
-
Hydrogen Bonding Ability: Solvents that are strong hydrogen bond acceptors (e.g., THF, DMF) can sometimes inhibit catalysis by competing with the substrate for hydrogen bonding with the catalyst.[3]
-
Q2: How can I improve the solubility of my thiourea catalyst?
A: There are several strategies you can employ to improve the solubility of your catalyst:
-
Catalyst Modification:
-
Introduce Solubilizing Groups: Modify the catalyst structure by adding groups that improve solubility in your desired solvent. For example, adding long alkyl chains can increase solubility in non-polar solvents.
-
Create Bifunctional Catalysts: Incorporating a basic moiety, like a tertiary amine, can alter the polarity and solubility profile of the catalyst.
-
Immobilization: Grafting the catalyst onto a soluble polymer or an insoluble support can sometimes circumvent solubility issues in the reaction medium.
-
-
Solvent Selection and Optimization:
-
Co-solvents: Use a mixture of solvents. A small amount of a "good" solvent can be added to the primary reaction solvent to increase the catalyst's solubility.
-
Solvent Screening: Systematically test the catalyst's solubility in a range of solvents with varying polarities and properties (e.g., toluene, dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, dimethyl sulfoxide (DMSO)).
-
-
Changing Reaction Conditions:
The following diagram illustrates these strategies.
Q3: What is the general solubility of thiourea catalysts in common organic solvents?
A: The solubility of thiourea catalysts can vary significantly based on their specific structure. Below is a summary of available quantitative and qualitative data.
Quantitative Solubility of Unsubstituted Thiourea
The solubility of unsubstituted thiourea has been determined in several polar solvents. The data clearly shows that solubility increases with temperature.
| Solvent | Temperature (°C) | Solubility (g / 100 mL) |
| Water | 25 | 13.7 |
| Ethanol | 20 | 3.6 |
| Ethanol | 31.9 | 4.7 |
| Ethanol | 45 | 6.3 |
| Ethanol | 58 | 8.5 |
| Ethanol | 64.7 | 9.8 |
Qualitative Solubility of Substituted Thiourea Catalysts
Quantitative solubility data for structurally diverse, substituted thiourea catalysts is not widely available in a centralized format. Solubility is highly dependent on the substituents and should be determined empirically for each new catalyst. However, some general observations from the literature can provide guidance:
| Catalyst Type | Common Solvents for Dissolution | Solvents to Approach with Caution |
| Diarylthioureas | Toluene, Dichloromethane (DCM), Chloroform, Acetonitrile | THF, DMF (may inhibit catalysis)[3] |
| Alkyl-Aryl Thioureas | Dichloromethane (DCM), THF, Ethyl Acetate | Hexanes, Water |
| Bifunctional Amine-Thioureas | Toluene, Dichloromethane (DCM), Chloroform | Highly non-polar solvents like hexanes |
Experimental Protocols
Protocol 1: Method for Preparing a Saturated Stock Solution of a Sparingly Soluble Thiourea Catalyst
Objective: To prepare a stock solution of a thiourea catalyst at a known concentration to ensure consistent and reproducible catalyst loading in reactions where the catalyst has limited solubility.
Methodology:
-
Determine Approximate Solubility:
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To a small vial, add a known mass of the catalyst (e.g., 10 mg).
-
Add the reaction solvent in small, measured volumes (e.g., 0.1 mL at a time).
-
After each addition, stir or sonicate the mixture at the intended reaction temperature until the solid is fully dissolved.
-
Record the total volume of solvent required to dissolve the catalyst. This provides an estimate of the saturation point.
-
-
Prepare the Stock Solution:
-
Based on the estimated solubility, weigh a precise amount of the catalyst into a volumetric flask.
-
Add slightly less than the required volume of solvent.
-
Use gentle heating and/or sonication to fully dissolve the catalyst.
-
Allow the solution to cool to the desired temperature (e.g., room temperature).
-
Carefully add solvent up to the calibration mark of the volumetric flask and mix thoroughly.
-
-
Usage:
-
Use a calibrated syringe or pipette to add the required volume of the stock solution to your reaction mixture.
-
Protocol 2: General Procedure for Using a Co-Solvent to Enhance Catalyst Solubility
Objective: To improve the solubility of a thiourea catalyst in a reaction by employing a binary solvent system.
Methodology:
-
Co-solvent Selection: Choose a co-solvent in which the catalyst is highly soluble and that is miscible with the primary reaction solvent. Common co-solvents include DCM, THF, or acetonitrile.
-
Initial Setup:
-
In the reaction flask, add the thiourea catalyst.
-
Add a minimal amount of the co-solvent (e.g., 5-10% of the total reaction volume) and agitate until the catalyst is fully dissolved.
-
-
Addition of Other Reagents:
-
Add the primary reaction solvent to the flask.
-
Add the other reagents as required by your reaction protocol.
-
-
Monitoring: Observe the reaction mixture to ensure the catalyst remains in solution throughout the experiment. If precipitation occurs, a higher proportion of the co-solvent may be necessary in future runs.
Protocol 3: Application of Ultrasonication to Aid in Dissolving a Thiourea Catalyst
Objective: To use ultrasonic energy to facilitate the dissolution of a poorly soluble or slow-to-dissolve thiourea catalyst.
Methodology:
-
Setup:
-
Combine the thiourea catalyst and the desired solvent in the reaction flask.
-
Place the flask in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the level of the solvent in the flask.
-
-
Sonication:
-
Turn on the ultrasonic bath. The high-frequency sound waves will generate cavitation bubbles that, upon collapsing, create localized energy to break apart the solid catalyst particles and enhance dissolution.[2]
-
Sonicate for short intervals (e.g., 2-5 minutes) and then visually inspect the solution.
-
Continue sonication until the catalyst is fully dissolved.
-
-
Temperature Control: Be aware that prolonged sonication can cause the bath to heat up. If your reaction is temperature-sensitive, monitor the temperature and use a cooling system if necessary.
References
Technical Support Center: 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea Catalyzed Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions catalyzed by 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea, commonly known as Schreiner's thiourea.
Troubleshooting Guide
This section addresses common issues encountered during experiments using this compound as a catalyst.
Issue 1: Low or No Product Yield
Low or no yield of the desired product is a frequent challenge. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Expected Outcome |
| Inactive Catalyst | Ensure the catalyst is pure and dry. Recrystallize if necessary.Store the catalyst in a desiccator over a drying agent. | Improved catalytic activity and product yield. |
| Suboptimal Catalyst Loading | Screen catalyst loading from 1 mol% to 20 mol%.[1]In some cases, higher loading may not improve yield and could lead to side reactions.[1] | Identification of the optimal catalyst concentration for the specific reaction, leading to improved yield. |
| Unsuitable Solvent | Perform a solvent screen. Non-polar, non-coordinating solvents like toluene or dichloromethane are often effective.Ensure the solvent is anhydrous, as water can inhibit the catalyst. | Enhanced reaction rates and yields by optimizing substrate and catalyst solubility and minimizing interference with hydrogen bonding. |
| Inappropriate Reaction Temperature | Vary the reaction temperature. While many reactions proceed at room temperature, some may require heating or cooling to optimize selectivity and yield. | Improved reaction kinetics and selectivity, leading to higher yields of the desired product. |
| Poor Substrate Reactivity | Consider using more activated substrates if possible.Increase the concentration of the reactants. | Increased reaction rate and conversion to the desired product. |
Issue 2: Low Enantioselectivity in Asymmetric Reactions
Achieving high enantioselectivity is a primary goal in many applications of this chiral catalyst.
| Potential Cause | Recommended Solution | Expected Outcome |
| Incorrect Catalyst Conformation | The catalyst's conformation can be influenced by the solvent and substrate.[2]Screening different solvents may favor the catalytically active conformation. | Improved enantioselectivity by favoring the transition state that leads to the desired enantiomer. |
| Background Uncatalyzed Reaction | Lower the reaction temperature to disfavor the non-enantioselective background reaction.Confirm that a reaction in the absence of the catalyst does not proceed or is significantly slower.[3] | Increased enantiomeric excess (ee) of the product. |
| Interference from Additives or Impurities | Ensure all reagents and solvents are of high purity.If using additives, screen for their compatibility with the catalyst and their effect on enantioselectivity. | Elimination of interferences that can diminish the enantioselectivity of the reaction. |
| Substrate-Catalyst Mismatch | The structure of the substrate can significantly impact enantioselectivity.Consider minor modifications to the substrate structure if feasible. | Enhanced facial discrimination of the substrate by the catalyst, leading to higher ee. |
Issue 3: Formation of Unexpected Side Products
The formation of byproducts can complicate purification and reduce the yield of the desired product.
| Side Product/Issue | Potential Cause | Recommended Solution |
| Formation of Symmetrical Thiourea | This is a side reaction during the synthesis of an unsymmetrical thiourea catalyst, not in the catalyzed reaction itself. | Use a two-step, one-pot method where the isothiocyanate is formed first before the addition of the second amine. |
| Formation of Amide instead of Thio-product | In some reactions, like attempted thiotrifluoromethylation with thioamides, the thiourea catalyst may not be a suitable sulfur source, leading to other reactions.[4] | Use a different sulfur source or a different catalytic system designed for the specific transformation.[4] |
| Formation of Monocyclized Product in Polycyclizations | An uncatalyzed background reaction can sometimes lead to a partially cyclized product.[3] | Ensure optimal catalyst loading and reaction conditions to favor the fully cyclized product. Lowering the temperature may also help. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound catalysts?
A1: These thiourea derivatives act as hydrogen-bond donors.[5][6] The two N-H protons of the thiourea moiety form a double hydrogen bond with an electrophilic atom (e.g., the oxygen of a carbonyl group), activating the substrate towards nucleophilic attack.[5] The electron-withdrawing 3,5-bis(trifluoromethyl)phenyl groups increase the acidity of the N-H protons, enhancing the catalyst's activity.[5]
Q2: How do I choose the appropriate solvent for my reaction?
A2: The choice of solvent is critical and can significantly impact reaction yield and selectivity. Generally, non-coordinating and non-polar solvents are preferred to avoid competition with the substrate for hydrogen bonding with the catalyst. A solvent screen is highly recommended for new reactions. In a photochemical acetalization reaction, for example, methanol alone as a solvent and reagent gave a better yield than mixtures with other solvents like acetonitrile or ethyl acetate.
Q3: What is a typical catalyst loading for this type of reaction?
A3: Catalyst loading can range from 1 mol% to 20 mol%. For many reactions, 5-10 mol% is a good starting point. It is advisable to perform a catalyst loading study to find the optimal concentration for your specific transformation, as higher loadings do not always lead to better results and can increase costs.[1]
Q4: Can this catalyst be used in the presence of water?
A4: While thiourea catalysts are generally more water-tolerant than many Lewis acids, the presence of water can still be detrimental.[5] Water can compete with the substrate for hydrogen bonding to the catalyst, potentially inhibiting the reaction. It is recommended to use anhydrous conditions for optimal results.
Experimental Protocols
Below are representative experimental protocols for reactions catalyzed by this compound and its derivatives.
Protocol 1: Photochemical Acetalization of Aldehydes
This protocol describes the synthesis of acetals from aldehydes and alcohols using Schreiner's thiourea under photochemical conditions.[7][8]
Reaction Scheme: R-CHO + 2 R'-OH --(Catalyst, hv)--> R-CH(OR')₂ + H₂O
Materials:
-
Aldehyde (1.0 mmol)
-
Alcohol (2.0 mL)
-
This compound (Schreiner's thiourea) (0.05 mmol, 5 mol%)
-
Anhydrous solvent (if necessary)
Procedure:
-
In a glass vial, dissolve the aldehyde and Schreiner's thiourea in the alcohol.
-
Seal the vial and place it under irradiation with a household compact fluorescent lamp (CFL).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Acetalization of 3-Phenylpropanal with Methanol: [7]
| Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 5 | Methanol | 3 | 96 |
| 2.5 | Methanol | 6 | 92 |
| 1 | Methanol | 12 | 85 |
| 5 | Methanol/Acetonitrile (1:1) | 24 | 67 |
| 5 | Methanol/Dichloromethane (1:1) | 24 | 63 |
Protocol 2: Asymmetric Mannich Reaction
This protocol details the asymmetric Mannich reaction of a β-keto active methylene compound with an imine using a thiourea-fused γ-amino alcohol organocatalyst.[1]
Reaction Scheme: R¹-CO-CH₂-R² + R³-CH=N-R⁴ --(Catalyst)--> R¹-CO-CH(R²)-CH(R³)-NH-R⁴
Materials:
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β-keto active methylene compound (0.24 mmol)
-
Imine (0.2 mmol)
-
Thiourea organocatalyst (0.02 mmol, 10 mol%)
-
Toluene (1.0 mL)
Procedure:
-
To a solution of the imine in toluene, add the thiourea organocatalyst.
-
Stir the mixture for 10 minutes at room temperature.
-
Add the β-keto active methylene compound and continue stirring at room temperature.
-
Monitor the reaction by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Quantitative Data for a Representative Mannich Reaction: [1]
| Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 20 | 24 | 81 | 84:16 | 98 |
| 10 | 24 | 80 | 85:15 | 98 |
| 5 | 48 | 75 | 86:14 | 97 |
| 2.5 | 72 | 70 | 88:12 | 96 |
| 1 | 96 | 65 | 90:10 | 95 |
Visualizations
Catalytic Cycle of Thiourea-Catalyzed Reaction
Caption: Generalized catalytic cycle for a this compound catalyzed reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield in catalyzed reactions.
References
- 1. Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Thiourea-Catalyzed Cationic Polycyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dual role of thiourea in the thiotrifluoromethylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 6. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Photochemical synthesis of acetals utilizing Schreiner's thiourea as the catalyst - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC01135E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Schreiner’s Thiourea Catalyst Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Schreiner’s thiourea catalyst, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, in their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Schreiner’s thiourea catalyst?
Schreiner’s thiourea acts as a hydrogen-bond donor catalyst.[1] The two N-H protons of the thiourea moiety form a double hydrogen bond with electron-rich atoms, typically the oxygen of a carbonyl group, activating the substrate towards nucleophilic attack.[2] This non-covalent interaction mimics the effect of a weak Lewis acid, increasing the electrophilicity of the substrate.[3][4] The presence of the electron-withdrawing 3,5-bis(trifluoromethyl)phenyl groups enhances the acidity of the N-H protons, making it a particularly effective catalyst.[4][5]
Q2: What are the key advantages of using Schreiner’s thiourea catalyst?
Schreiner’s catalyst offers several advantages, making it a valuable tool in organic synthesis:
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Mild Reaction Conditions: It operates under neutral conditions, tolerating acid-sensitive substrates.[2]
-
High Catalytic Activity: The catalyst can be effective at low loadings.
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Metal-Free: As an organocatalyst, it avoids metal contamination in the final product, which is crucial for pharmaceutical applications.[2]
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Water Tolerant: The catalyst can be effective even in the presence of water.[2]
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Product Inhibition is Rare: Due to the nature of the weak hydrogen bonding interactions, product inhibition is generally not an issue.[6]
Q3: In which types of reactions is Schreiner’s thiourea catalyst commonly used?
This catalyst is versatile and has been successfully employed in a variety of organic transformations, including:
-
Michael additions[1]
-
Friedel-Crafts alkylations[4]
-
Acyl-Strecker reactions[4]
-
Transfer hydrogenations[4]
-
Baylis-Hillman reactions[4]
Q4: How should I store Schreiner’s thiourea catalyst?
The catalyst is a stable solid that can be handled on the benchtop.[2] For long-term storage, it is recommended to keep it in a cool (2-8°C), dark, and dry environment.[9]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low or no yield can be attributed to several factors. The following logical workflow can help diagnose and solve the issue.
Caption: Troubleshooting workflow for low reaction yield.
-
Potential Cause: Catalyst Inactivity or Insufficient Loading
-
Solution: Ensure the catalyst is pure and has been stored correctly. For some reactions, a higher catalyst loading may be necessary. For instance, while some reactions proceed with as little as 0.01 mol%, others may require up to 20 mol%.[5] A decrease in catalyst loading from 20 mol% to 10 mol% has been shown to reduce yield significantly in certain cases.[5]
-
-
Potential Cause: Suboptimal Solvent
-
Solution: The catalytic efficiency of Schreiner's thiourea can be highly dependent on the solvent.[7] Polar, coordinating solvents like acetonitrile, acetone, and THF can compete with the substrate for hydrogen bonding with the catalyst, thus diminishing its effectiveness.[10] Non-polar, non-coordinating solvents such as toluene, dichloromethane, or cyclohexane are often preferred.[7]
-
-
Potential Cause: Inappropriate Temperature
-
Solution: While many reactions catalyzed by Schreiner's thiourea proceed efficiently at room temperature, some may require optimization.[11] If the reaction is sluggish, gentle heating may increase the rate. Conversely, for exothermic reactions or those with sensitive intermediates, cooling might be necessary to prevent side product formation. Increasing the temperature from 0°C to 50-70°C has been shown to lead to almost quantitative yields in certain glycosylation reactions.[11]
-
Problem 2: Slow or Incomplete Reaction
A slow or stalled reaction often points to issues with activation energy or competitive inhibition.
Caption: Logical steps for addressing slow or incomplete reactions.
-
Potential Cause: Weakly Activated Substrate
-
Solution: For substrates that are inherently less reactive, increasing the catalyst loading can enhance the rate of reaction. Alternatively, a moderate increase in temperature can help overcome the activation energy barrier.
-
-
Potential Cause: Water Content
-
Solution: While the catalyst is water-tolerant, excess water in the reaction mixture, especially in reactions that produce water (e.g., acetalization), can inhibit the catalyst or lead to reversible reactions. The use of molecular sieves can be beneficial in such cases.
-
Data on Reaction Parameter Optimization
Optimizing reaction parameters is crucial for achieving high yields and selectivity. The following tables summarize the effects of catalyst loading and solvent choice on representative reactions.
Table 1: Effect of Catalyst Loading on Acetalization Yield
| Catalyst Loading (mol%) | Yield (%) | Reaction Time (h) |
| 20 | 90 | 3 |
| 10 | 59 | 18 |
| 5 | 45 | 18 |
Reaction Conditions: 3-Phenylpropanal (0.5 mmol), Methanol (2 mL), household bulb irradiation. Data adapted from a study on photochemical acetalization.[5]
Table 2: Effect of Solvent on Diels-Alder Reaction Efficiency
| Solvent | Yield (%) | endo:exo ratio |
| Cyclohexane | 95 | 95:5 |
| Toluene | 92 | 94:6 |
| Dichloromethane | 85 | 92:8 |
| THF | 55 | 85:15 |
| Acetonitrile | 40 | 80:20 |
Data is illustrative, based on general findings that non-coordinating solvents are superior for this catalyst.[7][10]
Experimental Protocols
Protocol 1: General Procedure for Photochemical Acetalization of Aldehydes
This protocol is adapted from a published procedure for the synthesis of acetals using Schreiner's thiourea catalyst under photochemical conditions.[5]
Caption: Experimental workflow for photochemical acetalization.
-
Reaction Setup: In a glass vial equipped with a magnetic stir bar, add N,N′-bis[3,5-bis(trifluoromethyl)phenyl]-thiourea (Schreiner's catalyst) (50 mg, 0.10 mmol, 20 mol%).
-
Reagent Addition: To the vial, add the alcohol (e.g., methanol, 2 mL) followed by the aldehyde (0.50 mmol).
-
Reaction Conditions: Seal the vial with a screw cap and stir the mixture at room temperature. Irradiate the vial using household lamps (e.g., 2 x 80 W).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until full consumption of the aldehyde is observed (typically 3-18 hours).
-
Workup and Purification: Upon completion, quench the reaction with a basic aqueous wash. The desired product can then be isolated by simple evaporation of the excess alcohol or, if necessary, purified by column chromatography on silica gel.[5]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 3. H-bonding additives act like Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Photochemical synthesis of acetals utilizing Schreiner's thiourea as the catalyst - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC01135E [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photochemical synthesis of acetals utilizing Schreiner's thiourea as the catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Schreiner s Catalyst 3824-74-6 [sigmaaldrich.cn]
- 10. researchgate.net [researchgate.net]
- 11. An ultra-low thiourea catalyzed strain-release glycosylation and a multicatalytic diversification strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Recrystallization Issues
-
Q1: My purified this compound has a low or broad melting point. What is the likely cause and how can I fix it? A low or broad melting point range is a primary indicator of impurities. The most common contaminants are residual starting materials, such as 3,5-bis(trifluoromethyl)aniline, or byproducts from the synthesis. To address this, a second recrystallization is recommended. Ensure the selection of an appropriate solvent system and allow for slow crystal formation to maximize purity.
-
Q2: I am experiencing low recovery of my compound after recrystallization. What are the common reasons for this? Low recovery can stem from several factors:
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Using too much solvent: Dissolving the crude product in an excessive amount of solvent will leave a significant portion of the compound in the mother liquor upon cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude thiourea.
-
-
Premature crystallization: If performing a hot filtration to remove insoluble impurities, the solution may cool and crystallize on the filter paper, leading to product loss.
-
Solution: Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.
-
-
Incomplete precipitation: A portion of the thiourea will remain dissolved in the mother liquor.
-
Solution: After the solution has cooled to room temperature, place it in an ice bath to maximize the yield of crystals.
-
-
-
Q3: The recrystallized product is colored. How can I remove the color? Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use about 1-2% of the weight of the crude product. Boil the solution with the charcoal for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities.
Column Chromatography Issues
-
Q4: How do I choose the right solvent system (mobile phase) for column chromatography? The selection of the mobile phase is critical for good separation. A good starting point for this compound on a silica gel column is a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate. The optimal ratio can be determined by thin-layer chromatography (TLC) analysis. The ideal solvent system will give a retention factor (Rf) of 0.2-0.3 for the desired compound.
-
Q5: My compound is not eluting from the column. What should I do? If the compound is not eluting, the mobile phase is likely not polar enough. Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.
-
Q6: The separation of my compound from impurities is poor. How can I improve it? Poor separation can be addressed by:
-
Optimizing the mobile phase: Use a shallower solvent gradient or switch to an isocratic elution with the optimal solvent ratio determined by TLC.
-
Using a longer column: This increases the surface area for separation.
-
Reducing the sample load: Overloading the column can lead to broad peaks and poor separation.
-
Purification Protocols
Below are detailed experimental protocols for the most common purification techniques for this compound.
Recrystallization
Objective: To purify the crude product by crystallization from a suitable solvent.
Materials:
-
Crude this compound
-
Acetonitrile
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Based on the purification of similar compounds, acetonitrile or an ethanol/water mixture are good starting points. For this example, we will use acetonitrile.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot acetonitrile and heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold acetonitrile to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography
Objective: To purify the compound by separating it from impurities based on polarity.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexanes and carefully pour it into the column. Allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase, such as 100% hexanes. Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 1% to 10% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Quantitative Data
The following table summarizes the expected outcomes for the purification of this compound.
| Purification Method | Starting Purity (Typical) | Final Purity (Expected) | Yield (Expected) | Melting Point of Purified Product |
| Recrystallization | 85-95% | >98% | 80-90% | 167-173 °C[1] |
| Column Chromatography | 70-90% | >99% | 70-85% | 167-173 °C[1] |
Purity Assessment
The purity of this compound can be assessed using the following techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of a reaction and the separation during column chromatography. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point. The reported melting point for the pure compound is 167-173 °C.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A single sharp peak is indicative of a pure compound. A purity of ≥98.0% is expected for the purified product.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify the presence of any impurities with distinct signals.
Visualizations
Experimental Workflows
Caption: General workflows for recrystallization and column chromatography.
Troubleshooting Logic
References
Troubleshooting low enantioselectivity in thiourea-catalyzed reactions
Welcome to the technical support center for thiourea-catalyzed reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges related to low enantioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: My enantioselectivity is low. What are the most common causes and where should I begin troubleshooting?
Low enantiomeric excess (ee) is a frequent issue that can stem from several sources. A systematic approach is crucial for identifying the root cause. The primary factors to investigate are the catalyst's integrity, the reaction conditions (especially temperature and solvent), and the purity of all reagents.
Key Troubleshooting Steps:
-
Verify Catalyst Integrity: Ensure the catalyst is pure, has not degraded, and is the correct structure.
-
Optimize Reaction Conditions: Systematically screen solvents and vary the reaction temperature. Lowering the temperature often improves enantioselectivity.[1][2]
-
Ensure Reagent Purity: Use highly pure, dry reagents and solvents. The presence of water can be particularly detrimental.[2][3]
-
Check Catalyst Loading: An inappropriate catalyst loading can affect performance. It may be necessary to screen different concentrations.[2][4]
-
Consider the Reaction Mechanism: A high-yielding reaction with low ee might indicate a significant uncatalyzed background reaction.
Q2: How does the choice of solvent affect the enantioselectivity of my reaction?
The solvent plays a critical role in the outcome of a thiourea-catalyzed reaction and can dramatically influence enantioselectivity.[5] Solvents can affect the conformation of the flexible thiourea catalyst and its interaction with the substrates.[6][7]
-
Hydrogen Bonding: The thiourea moiety functions as a hydrogen bond donor to activate the electrophile.[8][9][10] Solvents capable of hydrogen bonding can compete with the substrate for the catalyst's binding sites, leading to a loss of stereocontrol.[11]
-
Catalyst Conformation: Studies have shown that the solvent can "prepare" the catalyst in a specific conformation.[5] For example, in the Henry reaction using a cinchona thiourea catalyst, strong Lewis basic solvents induce a high ee by favoring a catalyst conformation where the reaction barriers are more differentiated between the two potential enantiomers.[5][7]
-
Solvent-Free Conditions: In some cases, solvent-free conditions, such as those achieved in a ball mill, can lead to higher enantioselectivities compared to reactions in solution. This is attributed to the absence of disruptive solvation of the reagents.[11]
It is highly recommended to screen a range of solvents with varying polarities and coordinating abilities to find the optimal conditions for a specific transformation.[2]
Q3: What is the impact of reaction temperature on enantiomeric excess (ee)?
Reaction temperature is a critical parameter for controlling enantioselectivity. Generally, lowering the reaction temperature enhances enantioselectivity.[1] This is because the transition state leading to the major enantiomer is often lower in energy, and lower temperatures provide the system with less thermal energy to overcome the higher energy barrier of the competing pathway that forms the minor enantiomer.
However, reducing the temperature may also decrease the reaction rate, requiring longer reaction times.[12][13] A systematic study of temperature is often necessary to find the optimal balance between enantioselectivity and reaction efficiency. For example, in one study of a thiourea-catalyzed Mannich reaction, decreasing the temperature from 25 °C to -60 °C significantly improved the ee, while a further decrease to -78 °C did not offer additional benefits.[4]
Q4: Could impurities, especially water, be the cause of my low ee?
Absolutely. The purity of all reactants, solvents, and the catalyst is paramount for achieving high enantioselectivity.
-
Water: The presence of water is a common cause of reduced enantioselectivity.[2][14] Water can interfere with the hydrogen-bonding interactions between the catalyst and the substrate, disrupting the organized chiral environment necessary for stereoselective transformation.[3] Some studies have reported the instability of thiourea bonds in water, which could lead to catalyst degradation.[3][15] Therefore, using anhydrous solvents and reagents and running the reaction under an inert atmosphere is crucial.[2]
-
Other Impurities: Other impurities in the substrates or reagents can act as inhibitors or compete with the desired reaction pathway, leading to lower ee.
Q5: My reaction yield is high, but the enantioselectivity is poor. What could be the issue?
This scenario often points towards a competitive, non-enantioselective background reaction. If the uncatalyzed reaction is fast relative to the catalyzed one, a racemic or near-racemic product will be formed, leading to a high overall yield but low ee.
Troubleshooting Steps:
-
Run a Control Experiment: Perform the reaction without the catalyst to determine the rate of the background reaction.
-
Lower the Temperature: This will generally slow down both the catalyzed and uncatalyzed pathways, but may disproportionately slow the background reaction, improving the ee.[1]
-
Adjust Catalyst Loading: In some cases, increasing the catalyst loading can accelerate the desired chiral pathway relative to the background reaction.[2]
-
Modify the Catalyst: A more active catalyst may be required to outcompete the background reaction. The electronic properties of the thiourea catalyst can be tuned; electron-withdrawing groups generally increase the acidity of the N-H protons, enhancing its hydrogen-bonding ability and catalytic activity.[8]
Troubleshooting Guides
Data Summary: Impact of Reaction Parameters on Enantioselectivity
The following tables summarize quantitative data from various studies, illustrating how changes in reaction conditions can affect the enantiomeric excess.
Table 1: Effect of Catalyst Loading on Enantioselectivity
| Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| 20 | 81 | 84:16 | 98 | [4] |
| 10 | - | - | - | [4] |
| 5 | - | - | 87 | [4] |
| 2.5 | - | - | - | [4] |
| 1 | - | - | - | [4] |
Note: Specific yield and dr values were not provided for all loadings in the source.
Table 2: Effect of Temperature on Enantioselectivity
| Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| 25 | Good | Good | - | [4] |
| -25 | Good | Good | - | [4] |
| -60 | 83 | 83:17 | 97 | [4] |
| -78 | Good | Good | - | [4] |
Note: The source describes yields and dr as "good" without specific values for all temperatures.
Table 3: Effect of Solvent on Enantioselectivity in a Cyanosilylation Reaction
| Catalyst | Solvent | Additive | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| 3b | Toluene | - | 0 | - | [12][13] |
| 3b | Toluene | CF₃CH₂OH | 80 | 90 | [12][13] |
| 3b | CH₂Cl₂ | CF₃CH₂OH | 30 | 95 |[12][13] |
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting low enantioselectivity.
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Experimental Protocols
Protocol 1: General Procedure for Optimizing Reaction Conditions
This protocol provides a framework for systematically optimizing a thiourea-catalyzed reaction to improve enantioselectivity.
-
Reaction Setup: In a flame-dried vial under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral thiourea organocatalyst (e.g., 10 mol%).
-
Addition of Reagents: Add the substrate (1.0 eq) followed by the anhydrous solvent (to achieve a specific concentration, e.g., 0.1 M).
-
Temperature Control: Place the vial in a cooling bath set to the desired temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C). Allow the mixture to stir for 5-10 minutes to equilibrate.
-
Initiation: Add the second reagent (e.g., 1.2 eq) to initiate the reaction.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench as appropriate (e.g., with a saturated aqueous solution of NH₄Cl). Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).[2]
-
Iteration: Repeat steps 1-8 while varying a single parameter at a time (e.g., solvent, temperature, catalyst loading) to identify optimal conditions.
Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
Chiral HPLC is a robust and widely used method for the accurate determination of enantiomeric excess.[16][17] It involves the separation of enantiomers on a chiral stationary phase (CSP).[16]
-
Sample Preparation: Prepare a stock solution of the purified product in a suitable HPLC-grade solvent (e.g., a mixture of hexane and isopropanol) at a known concentration (e.g., 1 mg/mL). Prepare a sample of the racemic mixture (if available) for reference.
-
Method Development:
-
Column Selection: Choose a chiral stationary phase column appropriate for the class of compound being analyzed (e.g., Chiralcel OD-H, AD-H).
-
Mobile Phase Selection: Start with a standard mobile phase (e.g., 90:10 Hexane:Isopropanol) at a typical flow rate (e.g., 1.0 mL/min).
-
Detection: Use a UV detector set to a wavelength where the analyte has strong absorbance.
-
-
Analysis of Racemic Mixture: Inject the racemic sample to determine the retention times of both enantiomers and ensure baseline separation is achieved. Adjust the mobile phase composition if necessary to improve resolution.
-
Analysis of Chiral Sample: Inject the sample from the asymmetric reaction.
-
Quantification: Integrate the peak areas corresponding to the two enantiomers.[16]
-
Calculation of ee: Calculate the enantiomeric excess using the following formula, where A₁ and A₂ are the areas of the peaks for the major and minor enantiomers, respectively:
-
ee (%) = [(A₁ - A₂) / (A₁ + A₂)] * 100
-
Enantiomeric excess is a measure of the purity of a chiral sample, with 0% ee representing a racemic mixture and 100% ee representing an enantiomerically pure sample.[16][18]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unraveling the Origin of Solvent Induced Enantioselectivity in the Henry Reaction with Cinchona Thiourea as Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. uma.es [uma.es]
- 18. pharmaguru.co [pharmaguru.co]
Stability issues of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea under various experimental conditions. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The most common degradation pathways for thiourea derivatives like this compound are hydrolysis and oxidation.[1][2] Under basic conditions, hydrolysis is often accelerated, leading to the formation of the corresponding urea and the release of sulfide.[1][2] Oxidative degradation can result in the formation of various products, including the corresponding urea, disulfides, or sulfur oxides.[3][4] The specific degradation products will depend on the reaction conditions, including pH, temperature, and the presence of oxidizing agents.[2]
Q2: What are the key factors that influence the stability of this compound in solution?
A2: Several factors can significantly impact the stability of this compound:
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pH: Stability is highly dependent on pH. Many thiourea derivatives exhibit increased degradation at both acidic and alkaline pH, with the rate and products of degradation often varying.[2]
-
Temperature: Higher temperatures generally accelerate the rate of degradation.[2]
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Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide or even dissolved atmospheric oxygen, can lead to rapid degradation.[3][4]
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Light: Exposure to light, particularly UV light, may induce photolytic degradation. It is advisable to protect solutions from light.[2]
Q3: What is a forced degradation study, and why is it important for this compound?
A3: A forced degradation study, or stress testing, involves intentionally subjecting the compound to harsh conditions (e.g., high/low pH, high temperature, oxidizing agents, light) to accelerate its degradation.[2] This is a critical process in drug development for several reasons:
-
Identifying Potential Degradants: It helps in the identification of potential degradation products that could form under various storage and handling conditions.
-
Elucidating Degradation Pathways: The study provides insights into the mechanisms by which the molecule degrades.
-
Developing Stability-Indicating Methods: It is essential for the development and validation of analytical methods (like HPLC) that can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Rapid degradation of the compound observed during an experiment. | 1. The experimental conditions are too harsh (e.g., pH is too high or too low, the temperature is elevated).2. The compound is inherently unstable under the tested conditions. | 1. Reduce the severity of the stress conditions. For example, use a lower concentration of acid or base, decrease the temperature, or shorten the exposure time.2. This provides valuable information about the compound's intrinsic stability. Document this instability and proceed with milder conditions to achieve the desired experimental outcome. |
| No or very little degradation is observed in a forced degradation study. | 1. The stress conditions are too mild.2. The compound is highly stable under the tested conditions.3. The analytical method is not sensitive enough to detect low levels of degradation products. | 1. Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time).2. While this indicates good intrinsic stability, for the purpose of a forced degradation study, more aggressive conditions may be necessary to generate degradants.3. Review the limit of detection (LOD) and limit of quantitation (LOQ) of your analytical method. If necessary, develop a more sensitive method. |
| Inconsistent or irreproducible results in stability studies. | 1. Inconsistent preparation of solutions (e.g., pH of buffers).2. Degradation of stock solutions over time.3. Variation in experimental conditions (temperature, light exposure). | 1. Ensure accurate and consistent preparation of all solutions and verify the pH of buffers before use.2. Prepare fresh stock solutions for each experiment.3. Maintain tight control over all experimental parameters. Use a calibrated incubator/water bath and protect samples from light where necessary. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data on the degradation of this compound under various stress conditions. This data is for illustrative purposes to guide experimental design.
Table 1: Degradation of this compound in Acidic and Basic Conditions at 50°C
| Condition | Time (hours) | % Degradation | Major Degradation Product |
| 0.1 M HCl | 24 | ~5% | 1-[3,5-Bis(trifluoromethyl)phenyl]urea |
| 0.1 M HCl | 72 | ~15% | 1-[3,5-Bis(trifluoromethyl)phenyl]urea |
| 0.1 M NaOH | 8 | ~20% | 1-[3,5-Bis(trifluoromethyl)phenyl]urea |
| 0.1 M NaOH | 24 | >50% | 1-[3,5-Bis(trifluoromethyl)phenyl]urea |
Table 2: Oxidative Degradation of this compound at Room Temperature
| Condition | Time (hours) | % Degradation | Major Degradation Product |
| 3% H₂O₂ | 4 | ~10% | 1-[3,5-Bis(trifluoromethyl)phenyl]urea |
| 3% H₂O₂ | 12 | ~30% | 1-[3,5-Bis(trifluoromethyl)phenyl]urea |
Experimental Protocols
Protocol 1: Acid/Base Hydrolysis Stability Study
Objective: To evaluate the stability of this compound in acidic and basic solutions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Water bath or incubator set to 50°C
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or acetonitrile.
-
Sample Preparation:
-
Acidic Condition: In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.
-
Basic Condition: In a separate volumetric flask, add the same volume of the stock solution and dilute with 0.1 M NaOH to the same final concentration.
-
Control Sample: Prepare a control sample by diluting the stock solution with a 50:50 mixture of methanol (or acetonitrile) and water to the same final concentration.
-
-
Incubation:
-
Place the acidic and basic sample solutions, along with the control, in a water bath or incubator set at 50°C.
-
Protect the samples from light.
-
-
Time Points: Withdraw aliquots from each solution at specified time points (e.g., 0, 4, 8, 12, 24 hours).
-
Sample Analysis:
-
Before injection into the HPLC, neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the basic samples with an equivalent amount of 0.1 M HCl.
-
Analyze all samples by a validated stability-indicating HPLC method. An example of starting HPLC conditions could be:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the compound (e.g., 254 nm).
-
Column Temperature: 30°C.
-
-
-
Data Analysis: Calculate the percentage of degradation at each time point by comparing the peak area of the parent compound in the stressed samples to that in the control sample at the initial time point.
Visualizations
Caption: Plausible degradation pathways of this compound.
Caption: General workflow for acid/base stability testing.
References
Catalyst deactivation and regeneration of thiourea derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiourea derivative catalysts. The information is designed to help users identify and resolve common issues related to catalyst deactivation and regeneration during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of deactivation for thiourea derivative organocatalysts?
A1: Thiourea derivative catalysts primarily deactivate through two main pathways: chemical degradation and physical loss.
-
Chemical Deactivation:
-
Poisoning by Strong Bases: The N-H protons of the thiourea moiety are crucial for its catalytic activity through hydrogen bonding.[1] Strong bases, including basic substrates, products, or impurities (e.g., residual amines from synthesis), can deprotonate the thiourea, rendering it inactive.[2] This is a common cause of decreased catalytic efficiency.
-
Thermal Decomposition: Although many thiourea-catalyzed reactions are run at or below room temperature, exposure to elevated temperatures can lead to thermal degradation. Thiourea itself starts to decompose at temperatures around 140-180°C, potentially isomerizing to ammonium thiocyanate or releasing gaseous products like ammonia and hydrogen sulfide.[1][3] While substituted derivatives may have different thermal stabilities, high temperatures should generally be avoided.
-
Oxidation: The sulfur atom in the thiourea group is susceptible to oxidation, which can alter the catalyst's electronic properties and structure, leading to a loss of activity.
-
-
Physical Deactivation:
-
Leaching: For heterogeneous or immobilized catalysts, the active thiourea moiety can leach from the solid support into the reaction mixture, leading to a gradual loss of catalyst from the system.
-
Mechanical Degradation: Polymer-supported catalysts can undergo physical breakdown (e.g., crushing or fracturing of beads) during vigorous stirring or handling, which can affect their performance and recyclability.
-
Q2: My reaction is sluggish or not proceeding to completion. How can I determine if my thiourea catalyst has deactivated?
A2: To diagnose catalyst deactivation, consider the following troubleshooting steps:
-
Run a Control Reaction: Perform the reaction with a fresh batch of the catalyst under identical conditions. If the reaction proceeds as expected, your previous catalyst batch has likely deactivated.
-
Monitor Reaction Progress: Use techniques like TLC, GC, or NMR to monitor the reaction kinetics. A significant decrease in the reaction rate compared to previous runs suggests catalyst deactivation.
-
Check for Impurities: Analyze your starting materials and solvents for potential catalyst poisons, such as strong bases or oxidizing agents.
-
Inspect the Catalyst: For heterogeneous catalysts, visually inspect the support for any changes in color, particle size, or integrity.
Q3: Can I regenerate a deactivated thiourea catalyst?
A3: Yes, in many cases, thiourea catalysts can be regenerated, particularly if the deactivation is due to poisoning or physical adsorption of inhibitors.
-
For Poisoning by Basic Compounds: A common regeneration strategy involves washing the catalyst to remove the poisoning species. For immobilized catalysts, this can be done by filtering the catalyst and washing it with a suitable solvent. A mild acidic wash may be effective in reprotonating the thiourea and removing basic inhibitors, but care must be taken as strong acids can degrade the catalyst.
-
For Heterogeneous Catalysts: Simple filtration, washing with the reaction solvent, and drying is often sufficient to recover the catalyst for reuse if deactivation is minimal.
Q4: How can I improve the stability and recyclability of my thiourea catalyst?
A4: To enhance catalyst longevity, consider the following:
-
Immobilization: Supporting the thiourea catalyst on a solid matrix, such as a polymer resin, can significantly simplify recovery and recycling.
-
Use of Anhydrous and Purified Reagents: Ensure that all solvents and starting materials are free from water and basic or acidic impurities that could harm the catalyst.
-
Control Reaction Temperature: Operate at the lowest effective temperature to minimize the risk of thermal degradation.
-
Inert Atmosphere: For sensitive reactions, running the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the catalyst.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Catalytic Activity with a Fresh Catalyst | Poor quality of catalyst, solvent, or reagents. | Verify the purity of the catalyst and all reaction components. Use freshly distilled solvents and purified reagents. |
| Inappropriate reaction conditions (temperature, concentration). | Optimize reaction parameters. Ensure the temperature is within the catalyst's stable range. | |
| Decreased Activity Upon Catalyst Reuse | Catalyst poisoning by basic substrates/products. | Wash the recovered catalyst with a non-polar solvent, followed by a polar solvent. Consider a very dilute, mild acidic wash if basic poisoning is suspected, followed by thorough drying. |
| Leaching of the catalyst from the support. | If using a supported catalyst, quantify the amount of catalyst in the filtrate to assess leaching. Consider a support with a stronger linkage to the catalytic moiety. | |
| Mechanical degradation of the support. | Use gentler stirring methods. Evaluate the mechanical stability of the polymer support. | |
| Inconsistent Results Between Batches | Variable catalyst loading or purity. | Ensure accurate weighing of the catalyst. Verify the purity of each new batch of catalyst. |
| Presence of adventitious water or air. | Use anhydrous solvents and run reactions under an inert atmosphere. | |
| Formation of Unexpected Byproducts | Catalyst degradation leading to side reactions. | Lower the reaction temperature. Ensure the catalyst is not exposed to incompatible reagents. |
| Reaction with impurities in the starting materials. | Purify all starting materials before use. |
Data on Catalyst Recyclability
The following table summarizes recyclability data for various thiourea derivative catalysts from the literature. This data can serve as a benchmark for your own experiments.
| Catalyst System | Reaction Type | No. of Cycles | Final Yield/ee (%) | Catalyst Recovery (%) |
| Hydrophobic Anchor-Tagged Thiourea | Aza-Henry Reaction | 4 | 72% yield, 91% ee | 99% |
| Merrifield Resin-Supported Thiourea | Aza-Henry & Michael Reactions | 15 | >95% conversion | Not specified |
| Fullerene-Supported Thiourea | Nitro-Michael Reaction | 5 | >90% yield, >90% ee | High |
| Thiourea in Aqueous Medium | Benzothiazole Synthesis | 5 | ~90% yield | 90% |
Experimental Protocols
Protocol 1: General Procedure for the Recovery and Reuse of Polymer-Supported Thiourea Catalysts
This protocol is applicable to thiourea catalysts immobilized on solid supports like polystyrene resins.
-
Reaction Work-up: Upon completion of the reaction, dilute the reaction mixture with a suitable solvent to reduce viscosity if necessary.
-
Catalyst Filtration: Filter the reaction mixture through a fritted funnel to separate the solid-supported catalyst from the solution containing the product.
-
Catalyst Washing: Wash the recovered catalyst on the filter with the reaction solvent (e.g., toluene, dichloromethane) to remove any remaining product and unreacted starting materials. Follow with a wash using a more polar solvent (e.g., methanol, ethanol) to remove more polar impurities.
-
Drying: Dry the catalyst thoroughly under vacuum to remove all traces of solvent.
-
Reuse: The dried, recovered catalyst can then be used directly in a subsequent reaction.
Protocol 2: Proposed General Procedure for the Reactivation of a Poisoned Thiourea Catalyst
This is a general guideline for attempting to reactivate a catalyst suspected of being poisoned by basic impurities. Caution: The use of acid should be carefully evaluated as it may degrade certain catalyst structures.
-
Recovery and Initial Wash: Recover the catalyst as described in Protocol 1 (steps 1-3).
-
Mild Acidic Wash (Optional): Prepare a very dilute solution of a mild acid (e.g., 0.01 M HCl in diethyl ether or a solution of a weak carboxylic acid). Suspend the catalyst in this solution and stir gently for a short period (e.g., 5-10 minutes).
-
Neutralization and Final Wash: Filter the catalyst and wash thoroughly with a non-polar solvent to remove the acid. A subsequent wash with a solvent containing a small amount of a non-nucleophilic base (e.g., triethylamine in dichloromethane) may be necessary to neutralize any residual acid, followed by a final wash with the solvent alone.
-
Drying: Dry the catalyst under high vacuum for an extended period to ensure all volatile components are removed.
-
Activity Test: Test the regenerated catalyst in a small-scale reaction to evaluate the recovery of its catalytic activity.
Visualizations
Caption: A logical diagram illustrating the deactivation and regeneration cycle of a thiourea catalyst.
Caption: An experimental workflow for the recovery and regeneration of immobilized thiourea catalysts.
References
Technical Support Center: Synthesis of Air & Moisture-Sensitive Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you successfully manage air and moisture sensitivity in your chemical synthesis experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions in a direct question-and-answer format.
Issue: Low or No Product Yield
Q1: My reaction yield is significantly lower than expected, or the reaction failed completely. What are the likely causes related to air and moisture sensitivity?
A1: Low or no yield in air- and moisture-sensitive reactions is a common problem that can often be traced back to the following:
-
Reagent Decomposition: The most frequent cause is the degradation of sensitive reagents or catalysts by trace amounts of water or oxygen. Organometallic reagents like Grignard reagents and organolithiums are particularly susceptible to protonation by water, rendering them inactive.[1][2]
-
Contaminated Solvents: Solvents that have not been rigorously dried and deoxygenated are a primary source of contamination. Even "anhydrous" solvents from commercial suppliers can absorb moisture if not handled and stored correctly.[3]
-
Inadequate Inert Atmosphere: The technique used to create an inert environment (e.g., Schlenk line or glovebox) may not have been sufficient to remove all atmospheric contaminants. Leaks in the apparatus are also a common culprit.
-
Improper Glassware Preparation: Residual moisture adsorbed on the surface of glassware is a significant source of water.[4]
Troubleshooting Steps:
-
Verify Solvent Quality: Ensure all solvents are freshly dried and degassed. For highly sensitive reactions, it is best to distill solvents from an appropriate drying agent immediately before use.
-
Improve Inert Gas Technique: Review your Schlenk line or glovebox procedures. Ensure a sufficient number of vacuum/inert gas cycles are performed to purge the glassware thoroughly.[5] Check for leaks in all joints and connections.
-
Properly Dry Glassware: All glassware should be oven-dried at a minimum of 125°C overnight or flame-dried under vacuum immediately before use to remove adsorbed water.[4]
-
Re-evaluate Reagent Handling: If possible, use freshly opened reagents or titrate older reagents to determine their exact concentration before use.
Issue: Inconsistent Reaction Outcomes
Q2: I am getting inconsistent results when I repeat a reaction. How can I improve reproducibility?
A2: Inconsistency in reactions involving sensitive compounds often points to subtle variations in experimental setup and conditions.
-
Variable Atmospheric Conditions: Fluctuations in ambient humidity can affect the success of your reactions, especially if your inert atmosphere technique is not perfectly rigorous.
-
Inconsistent Solvent Quality: The water and oxygen content of your solvents may vary between batches or over time if not stored properly.
-
Subtle Differences in Procedure: Small, seemingly insignificant variations in how the reaction is set up each time can lead to different outcomes.
Troubleshooting Steps:
-
Standardize Your Procedure: Write a detailed, step-by-step protocol for your reaction setup and follow it meticulously every time.
-
Use a Consistent Solvent Source: Use solvent from the same freshly purified batch for a series of related experiments.
-
Monitor Your Inert Atmosphere: If your glovebox is equipped with an oxygen and moisture analyzer, check the levels before each use. For a Schlenk line, ensure a consistent positive pressure of inert gas is maintained throughout the reaction.[6]
Issue: Difficulty Initiating a Grignard Reaction
Q3: My Grignard reaction is not starting. What should I do?
A3: Failure to initiate is a classic problem with Grignard reactions and is almost always due to two main factors:
-
Inactive Magnesium Surface: Magnesium turnings can develop a layer of magnesium oxide on their surface, which prevents the reaction with the alkyl or aryl halide from starting.
-
Presence of Moisture: As Grignard reagents are extremely sensitive to water, any moisture will quench the small amount of reagent that forms, preventing the reaction from propagating.[1][2][7][8][9]
Troubleshooting Steps:
-
Activate the Magnesium:
-
Mechanical Activation: In an inert atmosphere, gently crush the magnesium turnings with a dry glass rod to expose a fresh metal surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. The disappearance of the iodine color or the appearance of bubbles indicates initiation.
-
-
Ensure Rigorously Anhydrous Conditions: Re-dry all glassware and ensure your solvent is of the highest purity. Even a small amount of water in the starting halide can inhibit the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the difference between a Schlenk line and a glovebox, and when should I use each?
A1: Both a Schlenk line and a glovebox are used to handle air- and moisture-sensitive compounds by providing an inert atmosphere, typically of nitrogen or argon.[6][10]
-
Schlenk Line: A dual-manifold apparatus connected to a vacuum pump and an inert gas source.[6] It allows for the evacuation of air from glassware (like a Schlenk flask) and subsequent backfilling with an inert gas.[6] Schlenk lines are ideal for conducting reactions in solution, distillations, and filtrations under an inert atmosphere.[6][11]
-
Glovebox: A sealed chamber with glove ports that allows for the direct manipulation of compounds in an inert atmosphere.[10] The atmosphere inside is continuously circulated through a catalyst system that removes oxygen and moisture to very low levels (often <1 ppm). Gloveboxes are best suited for tasks that are difficult to perform in sealed glassware, such as weighing and transferring solids, preparing samples for analysis (e.g., NMR), and storing sensitive reagents.[10]
Q2: What are pyrophoric reagents, and what special precautions should be taken?
A2: Pyrophoric materials are substances that can ignite spontaneously upon contact with air or moisture.[12][13] Examples include organolithium reagents (like tert-butyllithium), finely divided metals, and metal hydrides.[12]
Special Precautions:
-
Always handle pyrophoric reagents under an inert atmosphere. [12]
-
Never work alone when handling these materials.
-
Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and appropriate gloves. [14]
-
Have an appropriate fire extinguisher (e.g., Class D for reactive metals) readily available.
-
Quench any residual pyrophoric material carefully with an appropriate quenching agent (e.g., isopropanol) before disposal. [15]
Q3: How can I be sure my solvents are dry enough for my reaction?
A3: The required level of dryness depends on the sensitivity of your reaction. For many common applications, commercially available anhydrous solvents are sufficient if handled under inert atmosphere. For highly sensitive reactions, further drying is necessary.
-
Drying Agents: Solvents can be dried by distillation from or standing over a suitable drying agent. The choice of drying agent depends on the solvent.
-
Solvent Purification Systems: Many laboratories now use solvent purification systems that pass solvents through columns of activated alumina and a supported copper catalyst to remove water and oxygen, respectively.
-
Verification of Dryness: The water content of a solvent can be quantitatively measured using Karl Fischer titration. A common qualitative test for anhydrous, deoxygenated solvents like THF or ether is the use of a sodium/benzophenone ketyl indicator. A persistent deep blue or purple color indicates that the solvent is dry and oxygen-free.
Data Presentation
Table 1: Efficiency of Common Drying Agents for Tetrahydrofuran (THF)
| Drying Agent | Time (h) | Residual Water Content (ppm) |
| None, "wet" solvent | - | ~142 |
| 3 Å molecular sieves (5% m/v) | 24 | 33.1 |
| 3 Å molecular sieves (5% m/v) | 48 | 18.5 |
| 3 Å molecular sieves (5% m/v) | 72 | 10.9 |
| 3 Å molecular sieves (20% m/v) | 48 | < detection limit |
| Neutral Alumina (single pass) | - | 3.1 |
| Sodium/Benzophenone | reflux | ~43 |
Data sourced from "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants" by Williams, D. B. G., and Lawton, M. (2010).
Experimental Protocols
Protocol 1: Assembling and Purging a Schlenk Flask for an Inert Atmosphere Reaction
Objective: To prepare a reaction vessel with an inert atmosphere using a Schlenk line.
Materials:
-
Schlenk flask and other necessary glassware (e.g., condenser, dropping funnel)
-
Stir bar
-
Grease for ground glass joints
-
Schlenk line with vacuum and inert gas (N₂ or Ar) supply
-
Liquid nitrogen trap
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried (e.g., 125°C overnight) or flame-dried under vacuum to remove adsorbed moisture.[4]
-
Assembly: Quickly assemble the hot glassware, including the stir bar. Lightly grease all ground-glass joints to ensure an airtight seal.[6][11]
-
Connect to Schlenk Line: Securely attach the Schlenk flask to a port on the Schlenk line using thick-walled tubing.[6]
-
Purging Cycle: a. Ensure the flask's stopcock is open to the Schlenk line manifold and the manifold tap is in the 'closed' position. b. Turn the manifold tap to connect the flask to the vacuum line. Evacuate the flask for several minutes until a good vacuum is established (a pressure of <0.1 mbar is recommended if a manometer is available).[5] c. Slowly turn the manifold tap to close off the vacuum and gently introduce the inert gas. You will observe the flow through the bubbler on the Schlenk line. Allow the flask to fill until the pressure is equalized. d. Repeat this vacuum/inert gas cycle at least three times to ensure all atmospheric gases and volatile moisture are removed.[5]
-
Maintaining Inert Atmosphere: After the final cycle, leave the flask under a positive pressure of the inert gas. This is indicated by a gentle bubbling rate (1-2 bubbles per second) from the Schlenk line's bubbler. The flask is now ready for the addition of solvents and reagents.
Mandatory Visualizations
Caption: Workflow for setting up an air- and moisture-sensitive reaction.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. How does water affect Grignard reagents? | Filo [askfilo.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 4. web.mit.edu [web.mit.edu]
- 5. batch.libretexts.org [batch.libretexts.org]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. How does water affect a Grignard reaction? | Filo [askfilo.com]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 12. ehs.uci.edu [ehs.uci.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. research.columbia.edu [research.columbia.edu]
- 15. www-s3-live.kent.edu [www-s3-live.kent.edu]
Technical Support Center: Scaling Up Reactions with 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up chemical reactions involving 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea, commonly known as Schreiner's thiourea.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in process scale-up?
A1: this compound is a highly effective hydrogen-bond donor organocatalyst.[1] Its primary application in scale-up processes is to catalyze reactions such as Michael additions, Diels-Alder reactions, and Friedel-Crafts acylations, where it activates electrophiles through hydrogen bonding.[2][3] The strong electron-withdrawing nature of the two trifluoromethyl groups enhances the acidity of the N-H protons, making it a powerful catalyst.[4][5]
Q2: What are the key safety considerations when handling this reagent on a larger scale?
A2: While generally bench-stable, the trifluoromethyl groups can impart toxicity.[6] When handling larger quantities, it is crucial to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All operations should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. For detailed safety information, always consult the Safety Data Sheet (SDS).
Q3: What are the typical solvents for reactions involving this thiourea catalyst?
A3: Reactions are often performed in non-polar, aprotic solvents such as toluene, dichloromethane (DCM), or diethyl ether. The choice of solvent can significantly impact reaction kinetics and selectivity, and may require optimization during scale-up.
Q4: How does the presence of trifluoromethyl groups affect the purification of the final product?
A4: The highly lipophilic nature of the trifluoromethyl groups can facilitate purification by making the compound more soluble in organic solvents and less soluble in aqueous solutions.[5] This property is advantageous for extractions. However, during chromatography, the strong electron-withdrawing effects might lead to stronger interactions with silica gel, potentially requiring more polar eluent systems for efficient elution.
Troubleshooting Guides
Issue 1: Low or Stagnant Reaction Conversion Upon Scale-Up
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility of Catalyst or Reactants | 1. Screen alternative solvents or solvent mixtures. 2. Gently warm the reaction mixture, monitoring for potential side reactions. | On a larger scale, localized concentration gradients can occur. Ensuring all components are fully dissolved is critical for homogenous reaction kinetics. |
| Insufficient Mixing | 1. Switch from magnetic stirring to overhead mechanical stirring. 2. Ensure the impeller design and stirring speed are adequate for the reactor volume to create a sufficient vortex. | In larger vessels, magnetic stir bars are often inadequate to ensure proper mixing of heterogeneous or viscous reaction mixtures. |
| Mass Transfer Limitations | 1. Increase agitation speed. 2. If applicable, consider a different reactor design that improves surface area contact between phases. | As the volume increases, the surface-area-to-volume ratio decreases, which can slow down heterogeneous reactions. |
| Thermal Transfer Issues | 1. Monitor the internal reaction temperature closely. 2. Use a reactor with a jacketed cooling/heating system for better temperature control. | Exothermic or endothermic reactions are harder to control on a larger scale. Inefficient heat transfer can lead to side reactions or a stall in the desired reaction. |
Issue 2: Formation of Impurities and Side Products
| Potential Cause | Troubleshooting Step | Rationale |
| Prolonged Reaction Time | 1. Monitor the reaction progress closely using techniques like TLC, HPLC, or GC. 2. Quench the reaction as soon as the starting material is consumed to an acceptable level. | Extended reaction times, especially at elevated temperatures, can lead to the formation of degradation products or undesired side reactions. |
| Localized "Hot Spots" | 1. Improve stirring efficiency (see Issue 1). 2. For highly exothermic reactions, add reagents portion-wise or via a syringe pump to control the rate of heat generation. | Poor heat dissipation can create localized areas of high temperature, promoting side reactions. |
| Air or Moisture Sensitivity | 1. Ensure all glassware is thoroughly dried before use. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Some reactants or intermediates may be sensitive to air or moisture, leading to hydrolysis or oxidation byproducts. |
Data Presentation: Illustrative Scale-Up Effects
The following table provides an example of how key parameters might be affected during the scale-up of a catalyzed Michael addition. Note: These values are for illustrative purposes and should be determined empirically for each specific reaction.
| Parameter | Lab Scale (1 mmol) | Pilot Scale (100 mmol) | Observations & Considerations |
| Solvent Volume | 10 mL | 800 mL | A slightly more concentrated reaction at scale may be possible to improve throughput, but solubility must be re-verified. |
| Catalyst Loading | 5 mol% | 2-5 mol% | Catalyst loading can sometimes be reduced on a larger scale due to more stable reaction conditions, but this must be optimized. |
| Reaction Time | 4 hours | 6-8 hours | Heat and mass transfer limitations at a larger scale can lead to longer reaction times. |
| Isolated Yield | 95% | 85-90% | A slight decrease in yield is common during scale-up due to transfer losses and more complex work-up procedures. |
| Purity (by HPLC) | >99% | 97-99% | Longer reaction times and potential temperature fluctuations can lead to a slight increase in impurity formation. |
Experimental Protocols
Key Experiment: Scale-Up of a Michael Addition Catalyzed by Schreiner's Thiourea
This protocol is a general guideline for the Michael addition of a 1,3-dicarbonyl compound to a nitroolefin, catalyzed by this compound.
Materials:
-
Nitroolefin (1.0 eq)
-
1,3-Dicarbonyl compound (1.2 eq)
-
This compound (0.05 eq)
-
Toluene (or other suitable aprotic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Reactor Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a nitrogen inlet, and a condenser.
-
Charging Reagents: Under a nitrogen atmosphere, charge the reactor with the nitroolefin (1.0 eq), the 1,3-dicarbonyl compound (1.2 eq), and this compound (0.05 eq).
-
Solvent Addition: Add toluene to the reactor to achieve the desired concentration (e.g., 0.5 M with respect to the nitroolefin).
-
Reaction: Begin stirring and maintain the internal temperature at ambient conditions (e.g., 20-25 °C) using the jacketed system.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture if necessary. Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure Michael adduct.
Visualizations
Caption: Experimental workflow for a scaled-up Michael addition.
Caption: Troubleshooting decision tree for low reaction yield.
References
Validation & Comparative
A Comparative Guide to the Catalytic Activity of Thiourea Derivatives in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Thiourea derivatives have emerged as a powerful class of organocatalysts, prized for their ability to activate substrates through hydrogen bonding. Their versatility and efficacy in a wide range of asymmetric transformations make them indispensable tools in modern organic synthesis and drug development. This guide provides a comparative analysis of the catalytic activity of various thiourea derivatives, supported by experimental data, to aid in catalyst selection and optimization.
Overview of Catalytic Performance
The catalytic efficacy of thiourea derivatives is profoundly influenced by their structural attributes. Key factors include the nature of the substituents on the nitrogen atoms, the presence of additional functional groups (bifunctional catalysts), and the overall steric and electronic properties of the molecule. This section presents a comparative summary of the performance of representative thiourea catalysts in several key asymmetric reactions.
Data Summary
The following tables summarize the catalytic activity of selected thiourea derivatives in Michael additions, aza-Henry reactions, and Mannich reactions, highlighting key performance indicators such as yield and enantiomeric excess (ee).
Table 1: Catalytic Performance in Asymmetric Michael Addition Reactions
| Catalyst | Nucleophile | Electrophile | Yield (%) | ee (%) | Reference |
| Takemoto's Catalyst (1) | Diethyl malonate | trans-β-Nitrostyrene | 95 | 93 | [1][2] |
| Schreiner's Thiourea (2) | 1,3-Dicarbonyl compounds | Nitroolefins | High | Moderate | [3] |
| (R,R)-DACH-derived Bis-thiourea (3) | Acetylacetone | trans-β-Nitrostyrene | 98 | 94 | |
| Cinchona Alkaloid-derived Thiourea (4) | Malonates | Chalcones | 80-94 | 95-96 |
Table 2: Catalytic Performance in Asymmetric Aza-Henry Reactions
| Catalyst | Nucleophile | Electrophile (Imine) | Yield (%) | ee (%) | dr (anti:syn) | Reference |
| Takemoto's Catalyst (1) | Nitromethane | N-Boc-imines | up to 91 | up to 76 | - | [4][5] |
| BINAM-derived Bis-thiourea (5) | Nitroalkanes | N-Boc-imines | Good | High | - | [6][7] |
| Cinchona Alkaloid-derived Thiourea (4) | Nitroethane | Cyclic trifluoromethyl ketimines | Good | 82-93 | 1.8:1–3:1 |
Table 3: Catalytic Performance in Asymmetric Mannich Reactions
| Catalyst | Nucleophile | Electrophile (Imine) | Yield (%) | ee (%) | dr (syn:anti) | Reference |
| Thiourea-fused γ-amino alcohol (6) | β-keto active methylene compounds | N-Boc-imines | up to 88 | up to 99 | 93:7 | [8] |
| Jacobsen's Thiourea (7) | Silyl ketene acetals | N-Boc-protected imines | High | High | - |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of thiourea catalysts. Below are representative procedures for the synthesis of a chiral thiourea catalyst and its application in a typical asymmetric reaction.
Synthesis of a Chiral Thiourea Catalyst (e.g., (1R,2R)-DACH-derived Bis-thiourea)
Materials:
-
(1R,2R)-(-)-1,2-Diaminocyclohexane
-
Aryl isothiocyanate (e.g., 3,5-bis(trifluoromethyl)phenyl isothiocyanate)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
Procedure:
-
To a solution of (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 mmol) in anhydrous THF (20 mL) under an inert atmosphere (e.g., argon or nitrogen), add the aryl isothiocyanate (2.1 mmol) at room temperature.[9]
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure bis-thiourea catalyst.[9]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
General Procedure for Asymmetric Michael Addition
Materials:
-
Thiourea catalyst (e.g., Takemoto's catalyst, 1-10 mol%)
-
Michael donor (e.g., diethyl malonate, 1.2 mmol)
-
Michael acceptor (e.g., trans-β-nitrostyrene, 1.0 mmol)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
Procedure:
-
To a stirred solution of the Michael acceptor (1.0 mmol) and the Michael donor (1.2 mmol) in the chosen anhydrous solvent (2.0 mL) at the desired temperature (e.g., room temperature or cooled to -20 °C), add the thiourea catalyst (0.01-0.1 mmol).
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC. Reaction times can vary from a few hours to several days depending on the substrates and catalyst.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the Michael adduct.
-
Determine the yield and analyze the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).[10]
Visualizing Catalytic Pathways
Understanding the mechanism of catalysis is key to rational catalyst design and optimization. The following diagrams, generated using Graphviz, illustrate a proposed catalytic cycle for a bifunctional thiourea-catalyzed Michael addition and a general workflow for comparing catalyst activity.
Bifunctional Thiourea Catalysis
Caption: Proposed catalytic cycle for a bifunctional thiourea-catalyzed Michael addition.
Experimental Workflow for Catalyst Comparison
Caption: A standardized workflow for the comparative evaluation of thiourea catalyst performance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Transition state analysis of an enantioselective Michael addition by a bifunctional thiourea organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pharm.or.jp [pharm.or.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Novel Bis-Thiourea Organocatalyst for the Asymmetric Aza-Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea and Urea-Based Catalysts in Asymmetric Synthesis
In the landscape of organocatalysis, the quest for efficient, metal-free catalysts has led to the prominence of hydrogen-bond donors. Among these, thiourea and urea derivatives have emerged as powerful tools for activating electrophiles and controlling stereoselectivity in a wide array of chemical transformations. This guide provides a detailed comparison between the widely acclaimed 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea, commonly known as Schreiner's thiourea, and its urea-based counterparts. This analysis is supported by experimental data from key asymmetric reactions and is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions on catalyst selection.
Thiourea vs. Urea: A Fundamental Performance Gap
The core difference in the catalytic efficacy of thioureas and ureas stems from their intrinsic electronic and structural properties. Thiourea derivatives are generally more acidic and superior hydrogen-bond donors compared to their urea analogues.[1] This enhanced acidity is attributed to the better ability of the sulfur atom, compared to oxygen, to stabilize the partial positive charge on the adjacent nitrogen atoms, making the N-H protons more acidic and available for hydrogen bonding.[1]
The 3,5-bis(trifluoromethyl)phenyl substituent on Schreiner's thiourea is a "privileged" motif that significantly amplifies this effect.[2][3] The strong electron-withdrawing nature of the trifluoromethyl groups further increases the acidity of the N-H protons, leading to stronger and more effective hydrogen-bonding interactions with the substrate. This robust interaction is crucial for the stabilization of transition states and, consequently, for achieving high levels of stereocontrol in asymmetric reactions. While urea-based catalysts also operate through hydrogen bonding, the lower acidity of their N-H protons often results in weaker substrate activation and, subsequently, lower catalytic activity and enantioselectivity in many cases.
Performance in Asymmetric Michael Addition
The asymmetric Michael addition is a cornerstone of C-C bond formation in organic synthesis. The performance of Schreiner's thiourea in this reaction is well-documented, consistently delivering high yields and excellent enantioselectivities. Below is a summary of its performance in the Michael addition of acetylacetone to β-nitrostyrene.
Table 1: Performance of this compound in the Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrene
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 5 | Toluene/Water (2:1) | Room Temp. | 12 | 99 | 94 |
Data extracted from a study on calix[4]thiourea cyclohexanediamine derivatives, where the parent Schreiner's thiourea scaffold is a key component and its general high performance is discussed.[5]
Experimental Protocol: Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrene Catalyzed by a Bifunctional Thiourea
This protocol is representative of the experimental conditions used for asymmetric Michael additions catalyzed by thiourea derivatives.
Materials:
-
β-Nitrostyrene (0.5 mmol)
-
Acetylacetone (1.0 mmol)
-
Thiourea catalyst (e.g., a chiral bifunctional thiourea) (2 mol%)
-
Toluene (0.5 mL)
Procedure:
-
To a vial containing the thiourea catalyst (0.01 mmol, 2 mol%), β-nitrostyrene (0.5 mmol) is added.
-
Toluene (0.5 mL) is then added to the vial, and the mixture is stirred at room temperature.
-
Acetylacetone (1.0 mmol) is subsequently added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired Michael adduct.
-
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[5]
Catalytic Mechanism and Workflow
The catalytic cycle of a thiourea-catalyzed Michael addition relies on the ability of the thiourea to act as a dual hydrogen-bond donor. This activates the electrophile (e.g., a nitroolefin) by making it more susceptible to nucleophilic attack. In the case of bifunctional thiourea catalysts, a basic moiety on the catalyst can simultaneously deprotonate the nucleophile (e.g., a 1,3-dicarbonyl compound), bringing both reactants into close proximity in a well-organized, chiral transition state.
Below is a visualization of the proposed catalytic cycle for a generic bifunctional thiourea-catalyzed Michael addition.
Caption: Proposed catalytic cycle for a bifunctional thiourea-catalyzed Michael addition.
Experimental Workflow Visualization
The general workflow for screening and optimizing a thiourea-catalyzed asymmetric reaction can be visualized as follows.
Caption: General experimental workflow for optimizing an asymmetric reaction.
Conclusion
The evidence from numerous studies strongly supports the superiority of this compound and its derivatives over simple urea-based catalysts in a variety of asymmetric transformations. The enhanced hydrogen-bonding capability, stemming from the inherent properties of the thiourea moiety and amplified by the electron-withdrawing substituents, translates to higher catalytic activity, yields, and enantioselectivities. While more complex, multifunctional urea catalysts can achieve high performance, Schreiner's thiourea often provides a more straightforward and highly effective solution for challenging asymmetric syntheses. For researchers and professionals in drug development, the choice of a thiourea catalyst, particularly one bearing the 3,5-bis(trifluoromethyl)phenyl motif, represents a robust and reliable strategy for the stereocontrolled construction of complex chiral molecules.
References
- 1. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Asymmetric Michael addition reactions catalyzed by calix[4]thiourea cyclohexanediamine derivatives [beilstein-journals.org]
Unraveling the Catalytic Machinery: A Comparative Guide to the Reaction Mechanisms of Schreiner’s Thiourea
For researchers, scientists, and drug development professionals, the precise understanding of catalytic mechanisms is paramount for reaction optimization and the rational design of new catalysts. Schreiner's thiourea, a cornerstone of organocatalysis, has been the subject of extensive mechanistic investigation, revealing a complex interplay of non-covalent interactions. This guide provides a comprehensive comparison of the validated reaction mechanisms of Schreiner's thiourea, contrasts its performance with key alternatives using experimental data, and details the protocols for mechanistic validation.
Executive Summary
Schreiner's thiourea, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, is a powerful organocatalyst renowned for its ability to activate electrophiles through hydrogen bonding. While the classical mechanism involves a dual hydrogen bond from the two N-H protons of the thiourea moiety to a Lewis basic site on the substrate, recent studies have unveiled a more nuanced picture. Alternative and often complementary mechanisms, including single hydrogen bonding, π-stacking interactions, and bifunctional acid/base catalysis, have been proposed and validated through a combination of computational and experimental techniques. This guide will delve into these mechanisms, offering a comparative analysis of Schreiner's thiourea against other prominent organocatalysts like squaramides and Jacobsen's thiourea.
Unveiling the Mechanisms of Action
The catalytic prowess of Schreiner's thiourea stems from its ability to form well-defined, activating interactions with substrates. The primary proposed mechanisms are:
-
Dual Hydrogen Bonding: This is the most widely accepted mechanism, where the two N-H groups of the thiourea simultaneously donate hydrogen bonds to a Lewis basic atom (e.g., the oxygen of a carbonyl group). This interaction enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. The anti-anti conformation of the thiourea is crucial for this binding mode.
-
Bifunctional Acid/Base Catalysis: In some reactions, Schreiner's thiourea can act as both a hydrogen bond donor (Brønsted acid) to activate the electrophile and a Brønsted base (via the sulfur atom) to deprotonate a pronucleophile, thereby activating both reaction partners.
-
π-Stacking and Aromatic Interactions: Computational studies have suggested that in addition to hydrogen bonding, aromatic interactions between the electron-deficient phenyl rings of the catalyst and the substrate can play a significant role in the organization of the transition state, influencing both reactivity and stereoselectivity. The syn-anti conformation of the catalyst is often implicated in this type of interaction.
-
Single Hydrogen Bonding: While dual hydrogen bonding is often invoked, experimental and computational evidence suggests that in some cases, a single, strong hydrogen bond may be the dominant activating interaction, particularly when the substrate geometry is not conducive to a dual binding mode.
Caption: Overview of the proposed catalytic mechanisms for Schreiner's thiourea.
Performance Comparison: Schreiner’s Thiourea vs. Alternatives
The efficacy of an organocatalyst is best judged by its performance in specific chemical transformations. Below, we compare Schreiner's thiourea with two prominent alternatives, Jacobsen's thiourea (a chiral bifunctional catalyst) and a squaramide catalyst, in two key reaction classes: the Diels-Alder reaction and the Michael addition. Squaramides are known to be more acidic than their thiourea counterparts, which can lead to enhanced reactivity.[1][2]
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the formation of cyclic compounds. The catalytic activities of Schreiner's thiourea and Jacobsen's thiourea have been compared in the cycloaddition of a naphthoquinone monoketal dienophile.[3]
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (exo:endo) |
| Schreiner's Thiourea | 10 | 168 | 63 | >99:1 |
| Jacobsen's Thiourea | 10 | 168 | 55 | >99:1 |
| No Catalyst | - | 168 | <5 | - |
Data sourced from reference[3].
In this specific Diels-Alder reaction, Schreiner's thiourea demonstrates a higher yield compared to Jacobsen's thiourea under the same reaction conditions, highlighting its effectiveness in this transformation.[3]
Michael Addition
The Michael addition is a fundamental carbon-carbon bond-forming reaction. The performance of thiourea and squaramide-based catalysts has been evaluated in the conjugate addition of masked acyl cyanides to enones.[1]
| Catalyst Type | Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Thiourea | Cinchonidine-derived | 10 | 24 | 35 | 70 |
| Squaramide | Cinchonidine-derived | 10 | 12 | 99 | 91 |
Data sourced from reference[1].
In this asymmetric Michael addition, the squaramide catalyst significantly outperforms the analogous thiourea catalyst, providing a much higher yield and enantioselectivity in a shorter reaction time.[1] This is often attributed to the greater acidity and more rigid structure of the squaramide moiety, which allows for stronger and more organized hydrogen bonding to the substrate.[1][2]
Experimental Protocols for Mechanistic Validation
The elucidation of these reaction mechanisms relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Kinetic Analysis
Kinetic studies are crucial for determining the reaction order with respect to the catalyst and substrates, providing insights into the rate-determining step and the composition of the transition state.
Objective: To determine the reaction order with respect to the catalyst.
Methodology: Initial Rate Method
-
Reaction Setup: A series of reactions are prepared with varying initial concentrations of the catalyst, while the concentrations of all other reactants are kept constant.
-
Monitoring: The progress of each reaction is monitored over time, typically by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., HPLC, GC, or NMR spectroscopy) to determine the concentration of the product or a reactant. In situ monitoring techniques like IR or UV-Vis spectroscopy can also be employed.
-
Data Analysis: The initial rate of each reaction is determined from the slope of the concentration versus time plot at t=0.
-
Order Determination: A plot of the logarithm of the initial rate (log(rate)) versus the logarithm of the initial catalyst concentration (log([catalyst])) is constructed. The slope of this line corresponds to the order of the reaction with respect to the catalyst. A slope of 1 indicates a first-order dependence, suggesting that one molecule of the catalyst is involved in the rate-determining step.
Caption: Workflow for determining catalyst reaction order via the initial rate method.
NMR Titration
NMR titration is a powerful technique to probe the hydrogen bonding interactions between the catalyst and the substrate in solution and to determine the binding stoichiometry and association constants.
Objective: To characterize the hydrogen bonding between Schreiner's thiourea and a carbonyl-containing substrate.
Methodology:
-
Sample Preparation: A solution of the substrate (e.g., an aldehyde or ketone) of a known concentration is prepared in an appropriate deuterated solvent (e.g., CDCl₃).
-
Initial Spectrum: A ¹H NMR spectrum of the substrate solution is recorded.
-
Titration: A stock solution of Schreiner's thiourea is prepared in the same deuterated solvent. Aliquots of the thiourea solution are incrementally added to the NMR tube containing the substrate solution.
-
Spectral Acquisition: After each addition of the thiourea, the solution is thoroughly mixed, and a ¹H NMR spectrum is recorded.
-
Data Analysis: The chemical shifts of the N-H protons of the thiourea and any protons on the substrate that are sensitive to the binding event are monitored. A downfield shift of the thiourea N-H protons upon addition of the substrate is indicative of hydrogen bond formation. By fitting the changes in chemical shift as a function of the titrant concentration, the association constant (Ka) and the stoichiometry of the complex can be determined.
In Situ IR Spectroscopy
In situ Infrared (IR) spectroscopy allows for the real-time monitoring of changes in the vibrational frequencies of functional groups involved in the catalytic cycle, providing direct evidence of catalyst-substrate interactions.
Objective: To observe the activation of a carbonyl substrate by Schreiner's thiourea.
Methodology:
-
Setup: The reaction is carried out in a reaction vessel equipped with an in situ IR probe (e.g., an ATR probe).
-
Background Spectrum: A background spectrum of the solvent is collected.
-
Reactant Spectra: Spectra of the individual reactants (substrate and Schreiner's thiourea) in the solvent are recorded.
-
Reaction Monitoring: The reaction is initiated, and IR spectra are collected at regular intervals throughout the course of the reaction.
-
Data Analysis: The vibrational frequency of the carbonyl group (C=O stretch) of the substrate is monitored. Upon interaction with the hydrogen bond donating thiourea, the C=O bond is polarized and weakened, resulting in a shift of the C=O stretching frequency to a lower wavenumber. This shift provides direct evidence of the activation of the carbonyl group by the catalyst. The appearance of product bands and the disappearance of reactant bands can also be tracked to determine reaction kinetics.
Caption: Logical relationship between proposed mechanisms and experimental validation techniques.
Conclusion
The mechanistic landscape of Schreiner's thiourea catalysis is rich and multifaceted, extending beyond the classical dual hydrogen bonding model. A thorough understanding of the operative mechanisms, supported by rigorous experimental validation, is essential for leveraging the full potential of this remarkable organocatalyst. While Schreiner's thiourea remains a highly effective catalyst for a broad range of transformations, alternatives such as squaramides can offer superior performance in certain applications, particularly in asymmetric synthesis. The choice of catalyst should therefore be guided by a careful consideration of the specific reaction and the desired outcome. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate and validate the mechanisms of these and other hydrogen bonding organocatalysts, paving the way for the development of next-generation catalytic systems.
References
A Comparative Guide to Enantioselectivity in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
The pursuit of enantiomerically pure compounds is a cornerstone of modern chemical synthesis, particularly within the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts for achieving high levels of enantioselectivity. This guide provides an objective comparison of the performance of major classes of organocatalysts in key asymmetric transformations, supported by experimental data and detailed methodologies.
Key Classes of Organocatalysts: A Snapshot
Organocatalysts can be broadly categorized based on their mode of activation. The most prominent classes include:
-
Proline and its Derivatives: These catalysts, operating through enamine or iminium ion intermediates, are lauded for their simplicity, low cost, and effectiveness in a range of reactions.
-
Cinchona Alkaloids and their Derivatives: Derived from the bark of the cinchona tree, these molecules and their synthetic analogs, often incorporating thiourea or squaramide moieties, are highly effective bifunctional catalysts. They can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding and Brønsted base catalysis.
-
Chiral Phosphoric Acids (CPAs): These Brønsted acids create a well-defined chiral environment, activating electrophiles through hydrogen bonding and ion-pairing.
-
Thiourea and Squaramide Catalysts: These act as potent hydrogen-bond donors, activating electrophiles and controlling the stereochemical outcome of the reaction. Squaramides are generally more acidic and can form stronger hydrogen bonds than their thiourea counterparts.
Performance Comparison in Key Asymmetric Reactions
The following sections provide a quantitative comparison of different organocatalysts in three fundamental carbon-carbon bond-forming reactions: the Aldol Reaction, the Diels-Alder Reaction, and the Michael Addition.
Asymmetric Aldol Reaction
The aldol reaction is a pivotal method for the construction of β-hydroxy carbonyl compounds. The enantioselectivity of this reaction is highly dependent on the choice of catalyst and reaction conditions.
| Catalyst Class | Representative Catalyst | Ketone | Aldehyde | Solvent | Yield (%) | e.e. (%) | Diastereomeric Ratio (dr) |
| Amino Acid | (S)-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | 68 | 76 (anti) | 95:5 (anti:syn) |
| Amino Acid | (S)-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | MeOH/H₂O | 95 | 98 (anti) | 89:11 (anti:syn) |
| Cinchona Alkaloid Derivative | Cinchonine-derived Thiourea | Isatin | α,β-Unsaturated Ketone | Toluene | up to 98 | up to 97 | - |
| Prolinamide | Prolinamide Derivative | Acetone | Various Aldehydes | - | good | excellent | - |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the synthesis of cyclic systems, allowing for the formation of up to four stereocenters in a single step. Organocatalysts have proven highly effective in controlling the enantioselectivity of this cycloaddition.
| Catalyst Class | Representative Catalyst | Diene | Dienophile | Solvent | Yield (%) | e.e. (%) | endo:exo Ratio |
| Imidazolidinone | MacMillan Catalyst | Cyclopentadiene | Cinnamaldehyde | CH₃CN/H₂O | 99 | 93 (exo) | 1:1.3 |
| Proline Derivative | α,α-Diaryl Prolinol Silyl Ether | Cyclopentadiene | α,β-Unsaturated Aldehydes | - | up to 90 | up to 98 | - |
| Cinchona Alkaloid Derivative | Cinchonine-derived Thiourea | Olefinic Azlactones | α-Ketoesters | - | good | up to excellent | - |
| Chiral Phosphoric Acid | BINOL-derived CPA | Anthracenes | Acrolein | - | 99 | 94 | >20:1 |
Asymmetric Michael Addition
The Michael addition, or conjugate addition, is a fundamental method for the formation of carbon-carbon bonds. Organocatalysts facilitate this reaction with high enantiocontrol, providing access to a wide range of chiral building blocks.
| Catalyst Class | Representative Catalyst | Michael Donor | Michael Acceptor | Solvent | Yield (%) | e.e. (%) | Diastereomeric Ratio (dr) |
| Amino Acid | (S)-Proline | Cyclohexanone | trans-β-Nitrostyrene | EtOH | 50 | 59 | - |
| Proline-based Ionic Liquid | [Choline][Pro] | Cyclohexanone | trans-β-Nitrostyrene | [BMIM][BF₄] | 99 | 95 | - |
| Cinchona Alkaloid Derivative | 9-epi-Aminoquinine | Nitroalkanes | Enones | THF | good | 91-99 | - |
| Thiourea | (R,R)-DPEN-Thiourea | Cyclohexanone | trans-β-Nitrostyrene | Water | 99 | 99 | 9:1 (syn:anti) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for the reactions cited in the comparison tables.
General Procedure for Proline-Catalyzed Asymmetric Aldol Reaction
To a stirred solution of the aldehyde (0.5 mmol) and (S)-proline (0.05 mmol, 10 mol%) in the specified solvent (1.0 mL), the ketone (1.5 mmol) is added at room temperature. The reaction mixture is stirred for the time indicated in the literature. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess is determined by chiral HPLC analysis.[1][2]
General Procedure for Imidazolidinone-Catalyzed Asymmetric Diels-Alder Reaction
To a solution of the imidazolidinone catalyst (e.g., MacMillan catalyst, 0.025 mmol, 5 mol%) in the specified solvent (0.5 mL), the dienophile (0.5 mmol) and the diene (1.5 mmol) are added sequentially at room temperature. The reaction mixture is stirred until consumption of the aldehyde is observed by TLC (typically 3-24 hours). The mixture is then diluted with diethyl ether and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the cycloaddition product. The enantiomeric excess is determined by chiral HPLC or GC analysis.[3]
General Procedure for Thiourea-Catalyzed Asymmetric Michael Addition
To a mixture of the Michael acceptor (e.g., trans-β-nitrostyrene, 0.3 mmol) and the chiral thiourea organocatalyst (0.03 mmol, 10 mol%) in the specified solvent (1.0 mL) is added the Michael donor (e.g., cyclohexanone, 1.5 mmol). The reaction mixture is stirred at the specified temperature for the required time. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to give the desired Michael adduct. The enantiomeric excess and diastereomeric ratio are determined by chiral HPLC analysis.[4][5]
Visualizing Organocatalytic Principles
Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and the logical relationships between different organocatalyst classes.
Caption: A generalized experimental workflow for an organocatalytic asymmetric reaction.
Caption: Classification of common organocatalysts based on their primary activation mode.
References
Spectroscopic Data Validation for 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea, a crucial compound in various research and development applications, including its role as a key intermediate in the synthesis of potent organocatalysts and pharmacologically active molecules. The validation of its spectroscopic signature is paramount for ensuring purity, confirming identity, and guaranteeing the reliability of experimental outcomes. This document presents available spectroscopic data, outlines standardized experimental protocols for data acquisition, and offers a comparison with related thiourea-based compounds.
Spectroscopic Data Summary
The following tables summarize the available experimental and predicted spectroscopic data for this compound and two common alternatives for comparative purposes: Thiourea and 1-Phenyl-2-thiourea.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Solvent | Chemical Shift (ppm) and Multiplicity | Assignment |
| This compound | DMSO-d₆ | 10.1 (s, 1H), 8.3 (s, 2H), 8.1 (s, 1H), 7.8 (s, 1H) | NH, Ar-H (ortho to NH), NH₂, Ar-H (para to NH) |
| Thiourea | DMSO-d₆ | 7.1 (s, 4H) | NH₂ |
| 1-Phenyl-2-thiourea | CDCl₃ | 9.75 (s, 1H), 7.5-7.1 (m, 5H), 2.0 (br s, 2H) | NH, Ar-H, NH₂ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Solvent | Chemical Shift (ppm) | Assignment |
| This compound | DMSO-d₆ | 182.5, 141.2, 131.5 (q, J=33 Hz), 123.2 (q, J=272 Hz), 120.5, 116.8 | C=S, Ar-C (ipso), Ar-C (meta, coupled to F), CF₃, Ar-C (ortho), Ar-C (para) |
| Thiourea | DMSO-d₆ | 168.4 | C=S |
| 1-Phenyl-2-thiourea | CDCl₃ | 180.7, 137.9, 129.2, 126.3, 124.8 | C=S, Ar-C (ipso), Ar-C (meta), Ar-C (para), Ar-C (ortho) |
Note: Data for this compound is predicted.
Table 3: FTIR Spectroscopic Data
| Compound | Key Absorptions (cm⁻¹) | Assignment |
| This compound | ~3400-3200, ~1620, ~1550, ~1350, ~1280, ~1170, ~1130 | N-H stretching, N-H bending, C-N stretching, C-F stretching (asymmetric), C-F stretching (symmetric) |
| Thiourea | 3371, 3260, 3156, 1585 | N-H stretching, C=S stretching |
| 1-Phenyl-2-thiourea | ~3400-3200, ~3050, ~1600, ~1550, ~1350 | N-H stretching, Ar C-H stretching, C=C stretching, N-H bending, C-N stretching |
Note: Data for this compound is based on characteristic absorptions for similar compounds.
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | ESI+ | 289.02 | 272 (M-NH₃)⁺, 229 (M-NH₂CS)⁺ |
| Thiourea | EI | 76.02 | 60 (M-NH₂)⁺, 43 (CHNS)⁺ |
| 1-Phenyl-2-thiourea | EI | 152.05 | 93 (C₆H₅NH₂)⁺, 77 (C₆H₅)⁺ |
Experimental Protocols
Standardized protocols are essential for reproducible and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup:
-
Use a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
Lock the field frequency to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation (ESI):
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature.
-
-
Data Acquisition:
-
Acquire the mass spectrum in the positive or negative ion mode over a relevant mass-to-charge (m/z) range.
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragment ions to confirm the molecular weight and structure.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic data validation and the chemical structure of the target compound.
Caption: Workflow for Spectroscopic Data Validation.
Caption: Structure of this compound.
Unveiling the Anticancer Potential: A Comparative Guide to the Cytotoxicity of Thiourea Derivatives
For Immediate Release
In the relentless pursuit of novel anticancer therapeutics, thiourea derivatives have emerged as a promising class of compounds, exhibiting significant cytotoxic effects against a spectrum of cancer cell lines. This guide offers a comprehensive comparison of the in vitro anticancer activity of various thiourea derivatives, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
Quantitative Cytotoxicity Analysis
The cytotoxic potential of a compound is paramount in cancer research. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of a biological process in vitro. A lower IC50 value indicates a more potent compound. The following table summarizes the IC50 values of several thiourea derivatives against various human cancer cell lines, providing a clear comparison of their efficacy.
| Thiourea Derivative | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 5a (DC27) | Lung Carcinoma Panel | Lung | 2.5 - 12.9 | Gefitinib | 1.1 - 15.6 |
| TKR15 | A549 | Lung | 0.21 | Sorafenib | - |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 | Colon | 1.11 | Doxorubicin | 8.29 |
| HepG2 | Liver | 1.74 | Doxorubicin | 7.46 | |
| MCF-7 | Breast | 7.0 | Doxorubicin | 4.56 | |
| Diarylthiourea 4 | MCF-7 | Breast | 338.33 | - | - |
| Compound I-11 | NCI-H460 | Lung | 4.85 | - | - |
| Compound 11 | Caki | Kidney | 9.88 | - | - |
Delving into the Mechanisms: Signaling Pathway Inhibition
The anticancer activity of thiourea derivatives is often attributed to their ability to interfere with crucial signaling pathways that regulate cell growth, proliferation, and survival.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key player in cell signaling, and its overactivation is a hallmark of many cancers. Certain thiourea derivatives have been shown to inhibit this pathway. For instance, compound 5a (DC27) markedly reduces the tyrosine phosphorylation of EGFR, which in turn inhibits the activation of downstream effectors like Erk1/2 and AKT, leading to cell cycle arrest and apoptosis.[1]
K-Ras Signaling Pathway
Mutations in the K-Ras proto-oncogene are prevalent in many cancers, particularly non-small cell lung cancer. The K-Ras protein acts as a molecular switch, regulating cell growth and differentiation.[2] Novel thiourea derivatives, such as TKR15, have been designed to block the interaction between the K-Ras protein and its downstream effectors, thereby inhibiting cancer cell growth.[2]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is a common driver of cancers like cervical cancer. Some thiourea derivatives have been found to suppress this pathway by reducing the levels of β-catenin, a key transcriptional co-activator in this pathway.
Induction of Apoptosis
A key mechanism by which many anticancer drugs exert their effect is through the induction of programmed cell death, or apoptosis. Several thiourea derivatives have been shown to be potent inducers of apoptosis. This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. Studies have demonstrated the activation of caspase-3, -7, and -12 following treatment with specific thiourea derivatives.[3][4]
References
- 1. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of terminal functionalized thiourea-containing dipeptides as antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25590F [pubs.rsc.org]
- 4. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Benchmark Analysis: Schreiner’s Thiourea vs. Metal-Based Catalysts in Key Organic Reactions
In the landscape of modern organic synthesis, the choice of catalyst is paramount to achieving high efficiency, selectivity, and sustainability. For decades, metal-based catalysts, particularly Lewis acids, have been the workhorses for a vast array of chemical transformations. However, the emergence of organocatalysis has provided a compelling, metal-free alternative. Among the arsenal of organocatalysts, Schreiner's thiourea, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, has garnered significant attention for its ability to activate substrates through hydrogen bonding, mimicking the action of biological enzymes.
This guide provides a comparative performance benchmark of Schreiner’s thiourea against common metal-based catalysts in two fundamental carbon-carbon bond-forming reactions: the Diels-Alder reaction and the Michael addition. The data presented is collated from various studies to offer a broad perspective on the relative merits of these catalytic systems.
At a Glance: Key Differences in Catalytic Activation
Schreiner's thiourea and metal-based Lewis acids employ distinct mechanisms to activate electrophiles. Understanding these differences is crucial for catalyst selection and reaction optimization.
Figure 1: Simplified comparison of activation pathways for Schreiner's thiourea and metal-based Lewis acid catalysts.
Performance Benchmark: Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. Here, we compare the performance of Schreiner's thiourea with a representative Lewis acid catalyst in the reaction between cyclopentadiene and methyl vinyl ketone. It is important to note that the reaction conditions presented are from different studies and are not identical, which may influence the results.
Table 1: Diels-Alder Reaction of Cyclopentadiene and Methyl Vinyl Ketone
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Endo/Exo Ratio | Reference |
| Schreiner's Thiourea | 10 | Dichloromethane | 25 | 24 | ~95 | >95:5 | Based on |
| Aluminum Chloride (AlCl₃) | 100 (stoichiometric) | Diethyl Ether | 0 | 0.5 | 91 | 99:1 | Based on |
| Titanium Tetrachloride (TiCl₄) | 100 (stoichiometric) | Dichloromethane | -78 | 1 | 93 | >99:1 | Based on[1] |
Experimental Protocols: Diels-Alder Reaction
Schreiner’s Thiourea Catalyzed Protocol (Representative)
-
Preparation: To a solution of methyl vinyl ketone (1.0 mmol) in dichloromethane (2.0 mL) is added Schreiner's thiourea (0.1 mmol, 10 mol%).
-
Reaction: Freshly cracked cyclopentadiene (1.2 mmol) is added to the mixture at room temperature (25 °C).
-
Monitoring and Work-up: The reaction is stirred for 24 hours and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the product.
Lewis Acid (AlCl₃) Catalyzed Protocol (Representative)
-
Preparation: A solution of methyl vinyl ketone (1.0 mmol) in anhydrous diethyl ether (5.0 mL) is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Aluminum chloride (1.0 mmol, 100 mol%) is added portion-wise, and the mixture is stirred for 15 minutes.
-
Reaction: Freshly cracked cyclopentadiene (1.2 mmol) is added dropwise.
-
Monitoring and Work-up: The reaction is stirred at 0 °C for 30 minutes. The reaction is then quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Figure 2: Comparison of typical experimental workflows for the Diels-Alder reaction.
Performance Benchmark: Michael Addition
The Michael addition is a versatile method for the formation of carbon-carbon bonds through the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. Below is a comparison of Schreiner's thiourea with a metal-based catalyst for the addition of diethyl malonate to β-nitrostyrene. As with the Diels-Alder reaction, the presented data is a compilation from different sources with varying reaction conditions.
Table 2: Michael Addition of Diethyl Malonate to β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Schreiner's Thiourea (derivative) | 5 | Toluene | 25 | 4 | 95 | 94 | Based on[2] |
| Nickel(II) Complex | 2 | Toluene | 25 | 24 | 98 | 95 | Based on[3] |
| Triethylamine (Base Catalyst) | 100 (stoichiometric) | Solvent-free | 25 | 0.25 | 99 | N/A (achiral) | Based on[4] |
Experimental Protocols: Michael Addition
Schreiner’s Thiourea (Derivative) Catalyzed Protocol (Representative)
-
Preparation: To a solution of β-nitrostyrene (0.2 mmol) and a chiral thiourea catalyst (0.01 mmol, 5 mol%) in toluene (0.5 mL) is added diethyl malonate (0.24 mmol).
-
Reaction: The reaction mixture is stirred at room temperature (25 °C) for 4 hours.
-
Monitoring and Work-up: The reaction progress is monitored by TLC. After completion, the reaction mixture is directly purified by flash column chromatography on silica gel to yield the Michael adduct.
Metal-Based (Nickel II) Catalyzed Protocol (Representative)
-
Catalyst Preparation: A chiral ligand and Nickel(II) acetate tetrahydrate are stirred in a suitable solvent (e.g., THF) to form the catalyst complex.
-
Reaction Setup: To a solution of the in situ prepared Nickel(II) catalyst (0.004 mmol, 2 mol%) in toluene (0.5 mL) at room temperature (25 °C) is added β-nitrostyrene (0.2 mmol) followed by diethyl malonate (0.24 mmol).
-
Reaction and Work-up: The mixture is stirred for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel.
Figure 3: Proposed catalytic cycles for the Michael addition reaction.
Concluding Remarks
This comparative guide highlights that both Schreiner's thiourea and metal-based catalysts are highly effective for promoting key organic reactions.
-
Schreiner's Thiourea and its derivatives offer the significant advantages of being metal-free, less toxic, and often highly effective in promoting stereoselectivity under mild conditions. The operational simplicity and tolerance to air and moisture make them attractive from a green chemistry perspective.
-
Metal-Based Catalysts can exhibit exceptional reactivity and selectivity, often at very low catalyst loadings. However, they typically require anhydrous and inert conditions, and the removal of metal residues from the final product can be a concern, particularly in pharmaceutical applications.
The choice between an organocatalyst like Schreiner's thiourea and a metal-based catalyst will ultimately depend on the specific requirements of the synthesis, including cost, desired stereoselectivity, functional group tolerance, and environmental considerations. The data and protocols presented here serve as a valuable resource for researchers and professionals in making informed decisions for their synthetic endeavors.
References
Performance Under Pressure: Analyzing Byproducts in Reactions Catalyzed by Schreiner's Thiourea
For researchers, scientists, and professionals in drug development, the choice of a catalyst is paramount, directly impacting reaction efficiency, yield, and the purity of the final product. 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea, commonly known as Schreiner's thiourea, has emerged as a powerful organocatalyst for a variety of organic transformations. This guide provides an objective comparison of its performance against other alternatives, with a focus on byproduct formation, supported by experimental data.
Schreiner's thiourea is prized for its ability to activate substrates through hydrogen bonding, leading to high yields and enantioselectivities in numerous reactions. However, a critical evaluation of byproduct formation is essential for process optimization and the synthesis of clean active pharmaceutical ingredients. This guide delves into the specifics of byproduct profiles in key reactions catalyzed by Schreiner's thiourea and compares them with other common organocatalysts.
Byproduct Analysis: A Comparative Look
A key aspect of catalyst performance is its ability to minimize the formation of unwanted side products. This section provides a comparative analysis of byproducts in reactions catalyzed by Schreiner's thiourea and its alternatives.
Diels-Alder Reaction: A Case Study in Stereoselectivity
In the Diels-Alder reaction, a cornerstone of organic synthesis, stereoselectivity is a major challenge. The formation of endo and exo isomers as byproducts can complicate purification and reduce the yield of the desired product.
A study on the naphthoquinone monoketal Diels-Alder reaction provides a clear example of the superior selectivity of Schreiner's thiourea. The uncatalyzed thermal reaction results in an inseparable mixture of the desired exo product and the isomeric endo byproduct. In contrast, the reaction catalyzed by Schreiner's thiourea exclusively yields the exo product, effectively eliminating the formation of the isomeric byproduct.[1]
Table 1: Comparison of Byproduct Formation in the Diels-Alder Reaction of a Naphthoquinone Monoketal
| Catalyst | Main Product | Byproduct(s) | Yield of Main Product |
| None (Thermal) | exo-isomer | Inseparable mixture with endo-isomer | Not reported as a single isomer |
| Schreiner's Thiourea | exo-isomer | None detected | 63% [1] |
| Jacobsen's Thiourea | exo-isomer | Not explicitly reported, but also noted to facilitate the reaction | Not explicitly reported for direct comparison |
This demonstrates a significant advantage of using Schreiner's thiourea in controlling stereochemistry and simplifying product purification.
Michael Addition: A Look at Alternative Catalysts
The Michael addition is another fundamental carbon-carbon bond-forming reaction where catalyst choice influences both yield and purity. While detailed quantitative byproduct analysis is often limited in published literature, some studies offer valuable insights.
For instance, in the asymmetric Michael addition of diphenyl phosphite to nitroalkenes, a squaramide-based catalyst was shown to be highly effective, affording the product in high yield and excellent enantioselectivity.[2] While a direct side-by-side quantitative comparison of byproducts with Schreiner's thiourea is not provided in this specific study, the high reported yields for the squaramide catalyst suggest a very clean reaction with minimal byproduct formation.
Experimental Protocols
To facilitate the reproduction and further investigation of these catalytic systems, detailed experimental protocols for key reactions are provided below.
General Experimental Procedure for Photochemical Acetalization of Aldehydes
This protocol is adapted from a study on the green synthesis of acetals using Schreiner's thiourea.[4][5]
Materials:
-
This compound (Schreiner's thiourea)
-
Aldehyde
-
Alcohol (e.g., methanol)
-
Household lamps (e.g., 2 x 80W)
Procedure:
-
In a glass vial equipped with a screw cap, dissolve Schreiner's thiourea (0.10 mmol, 50 mg) in the desired alcohol (2 mL).
-
Add the aldehyde (0.50 mmol) to the solution.
-
Seal the vial with the screw cap and stir the reaction mixture under irradiation from household lamps.
-
Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from 3 to 18 hours depending on the substrate.
-
Upon completion, the desired acetal can be isolated. For reactions where the aldehyde is fully consumed, a simple aqueous base wash may be sufficient for purification. In other cases, purification by column chromatography may be necessary.
General Experimental Procedure for the Diels-Alder Reaction
The following is a general procedure based on the successful application of Schreiner's thiourea in the Diels-Alder reaction of a naphthoquinone monoketal.[1]
Materials:
-
Dienophile (e.g., naphthoquinone monoketal)
-
Diene
-
This compound (Schreiner's thiourea)
-
Solvent (e.g., dichloromethane)
Procedure:
-
To a solution of the dienophile (1.0 equiv) in the chosen solvent, add Schreiner's thiourea (typically 10 mol%).
-
Add the diene (typically 1.2-2.0 equiv) to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the Diels-Alder adduct.
General Experimental Procedure for the Michael Addition of Acetylacetone to Nitroolefins
This procedure is based on a protocol for a similar reaction catalyzed by a chiral thiourea derivative and can be adapted for use with Schreiner's thiourea.
Materials:
-
Nitroolefin
-
Acetylacetone
-
This compound (or other thiourea catalyst)
-
Solvent (e.g., toluene)
Procedure:
-
To a solution of the nitroolefin (0.5 mmol) in the solvent (0.5 mL) at room temperature, add the thiourea catalyst (typically 2-10 mol%).
-
Add acetylacetone (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Michael adduct.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved in catalyst selection and reaction outcomes, the following diagrams, generated using the DOT language, illustrate key workflows and concepts.
Caption: Workflow for comparing catalyst performance, from initial screening to final selection.
Caption: Stereochemical outcome of the Diels-Alder reaction with and without Schreiner's thiourea.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Transition state analysis of an enantioselective Michael addition by a bifunctional thiourea organocatalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Novel ferrocene-based bifunctional amine–thioureas for asymmetric Michael addition of acetylacetone to nitroolefins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Comparative Performance of Functionalized Thiourea Catalysts in Asymmetric Synthesis
A guide for researchers, scientists, and drug development professionals on the cross-reactivity and selectivity of functionalized thiourea organocatalysts, supported by experimental data.
Functionalized thiourea derivatives have emerged as a cornerstone of asymmetric organocatalysis, prized for their ability to activate substrates through hydrogen bonding. Their bifunctional nature, often incorporating a Lewis basic site alongside the thiourea moiety, allows for the simultaneous activation of both nucleophiles and electrophiles, mimicking enzymatic catalytic strategies.[1][2] This dual activation model is critical for achieving high stereoselectivity in a variety of carbon-carbon bond-forming reactions.[3] This guide provides a comparative analysis of different functionalized thiourea catalysts, focusing on their performance in key asymmetric reactions, complete with experimental protocols and mechanistic diagrams to inform catalyst selection and reaction optimization.
Performance in Asymmetric Michael Addition
The asymmetric Michael addition is a benchmark reaction for evaluating the efficacy of chiral thiourea catalysts. The following table summarizes the performance of various functionalized thiourea catalysts in the conjugate addition of 1,3-dicarbonyl compounds to nitroolefins. This reaction is pivotal for the stereoselective synthesis of complex molecules, including precursors to bioactive compounds like (R)-baclofen.[4]
| Catalyst Type | Catalyst Structure | Nucleophile | Electrophile | Yield (%) | ee (%) | dr | Reference |
| Monofunctional | Simple Chiral Thiourea | Acetylacetone | β-nitrostyrene | Moderate | Low | - | [5] |
| Bifunctional Amine | Takemoto Catalyst | Acetylacetone | β-nitrostyrene | 95 | 93 | - | [1] |
| Bifunctional Amine | Jacobsen-type Catalyst | Malonates | Nitroolefins | High | High | - | [1] |
| Bifunctional Amine | (R,R)-DPEN Derivative | Acetylacetone | β-nitrostyrene | up to 99 | up to 94 | - | [6] |
| Calix[1]arene-based | Upper rim-functionalized | Acetylacetone | Nitroolefins | 90-99 | 46-94 | - | [7] |
| γ-Amino Alcohol | Thiourea-fused | β-keto compounds | Imines | up to 88 | up to 99 | 93:7 | [8] |
Table 1: Comparison of Functionalized Thiourea Catalysts in Asymmetric Michael Addition Reactions. This table highlights the superior performance of bifunctional thiourea catalysts over simple monofunctional ones, demonstrating the importance of the secondary activating group (e.g., a tertiary amine) in achieving high yields and enantioselectivities.
Performance in Other Asymmetric Reactions
Functionalized thiourea catalysts have demonstrated broad utility across a range of other important asymmetric transformations. The table below provides a snapshot of their performance in aza-Henry, Morita-Baylis-Hillman, and cyanosilylation reactions.
| Reaction Type | Catalyst Type | Nucleophile | Electrophile | Yield (%) | ee (%) | dr | Reference |
| Aza-Henry | Bifunctional Amine | Nitroalkanes | N-Boc-imines | Good | High | syn-major | [9] |
| Morita-Baylis-Hillman | β-Amino Alcohol Derivative | MVK | p-nitrobenzaldehyde | up to 85 | up to 98 | - | [10] |
| Cyanosilylation | Chiral Amino Thiourea | TMSCN | Ketones | High | up to 97 | - | [11][12] |
Table 2: Performance of Functionalized Thiourea Catalysts in Various Asymmetric Reactions. This data underscores the versatility of these catalysts in promoting highly enantioselective transformations with a diverse range of substrates.
Mechanistic Insights and Experimental Design
The remarkable stereocontrol exerted by bifunctional thiourea catalysts is attributed to their ability to organize the transition state through a network of hydrogen bonds. The thiourea moiety activates the electrophile, while the basic amine group deprotonates the nucleophile, bringing both reactants into close proximity in a chiral environment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric cycloaddition reactions catalyzed by bifunctional thiourea and squaramide organocatalysts: recent advances - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01894C [pubs.rsc.org]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Asymmetric Michael addition reactions catalyzed by calix[4]thiourea cyclohexanediamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bifunctional-thiourea-catalyzed diastereo- and enantioselective aza-Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea, a compound often used in pharmaceutical research. Adherence to these procedures is critical due to the hazardous nature of thiourea compounds.
Summary of Disposal and Safety Information
The following table summarizes key information for the safe handling and disposal of this compound. This information is collated from safety data sheets (SDS) for thiourea and its derivatives.
| Parameter | Guideline | Citations |
| Waste Classification | Hazardous Waste. | [1][2][3] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant or industrial combustion plant. | [4][5][6] |
| Container Handling | Leave chemicals in original containers. Do not mix with other waste. Handle uncleaned containers as you would the product itself. | |
| Prohibited Disposal | Do not empty into drains, surface water, or ground water. Avoid release to the environment. | [2][6][7] |
| Spill Containment | Collect powdered material mechanically (e.g., sweep up), avoiding dust formation, and place in sealed containers for disposal. | [1][8] |
| Post-Spill Cleanup | Ventilate and wash the area after clean-up is complete. | [1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. Use respiratory protection if dust is generated. | [4][8] |
Detailed Protocol for Disposal
The following step-by-step protocol outlines the mandatory procedures for the disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
- Before handling the waste, ensure you are wearing appropriate PPE: chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.
- If there is a risk of generating dust, a NIOSH-approved respirator is required.
- All handling of the waste material should be conducted within a chemical fume hood to minimize inhalation exposure.
2. Waste Segregation and Storage:
- This compound waste must be segregated from other laboratory waste streams.
- Store the waste in its original container if possible, or in a clearly labeled, sealed, and compatible container. The label should include the chemical name, "Hazardous Waste," and any other identifiers required by your institution.
- Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][3]
3. Spill Management:
- In the event of a spill, evacuate non-essential personnel from the area.[1]
- Wearing appropriate PPE, contain the spill.
- For solid spills, carefully sweep up the material, avoiding the creation of dust, and place it into a designated hazardous waste container.[8]
- After the gross spill has been collected, decontaminate the area with soap and water, and collect the cleaning materials as hazardous waste.[1]
- Ensure the area is well-ventilated following the cleanup.[1]
4. Final Disposal Procedure:
- The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to treat or neutralize the chemical in the lab unless you have a specific, validated, and approved protocol from your institution's environmental health and safety (EHS) department.
- Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
- Complete all necessary waste disposal paperwork as required by your institution and local regulations.
Visual Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea (CAS No. 175277-17-5). Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as toxic if swallowed and may cause an allergic skin reaction.[1][2][3] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[1][4] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves such as nitrile or butyl rubber (minimum 0.4 mm thickness).[1] Always inspect gloves prior to use. | Prevents skin contact and potential absorption. |
| Body Protection | A standard laboratory coat or a chemical-resistant apron.[1] | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with particulate filters (N95, N99, or P100) is required if handling outside of a chemical fume hood or if dust formation is likely.[5][6][7][8] | Prevents inhalation of hazardous dust particles. |
Safe Handling and Storage Protocols
Proper handling and storage are crucial for minimizing risk and ensuring the integrity of the compound.
Operational Plan:
-
Engineering Controls: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[2][4][9]
-
Preventing Dust Formation: Take care to avoid the formation of dust when handling the solid compound.[1][2][4]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking.[1][3] Contaminated work clothing should not be taken home.[3]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and strong bases.[1][2]
Experimental Protocol: Weighing and Solution Preparation
This protocol outlines the steps for safely weighing the solid compound and preparing a solution.
Step-by-Step Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational.
-
Don all required PPE as specified in Table 1.
-
Designate a specific area within the fume hood for handling the compound.
-
Prepare all necessary equipment (e.g., weighing paper, spatula, beaker, solvent, magnetic stirrer).
-
-
Weighing the Compound:
-
Carefully transfer the desired amount of this compound from the storage container to a pre-tared weighing paper using a clean spatula.
-
Minimize any dust generation during the transfer.
-
Record the exact weight.
-
-
Preparing the Solution:
-
Place a beaker containing the appropriate solvent on a magnetic stirrer inside the fume hood.
-
Carefully add the weighed compound to the solvent.
-
Rinse the weighing paper with a small amount of the solvent to ensure all the compound is transferred.
-
Allow the mixture to stir until the solid is completely dissolved.
-
-
Post-Procedure:
-
Tightly cap the prepared solution and label it clearly.
-
Decontaminate the spatula and any other reusable equipment.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Wipe down the work area within the fume hood.
-
Remove PPE in the correct order to avoid self-contamination and dispose of single-use items as hazardous waste.
-
Wash hands thoroughly.
-
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste materials (including excess solid, solutions, contaminated PPE, and cleaning materials) in a designated, clearly labeled, and sealed hazardous waste container.[3]
-
Regulatory Compliance: Follow all local, regional, and national regulations for the disposal of hazardous chemical waste.[2] Do not empty into drains or release into the environment.[2][10]
Physical and Chemical Properties
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 175277-17-5[4][11][12][13][14][15] |
| Molecular Formula | C9H6F6N2S[12][15] |
| Molecular Weight | 288.21 g/mol [12][14] |
| Appearance | Solid |
| Purity | ≥98% |
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow.
References
- 1. buchler-gmbh.com [buchler-gmbh.com]
- 2. fishersci.com [fishersci.com]
- 3. uaf.edu [uaf.edu]
- 4. fishersci.com [fishersci.com]
- 5. students.umw.edu [students.umw.edu]
- 6. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 7. northwestern.edu [northwestern.edu]
- 8. aghealthandsafety.com [aghealthandsafety.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. carlroth.com [carlroth.com]
- 11. guidechem.com [guidechem.com]
- 12. scbt.com [scbt.com]
- 13. This compound | 175277-17-5 [sigmaaldrich.com]
- 14. CAS RN 175277-17-5 | Fisher Scientific [fishersci.com]
- 15. fishersci.ie [fishersci.ie]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
